molecular formula C7H16ClN B1317747 trans-4-Methylcyclohexanamine hydrochloride CAS No. 33483-65-7

trans-4-Methylcyclohexanamine hydrochloride

Cat. No.: B1317747
CAS No.: 33483-65-7
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Description

Trans-4-Methylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKJSRZELQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955108
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33483-66-8, 33483-65-7, 100959-19-1
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine Hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine hydrochloride, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcyclohexylamine hydrochloride, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

trans-4-Methylcyclohexanamine hydrochloride is a primary amine salt of significant interest within the pharmaceutical and specialty chemical sectors. Its rigid, stereochemically defined cyclohexyl backbone makes it a crucial building block, most notably as a key starting material in the synthesis of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent for the management of type 2 diabetes.[1] The physical properties of this intermediate are not merely academic data points; they are critical process parameters that directly influence its purification, handling, formulation, reaction kinetics, and ultimately, the quality and purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, process chemists, and quality control analysts who require a deep, practical understanding of this compound. We will move beyond simple data reporting to explore the causality behind these properties and detail the experimental methodologies required for their accurate determination, ensuring process control and regulatory compliance.

Section 2: Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is fundamental to interpreting its physical behavior. The trans stereochemistry, where the methyl and amino groups are on opposite sides of the cyclohexane ring plane, results in a more thermodynamically stable diequatorial conformation, which dictates its packing in the crystal lattice and its interactions in solution.

  • IUPAC Name : (1r,4r)-4-Methylcyclohexan-1-amine hydrochloride

  • Synonyms : trans-4-Methylcyclohexylamine HCl, Cyclohexanamine, 4-methyl-, hydrochloride, trans-[1]

  • CAS Number : 33483-65-7[2][3]

  • Molecular Formula : C₇H₁₆ClN[4]

  • Molecular Weight : 149.66 g/mol [2][5]

Caption: 2D representation of this compound.

Section 3: Core Physical Properties

The physical characteristics of an intermediate are paramount for process design. The conversion of the free amine to its hydrochloride salt dramatically alters these properties, enhancing stability and modifying solubility in a manner favorable for isolation and purification.[4]

Physical PropertyValueSignificance & Expert Insights
Appearance White to off-white crystalline solid or flakes.[1][6]The color and crystalline nature are primary indicators of purity. Any deviation (e.g., yellowing, oiliness) may suggest the presence of impurities or residual solvent.
Melting Point ~260 °C[1][6]The high melting point is characteristic of an ionic salt with a stable crystal lattice. It serves as a crucial, easily measured proxy for purity; impurities typically depress and broaden the melting range.
Solubility Soluble in water and alcohols.[4]As a salt, it is readily soluble in polar protic solvents. This property is exploited during synthesis for purification via crystallization or for preparing aqueous solutions for subsequent reaction steps.[4]
Storage Sealed in dry, room temperature conditions.[4][6]The recommendation to keep it sealed and dry suggests it may be hygroscopic. Proper storage is essential to maintain its physical integrity and prevent clumping or degradation.[4]

Section 4: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and stereochemistry. For a molecule like this, NMR is particularly powerful for confirming the trans configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be dominated by the following characteristic absorptions:

  • ~2800-3100 cm⁻¹ (broad) : N-H stretching vibrations of the ammonium (R-NH₃⁺) group. This broad, strong absorption is a hallmark of amine salts.

  • ~2850-2960 cm⁻¹ : C-H stretching vibrations from the methyl and cyclohexyl groups.

  • ~1500-1600 cm⁻¹ : N-H bending (asymmetric) vibrations of the ammonium group.

  • ~1450 cm⁻¹ : C-H bending (scissoring) vibrations of the CH₂ groups in the ring.

Section 5: Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges entirely on the rigor of the experimental method used. The following protocols are self-validating systems designed for accuracy and reproducibility in a drug development setting.

Melting Point Determination by Capillary Method

Causality: This method is the industry standard for determining the melting point of a crystalline solid. The melting range provides a dual confirmation of identity and purity. A sharp, narrow range (e.g., 0.5-1.0°C) is indicative of high purity, whereas a broad, depressed range suggests the presence of impurities that disrupt the crystal lattice.

Detailed Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can act as an impurity, depressing the melting point.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a tight column approximately 2-3 mm high.[8] Consistent loading height is critical for reproducible results.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional but Recommended): Perform a quick determination by heating rapidly (10-20°C/min) to find the approximate melting temperature.

  • Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the rapid scan.[9]

  • Observation: From this point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

  • Recording Data: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

  • Reporting: Report the result as a range (T₁ - T₂). For a pure sample, this should be a narrow range at approximately 260°C.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: This protocol establishes a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and crystallizations. For an amine salt, solubility in polar solvents and insolubility in nonpolar solvents is expected and confirmatory.

Detailed Protocol:

  • Setup: Label a series of small, clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Ethanol, Dichloromethane, Hexane).

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Solvent Addition: Add the first solvent (e.g., Water) to the corresponding test tube in 0.5 mL increments.

  • Mixing: After each addition, cap and vigorously shake or vortex the tube for 30-60 seconds.[10][11]

  • Observation: Visually inspect the solution for any undissolved solid. A compound is considered "soluble" if it dissolves completely.

  • Quantification: Continue adding solvent up to a total of 3 mL. Record the approximate volume of solvent required for complete dissolution. If the solid does not dissolve in 3 mL, it is considered "insoluble" or "sparingly soluble" in that solvent.

  • Reporting: Report results qualitatively (e.g., Soluble in Water, Insoluble in Hexane).

Determination of Water Content by Karl Fischer Titration

Causality: Karl Fischer (KF) titration is the gold standard for water content determination due to its high accuracy, precision, and specificity for water.[12] For a potentially hygroscopic solid like an amine salt, quantifying the water content is a critical quality attribute, as excess water can affect reaction stoichiometry and product stability. Because amines are basic, they can interfere with the KF reaction; this protocol includes a neutralization step to ensure accuracy.[13]

Detailed Protocol:

  • Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Reagent Preparation (for basic samples): The amine can alter the pH of the KF reagent, leading to inaccurate results.[13] To mitigate this, add a suitable neutralizing agent, such as benzoic acid, to the anode solution before starting the titration.[13]

  • Cell Conditioning: Start the titrator and allow the titration cell to reach its dry, stable endpoint (low drift).

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample using an analytical balance.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell. Ensure the transfer is quantitative.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Reporting: Report the water content as a percentage by weight (% w/w).

Section 6: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate.

  • Hazard Identification : This compound is known to cause skin, eye, and respiratory system irritation. GHS classifications indicate it can cause skin irritation and serious eye irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Minimize dust generation during transfer.[4]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6] The instruction to keep the container sealed reinforces its likely hygroscopic nature.[4]

Section 7: Conclusion

The physical properties of this compound—a high melting point, characteristic solubility in polar solvents, and distinct spectroscopic signatures—are direct consequences of its ionic salt structure and defined stereochemistry. A thorough understanding and precise measurement of these properties, using validated methodologies as described herein, are indispensable for ensuring the quality, consistency, and processability of this vital pharmaceutical intermediate. These data form the bedrock of robust process development, quality control, and successful drug substance manufacturing.

Section 8: References

  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. 14

  • University of Calgary. (n.d.). Melting point determination.

  • ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7.

  • Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. 1

  • Westlab Canada. (2023). Measuring the Melting Point. 15

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. 16

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 10

  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. 17

  • Pharma Beginners. (2020). Melting Point Apparatus - SOP. 9

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP FOR MELTING POINT APPARATUS. 8

  • ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. 7

  • University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. 11

  • Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. 4

  • Santa Cruz Biotechnology, Inc. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride.

  • Deepak Novochem Technologies Limited. (2022). Trans-4 Methyl Cyclohexylamine Hydrochloride. 3

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride.

  • Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. 13

  • Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. 18

  • Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents. 12

  • PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 5

Sources

An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methylcyclohexanamine hydrochloride (CAS Number: 33483-65-7) is a pivotal chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1] This white to off-white crystalline solid is a derivative of cyclohexylamine, distinguished by a methyl group at the fourth position of the cyclohexane ring in a trans configuration relative to the amine group.[2][3] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile building block in complex organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

The distinct stereochemistry of this compound dictates its physical and chemical behavior, which is crucial for its application in stereoselective synthesis.

PropertyValueReferences
CAS Number 33483-65-7[4][5]
Molecular Formula C₇H₁₅N·HCl[6]
Molecular Weight 149.66 g/mol [6][7]
Appearance White to off-white crystalline powder or flakes[2][3]
Melting Point Approximately 260°C[3]
Boiling Point 195.9°C at 760 mmHg (for the free base)[3]
Solubility Soluble in water[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and ignition sources. Recommended to be sealed in dry, room temperature conditions.[2][4]

Synthesis and Manufacturing

The synthesis of this compound with high stereochemical purity is critical for its primary applications, particularly in the pharmaceutical sector. Several synthetic routes have been developed, often focusing on stereoselective control to maximize the yield of the desired trans-isomer.

A prevalent industrial method involves the catalytic hydrogenation of p-methylaniline or related precursors, followed by separation of the cis and trans isomers and subsequent salt formation with hydrochloric acid.[2]

Another sophisticated approach involves a multi-step process that ensures high stereoselectivity:[5][8]

  • Formation of a Schiff's Base: An appropriate starting material is reacted to form a Schiff's base.

  • Isomerization: The Schiff's base undergoes isomerization using a strong base in a suitable solvent (e.g., aliphatic ethers, cyclic ethers, or dialkylsulfoxides) to favor the formation of the trans-isomer precursor.[8]

  • Acid Hydrolysis: The resulting isomeric compound is subjected to acid hydrolysis with a mineral acid, such as hydrochloric acid, to yield the hydrochloride salt of trans-4-methylcyclohexylamine.[5][8]

  • Purification: The final product can be further purified by crystallization from solvents like C1-C5 alcohols or their esters to achieve high purity.[8]

A patented method also describes the synthesis starting from an anti-mixture of 4-methylcyclohexylamine, which is then subjected to acidification to separate the cis and trans isomers as their hydrochloride salts.[9]

G cluster_0 Synthesis Pathway Start Schiff's Base Formation Isomerization Isomerization with Strong Base Start->Isomerization Stereocontrol Hydrolysis Acid Hydrolysis (HCl) Isomerization->Hydrolysis Cleavage & Salt Formation Purification Crystallization Hydrolysis->Purification Impurity Removal Product trans-4-Methylcyclohexanamine HCl Purification->Product

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

Ensuring the purity and stereochemical integrity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

  • Gas Chromatography (GC): GC is a standard method to assess the purity of the compound and to determine the ratio of cis to trans isomers. A purity of 98% or higher is often specified for commercial grades.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the stereochemistry of the methyl and amine groups on the cyclohexane ring.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for non-volatile impurities.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[10]

Key Applications in Research and Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Glimepiride .[1] Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The specific trans-conformation of the methylcyclohexylamine moiety is essential for the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).[1]

Beyond its role in Glimepiride synthesis, this compound also serves as a versatile building block in the development of other specialty chemicals and agrochemicals, where the cyclohexylamine scaffold is a desired structural motif.[1][2]

G t4MCH trans-4-Methylcyclohexanamine Hydrochloride Glimepiride Glimepiride API t4MCH->Glimepiride Key Intermediate Agrochemicals Agrochemicals t4MCH->Agrochemicals Building Block SpecialtyChemicals Specialty Chemicals t4MCH->SpecialtyChemicals Building Block

Caption: Major application areas for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound is classified as causing severe skin burns and serious eye damage.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[4]

  • Hand Protection: Wear suitable protective gloves.[4]

  • Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Use only with adequate ventilation. If dust is generated, a NIOSH-approved respirator should be used.[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily driven by its indispensable role in the synthesis of the antidiabetic drug Glimepiride. A thorough understanding of its physicochemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and manufacturing. The stereospecificity of this compound underscores the broader importance of stereochemistry in modern drug development and organic synthesis.

References

  • Current time information in Miami, FL, US. (n.d.). Google Search.
  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.). Google Search.
  • trans-4-Methyl-cyclohexylamine HCl - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. (n.d.). ChemicalBook.
  • trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. (n.d.). Guidechem.
  • Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. (n.d.). Home Sunshine Pharma.
  • trans-4-Methylcyclohexanamine|2523-55-9|MSDS. (n.d.). DC Chemicals.
  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.).
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.).
  • trans-4-Methylcyclohexylamine | 2523-55-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound | 33483-65-7. (n.d.). Sigma-Aldrich.
  • trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. (n.d.). Santa Cruz Biotechnology.
  • Material Safety D
  • 33483-65-7|this compound. (n.d.). BLD Pharm.
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  • cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • SAFETY D
  • 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. (n.d.). PubChem.
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An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-4-Methylcyclohexanamine hydrochloride, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical validation, and its pivotal role in the pharmaceutical industry, moving beyond surface-level data to explain the causality and strategic considerations behind its application.

Core Chemical Identity and Physical Properties

This compound is a substituted cycloaliphatic amine salt. Its hydrochloride form enhances stability and solubility in polar solvents, a crucial attribute for its utility in multi-step organic synthesis.[1] The precise molecular weight and other key identifiers are foundational for all stoichiometric calculations and analytical characterizations.

The compound typically appears as a white to off-white crystalline solid or flakes.[1][2] Its physical state and appearance are primary indicators of purity, with significant color deviation often suggesting the presence of impurities.

PropertyValueSource(s)
Molecular Weight 149.66 g/mol [3][4][5][6][7][8]
Molecular Formula C₇H₁₆ClN[1][3][4]
CAS Number 33483-65-7[3][4][5][9][10][11]
Canonical SMILES CC1CCC(CC1)N.Cl[6][9]
InChI Key GIRKJSRZELQHDX-MEZFUOHNSA-N[8][12]
Appearance White to Off-white Crystalline Solid/Flakes[1][2]
Purity ≥97% (Typical)[3][8]
Storage Temperature Room Temperature, sealed in a dry environment[1][3]

The Criticality of Stereochemistry: Trans vs. Cis Isomers

The defining feature of this molecule is the "trans" configuration, where the methyl (-CH₃) and amine (-NH₂) groups are on opposite sides of the cyclohexyl ring plane. This specific spatial arrangement is paramount for its function as a pharmaceutical building block. In drug synthesis, particularly for molecules that interact with chiral biological targets like enzymes or receptors, the three-dimensional structure of an intermediate dictates the efficacy and safety of the final active pharmaceutical ingredient (API).

The cis isomer, where both functional groups are on the same side of the ring, possesses different physical properties and, more importantly, a different three-dimensional shape. Using an incorrect isomer or a mixture of isomers could lead to the synthesis of an ineffective or even harmful final drug product. Therefore, the synthesis and purification processes are meticulously designed to isolate the trans isomer with high stereochemical purity.

Caption: Comparison of trans and cis isomers.

Synthesis and Purification: A Strategy for Stereochemical Control

The industrial synthesis of this compound is a multi-step process where the primary challenge is achieving high isomeric purity. A common synthetic strategy involves the catalytic hydrogenation of a suitable precursor, such as 4-methylaniline, to produce a mixture of cis and trans 4-methylcyclohexylamine isomers.[1]

The subsequent and most critical phase is the separation of this isomeric mixture. This is often accomplished through acidification and fractional crystallization. By reacting the amine mixture with hydrochloric acid, the corresponding hydrochloride salts are formed.[4] The trans and cis hydrochloride salts exhibit different solubilities in specific solvent systems, allowing for the selective crystallization of the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor.

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation Phase Precursor 4-Methylaniline (p-Toluidine) Hydrogenation Catalytic Hydrogenation (e.g., Ru catalyst) Precursor->Hydrogenation Mixture Cis/Trans Isomer Mixture Hydrogenation->Mixture Acidification Acidification with HCl Mixture->Acidification Salts Cis/Trans Hydrochloride Salt Mixture Acidification->Salts Crystallization Fractional Crystallization Salts->Crystallization FinalProduct High-Purity trans-4-Methylcyclohexanamine HCl Crystallization->FinalProduct Precipitated Solid Byproduct Cis-Isomer in Mother Liquor Crystallization->Byproduct Soluble Fraction

Caption: Generalized workflow for synthesis and purification.

One patented method describes a process involving the isomerization of a Schiff's base using a strong base, followed by acid hydrolysis to yield the trans-4-methylcyclohexylamine salt with high purity.[4][13] This highlights the chemical ingenuity required to control stereochemistry effectively. The choice of solvent, temperature, and acid during these steps is critical for maximizing yield and purity.

Application in Pharmaceutical Manufacturing: The Glimepiride Case Study

The primary industrial application of this compound is as a key starting material for the synthesis of Glimepiride.[10] Glimepiride is a third-generation sulfonylurea drug used to manage type 2 diabetes. The structural integrity of the trans-4-methylcyclohexyl group is essential for the drug's mechanism of action, which involves binding to the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells.

The amine group of trans-4-Methylcyclohexanamine provides a reactive site for coupling with other intermediates in the Glimepiride synthesis pathway. The specific trans-orientation of the methyl group ensures the final molecule adopts the correct conformation to fit into its biological target.

GlimepirideSynthesis T4MCH trans-4-Methyl- cyclohexanamine HCl Coupling Coupling Reaction T4MCH->Coupling Intermediate Sulfonylurea Intermediate Intermediate->Coupling Glimepiride Glimepiride (API) Coupling->Glimepiride

Caption: Role as a building block in Glimepiride synthesis.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and isomeric integrity of this compound is non-negotiable in a pharmaceutical context. A robust analytical workflow is essential for lot release and quality assurance.

A. Purity and Isomer Ratio Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and, crucially, the trans/cis isomer ratio. A validated reverse-phase HPLC method can effectively separate the isomers and other potential impurities.

Exemplary Step-by-Step HPLC Protocol:

  • Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase Preparation: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol is prepared. The exact ratio is optimized to achieve baseline separation between the cis and trans peaks.

  • Sample Preparation: A standard solution of known concentration is prepared by accurately weighing the hydrochloride salt and dissolving it in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture).

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. The retention times will differ for the trans and cis isomers. Peak area percentages are used to calculate the purity and the trans:cis ratio.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be suitable for GMP environments.

B. Identity Confirmation with Spectroscopic Methods

  • ¹³C NMR and ¹H NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, confirming the identity and providing evidence of the trans configuration through characteristic chemical shifts and coupling constants.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (113.20 g/mol ) after the loss of HCl.[14]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups present in the molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is imperative. This compound is classified as a hazardous substance.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[8]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.

This comprehensive guide serves as a foundational resource for understanding the multifaceted nature of this compound. Its utility is defined not just by its chemical formula, but by the precise control of its stereochemistry, the robustness of its synthesis, and the rigorous analytical methods that confirm its quality for high-stakes applications like pharmaceutical manufacturing.

References

  • Autech Industry Co.,Limited. Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [Link]

  • Deepak Novochem Technologies Limited. Trans-4 Methyl Cyclohexylamine Hydrochloride. [Link]

  • PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information. [Link]

  • Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

  • Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base.
  • PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. [Link]

  • PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. [Link]

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An In-depth Technical Guide to the Solubility of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antidiabetic drug Glimepiride.[1][2] This document delves into the theoretical and practical aspects of its solubility, offering a detailed analysis of its physicochemical properties, estimations of its solubility in various solvents, and rigorous, step-by-step protocols for both thermodynamic and kinetic solubility determination. By synthesizing fundamental principles with actionable experimental methodologies, this guide serves as an essential resource for researchers and professionals engaged in drug development, process chemistry, and formulation science, enabling them to effectively harness the solubility characteristics of this important compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a cornerstone of pharmaceutical science, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[3] For pharmaceutical intermediates like this compound, a thorough understanding of solubility is paramount for optimizing reaction conditions, purification processes, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2] This guide is dedicated to providing an in-depth exploration of the solubility of this compound, a compound whose hydrochloride salt form is specifically designed to enhance its stability and solubility in polar solvents.[4]

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆ClN[5][6]
Molecular Weight 149.66 g/mol [5][6]
Appearance White to off-white crystalline solid/flakes[7]
Melting Point 260 °C[7]
pKa (of the corresponding amine) ~10.58 (Predicted)[8]
logP (of the corresponding amine) ~2.22 (Predicted)[8]

The high melting point of the hydrochloride salt suggests strong ionic interactions within its crystal lattice. The predicted pKa of the free amine, trans-4-Methylcyclohexanamine, is approximately 10.58, indicating that it is a moderately strong base.[8] Consequently, in its hydrochloride form, it will be protonated and exist as an ammonium salt at physiological pH, a characteristic that significantly enhances its aqueous solubility. The predicted logP value of the free amine (around 2.22) suggests a degree of lipophilicity, which will influence its solubility in organic solvents.[8]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. As an ionic salt, this compound is highly polar. Its solubility is driven by the favorable ion-dipole interactions between the trans-4-methylcyclohexylammonium and chloride ions and the polar solvent molecules.

In aqueous solutions, the solubility of this amine salt is expected to be high due to the strong hydrogen bonding and ion-dipole interactions with water molecules. In polar protic organic solvents like methanol and ethanol, good solubility is also anticipated due to their ability to form hydrogen bonds and solvate the ions. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), solubility is likely to be moderate, facilitated by dipole-dipole interactions. In non-polar solvents like hexane or toluene, the solubility is expected to be very low, as these solvents cannot effectively solvate the charged ions.

Quantitative Solubility Data (Estimated)

SolventTypeEstimated SolubilityRationale
Water Polar ProticVery High (~800 g/L) Based on the reported solubility of the closely related cyclohexylamine hydrochloride (83 g/100 mL at 17°C). The additional methyl group is expected to have a minor impact on the high aqueous solubility of the hydrochloride salt.
Methanol Polar ProticHigh Cyclohexylamine (the free base) is miscible with methanol, and the hydrochloride salt is known to be soluble in ethanol.[4][7] High solubility is expected.
Ethanol Polar ProticHigh Cyclohexylamine hydrochloride is reported to be soluble in ethanol.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to High DMSO is a strong polar aprotic solvent capable of solvating cations well.
Dichloromethane (DCM) HalogenatedLow While slightly polar, DCM is a poor solvent for ionic salts.
Hexane Non-polarVery Low/Insoluble Non-polar solvents are unable to overcome the lattice energy of the ionic salt.
Toluene AromaticVery Low/Insoluble Similar to hexane, toluene is a non-polar solvent.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. Two primary types of solubility are relevant in pharmaceutical development: thermodynamic and kinetic solubility.[3][9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.[10]

The logical flow for determining the thermodynamic solubility of this compound is depicted below.

Thermodynamic_Solubility_Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solid to solvent C 3. Phase Separation B->C Shake at constant temp (e.g., 24-48h) D 4. Sample Preparation C->D Centrifuge/Filter supernatant E 5. Quantification (HPLC) D->E Dilute aliquot of clear solution F 6. Data Analysis E->F Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (>99% purity)

  • Selected solvent (e.g., deionized water, methanol, ethanol) of analytical grade

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. A significant amount of undissolved solid should be visible.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed at the same temperature for at least one hour to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase.

  • Quantification: Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A Charged Aerosol Detector (CAD) or derivatization followed by UV detection is suitable as the analyte lacks a strong chromophore.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units of mg/mL or g/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution. It is often used in the early stages of drug discovery for high-throughput screening.[4]

The following diagram illustrates the process for determining the kinetic solubility of this compound.

Kinetic_Solubility_Workflow A 1. Prepare DMSO Stock Solution B 2. Dispense into Microplate A->B High concentration stock C 3. Add Aqueous Buffer B->C Small aliquot into wells D 4. Incubate and Measure C->D Create supersaturated solution E 5. Data Analysis D->E Measure precipitation (e.g., nephelometry)

Caption: Workflow for Kinetic Solubility Determination.

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or a plate reader capable of measuring turbidity

  • Multichannel pipettes

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations (e.g., in a serial dilution).

  • Incubation and Measurement: Place the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well at specific time points using a nephelometer.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: As an amine salt, its solubility is pH-dependent. In acidic to neutral conditions, it will remain in its protonated, more soluble form. At high pH values (above its pKa), it will be deprotonated to the less water-soluble free amine.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most salts, solubility increases with temperature.

  • Common Ion Effect: The presence of a common ion (e.g., chloride from NaCl in the solvent) can decrease the solubility of the salt.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By understanding its physicochemical properties and the theoretical principles governing its dissolution, researchers can make informed decisions in its handling and application. The provided estimations for its solubility in various solvents offer a practical starting point for experimental design. Furthermore, the detailed protocols for both thermodynamic and kinetic solubility determination equip scientists with the necessary tools to generate reliable and reproducible data. A comprehensive grasp of the solubility of this key pharmaceutical intermediate is crucial for the efficient and successful development of new therapeutics.

References

  • LookChem. (n.d.). trans-4-Methylcyclohexyl amine. Retrieved from [Link]

  • PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • PharmaCompass. (n.d.). trans-4-Methyl-cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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trans-4-Methylcyclohexanamine hydrochloride melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point Determination of trans-4-Methylcyclohexanamine Hydrochloride

Introduction

This compound (CAS RN: 33483-65-7) is a pivotal chemical intermediate, recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a critical building block in the manufacture of Glimepiride, an oral hypoglycemic agent widely used in the management of type 2 diabetes.[1] In the rigorous environment of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of such intermediates are paramount. The melting point is a fundamental thermodynamic property that serves as a robust, time-efficient, and cost-effective indicator of both identity and purity.[3]

This guide provides a comprehensive framework for the accurate and reliable determination of the melting point of this compound. It moves beyond a simple procedural recitation to instill a deeper understanding of the underlying scientific principles, ensuring that the described protocols are not merely followed, but are executed as a self-validating system for generating trustworthy data.

Part 1: Theoretical Foundations of Melting Point Analysis

The Solid-Liquid Phase Transition: An Intermolecular Perspective

The melting point is the temperature at which a substance transitions from a highly ordered solid crystalline lattice to a disordered liquid state.[3] This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules or ions in their fixed positions.[4] For this compound (C₇H₁₅N·HCl), a salt, the primary force is the strong electrostatic attraction between the protonated amine (cyclohexylammonium) cation and the chloride anion. Additional van der Waals forces also contribute to the lattice energy. The high energy required to disrupt this ionic lattice is reflected in its relatively high melting point.

Melting Point as a Gold Standard for Purity

For a pure, crystalline organic compound, the melting transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the uniform crystalline lattice structure.[4] This disruption has two primary consequences, a phenomenon known as melting point depression:

  • Lowering of the Melting Point: The impurities weaken the overall intermolecular forces within the crystal lattice, requiring less energy to break it apart.

  • Broadening of the Melting Range: Melting begins at a lower temperature in localized regions rich in impurities and is not complete until the entire mixture, including the pure component, has transitioned to the liquid phase at a higher temperature.

Therefore, a broad melting range is a strong indicator of a substance's impurity.[5][6]

Specific Considerations for an Amine Hydrochloride Salt
  • Hygroscopicity: Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. Absorbed water acts as an impurity, leading to significant melting point depression and a broadened range. Proper sample handling and drying are therefore critical.

  • Thermal Stability: While generally stable, some organic salts can decompose at or near their melting point, evidenced by discoloration (e.g., turning yellow or brown), effervescence, or charring. Observing such changes is a key part of the analysis.

Part 2: The Self-Validating Protocol for Accurate Determination

A reliable melting point determination is not just a measurement; it is the product of a validated system. This protocol is designed to be self-validating through rigorous calibration and meticulous technique.

Instrumentation and Materials
  • Melting Point Apparatus: A digital apparatus with a heated metal block, controlled heating ramp, and integrated thermometer/viewer is recommended.

  • Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end.

  • Sample Preparation Tools: Mortar and pestle, spatula.

  • Certified Reference Standards: A minimum of three standards with melting points bracketing the expected melting point of the sample (e.g., Vanillin, Caffeine, Benzoic Acid).[7][8]

  • Substance Under Test: this compound, finely powdered and thoroughly dried.

System Suitability: Calibration of the Melting Point Apparatus

Expertise & Trustworthiness: Calibration is the cornerstone of data integrity. It verifies that the apparatus's temperature reading is accurate and traceable to established standards. Performing this step ensures that any observed deviation in the sample's melting point is due to the sample itself, not instrumental error.[9]

Protocol for Calibration:

  • Selection of Standards: Choose at least three certified reference standards whose melting points encompass the expected value for the test substance.

  • Preparation: Separately prepare a capillary tube for each standard, packing the finely powdered standard to a height of 2-3 mm.[9]

  • Measurement: Determine the melting point of each standard, starting with the lowest melting compound. Use a slow heating rate of approximately 1°C per minute near the expected melting point.[5]

  • Verification: The observed melting point for each standard must fall within the acceptable range specified on its certificate of analysis.

  • Correction Factor: If a consistent, linear deviation is observed, a calibration curve or correction factor can be established. However, if the deviation exceeds the manufacturer's specifications (e.g., >1°C), the instrument should be labeled "OUT OF CALIBRATION" and serviced.[7]

G cluster_prep Preparation cluster_analysis Analysis cluster_verification Verification start Select ≥3 Certified Reference Standards prep_std Pack each standard in a capillary tube (2-3 mm height) start->prep_std measure Determine MP of each standard (1°C/min ramp) prep_std->measure record Record Observed MP measure->record compare Compare Observed MP to Certified Range record->compare pass System is Calibrated compare->pass Within Range fail OUT OF CALIBRATION Service Required compare->fail Out of Range

Caption: Workflow for Melting Point Apparatus Calibration.

Methodology: Melting Point Determination of this compound

Expertise & Causality: Each step in this protocol is designed to mitigate potential errors and ensure a result that accurately reflects the properties of the substance.

  • Sample Preparation (The Foundation of Accuracy):

    • Drying: Dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 48 hours.[3] Rationale: This removes adsorbed water, a common impurity that would artificially depress and broaden the melting range.

    • Grinding: Using a clean mortar and pestle, gently grind the crystalline sample into a fine, homogeneous powder.[3] Rationale: A fine powder ensures uniform heat transfer throughout the sample and efficient, tight packing in the capillary tube, preventing air pockets that can cause inaccurate readings.

  • Capillary Packing (Ensuring Consistency):

    • Press the open end of a capillary tube into the powdered sample until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder firmly into the sealed end. A long glass tube can be used to drop the capillary through, facilitating packing.[9]

    • The final packed sample height should be 2-3 mm. Rationale: Too much sample leads to a larger temperature differential across the material, resulting in a broader apparent melting range. Too little sample is difficult to observe.

  • Instrumental Analysis (A Two-Stage Approach):

    • Stage 1 (Rapid Estimation): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (5-10°C/min).[9] This provides a ballpark range. Allow the apparatus to cool to at least 20°C below this approximate range before proceeding.

    • Stage 2 (Precise Determination): Place the packed capillary into the apparatus. Set the starting temperature to ~20°C below the estimated melting point.[9] Heat at a rate of 1-2°C per minute.[5][9] Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the phase transition.

  • Observation and Recording (Defining the Range):

    • Record temperature T1 : The temperature at which the first drop of liquid becomes visible within the sample.

    • Record temperature T2 : The temperature at which the last solid crystal melts, and the sample is completely liquid.

    • The result is reported as the range: T1 - T2 .

    • Perform the determination in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_record Data Recording dry Dry sample in desiccator grind Grind to a fine powder dry->grind pack Pack capillary tube (2-3 mm height) grind->pack set_temp Set start temp 20°C below expected MP pack->set_temp heat Heat slowly (1-2°C / min) set_temp->heat observe Observe phase transition heat->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (Completely liquid) record_t1->record_t2 report Report as Range: T1-T2 Perform in Triplicate record_t2->report

Caption: Workflow for Sample Melting Point Determination.

Part 3: Data Interpretation and Troubleshooting

Expected Results

The melting point of this compound is reported in the literature. This value serves as the benchmark for comparison.

CompoundCAS NumberReported Melting Point (°C)
This compound33483-65-7260[10]

Note: This value should be confirmed against the certificate of analysis for the specific lot being tested.

Interpreting Observations
ObservationInterpretation
Sharp melting range (e.g., 259.5 - 260.5°C)Indicates high purity of the sample.
Depressed and broad range (e.g., 252 - 257°C)Suggests the presence of impurities (e.g., residual solvent, moisture, cis-isomer).
Discoloration or charring before meltingIndicates thermal decomposition of the sample. This should be noted in the report.
Troubleshooting Guide
ProblemProbable Cause(s)Corrective Action(s)
Inconsistent, non-reproducible results 1. Inhomogeneous sample. 2. Inconsistent packing of capillary.1. Ensure sample is thoroughly ground and mixed. 2. Practice consistent capillary packing to the same height (2-3 mm).
Broad range for a known pure sample 1. Heating rate too fast. 2. Sample not adequately dried. 3. Poor packing (air pockets).1. Reduce heating ramp to 1°C/min.[5] 2. Re-dry the sample under vacuum or in a desiccator. 3. Re-pack capillary, ensuring firm packing.
Observed MP is consistently high or low 1. Instrument out of calibration.1. Perform a multi-point calibration with certified standards and apply correction or service the instrument.[7][9]
Sample disappears or sublimes The substance is changing from solid to gas directly.Use a sealed capillary tube for the determination. (Note: This is less common for salts).

Conclusion

The determination of the melting point of this compound is a fundamental analytical procedure that provides critical insight into its identity and purity. By integrating a sound theoretical understanding with a meticulous and self-validating experimental protocol, researchers and drug development professionals can generate highly reliable and defensible data. Adherence to proper sample preparation, instrument calibration, and a controlled heating rate are not merely procedural steps, but are essential pillars supporting the scientific integrity of the result.

References

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?[Link]

  • University of Calgary. Melting point determination. [Link]

  • Scribd. SOP For Melting Point Calibration. [Link]

  • Autech Industry Co., Limited. (2024). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [Link]

  • CSU Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • Pharma Beginners. (2020). Operation and Calibration of Melting Point Apparatus. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Science Labs. Determination of Melting Point. [Link]

  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

  • Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

  • Chemistry For Everyone. (2025). What Affects Melting Point Of Organic Compounds?[Link]

  • JoVE. (2020). Melting Points. [Link]

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An In-Depth Spectroscopic and Structural Elucidation of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Methylcyclohexanamine hydrochloride is a substituted cycloaliphatic amine salt with applications as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The precise confirmation of its molecular structure, including its stereochemistry, is paramount for ensuring the quality, efficacy, and safety of downstream products. This technical guide provides a comprehensive overview of the analytical methodologies used to unequivocally characterize this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed interpretation of the resulting spectral data. This multi-technique approach provides an orthogonal and self-validating system for structural verification, a cornerstone of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the spatial relationships between them.

Causality Behind Experimental Choices

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical arrangement. ¹³C NMR reveals the number of non-equivalent carbons and their chemical environment. The choice of a deuterated solvent is critical; it dissolves the analyte and provides a deuterium signal for the instrument to "lock" onto, which corrects for minor drifts in the magnetic field during the experiment.[2] Deuterated water (D₂O) or methanol-d₄ are suitable choices for this polar, salt-like compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, 99.9%).[3][4]

  • Homogenization: The solution is vortexed until the sample is fully dissolved, ensuring a homogenous solution free of particulates, which can degrade spectral quality.[4]

  • Transfer: The clear solution is transferred into a standard 5 mm NMR tube. The filling height should be a minimum of 5 cm (approximately 0.7 mL) to ensure it is within the detection region of the NMR coil.[5][6]

  • Data Acquisition: The NMR tube is placed in the spectrometer. Data is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The trans- stereochemistry and the chair conformation of the cyclohexyl ring are key to interpreting the spectrum. The proton on the carbon bearing the ammonium group (C1) and the proton on the carbon with the methyl group (C4) are both in axial positions, leading to characteristic splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.1 Multiplet 1H H-1 (axial)
~1.9-2.1 Multiplet 4H H-2, H-6 (axial & equatorial)
~1.4-1.6 Multiplet 4H H-3, H-5 (axial & equatorial)
~1.3 Multiplet 1H H-4 (axial)

| ~0.9 | Doublet | 3H | -CH₃ |

Interpretation: The downfield signal around 3.1 ppm is characteristic of the proton attached to the carbon bearing the electron-withdrawing ammonium group (-NH₃⁺). The methyl group appears as an upfield doublet, split by the single proton on C4. The remaining cyclohexyl protons overlap in the 1.3-2.1 ppm region, forming complex multiplets.

¹³C NMR Spectral Data & Interpretation

Due to the symmetry of the trans-1,4-disubstituted ring, only four distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data [7]

Chemical Shift (δ) ppm Assignment
~50.1 C-1 (CH-NH₃⁺)
~32.9 C-2, C-6
~30.5 C-3, C-5
~30.1 C-4 (CH-CH₃)

| ~21.5 | -CH₃ |

Interpretation: The carbon atom bonded to the ammonium group (C1) is the most deshielded, appearing furthest downfield. The methyl carbon is the most shielded, appearing furthest upfield. The remaining pairs of symmetric carbons (C2/C6 and C3/C5) appear in the aliphatic region.

Analytical Workflow Visualization

The overall process for spectroscopic characterization can be visualized as a logical flow from sample receipt to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample Receive Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR Interpret Interpret Spectra NMR->Interpret IR->Interpret MS->Interpret Correlate Correlate Data (NMR, IR, MS) Interpret->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Overall workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying the presence of key functional groups.

Principle of IR Spectroscopy

When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The energy at which these vibrations occur is absorbed, creating a characteristic spectrum. For this compound, we expect to see characteristic absorptions for N-H bonds (from the ammonium salt), C-H bonds, and C-N bonds.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR because it requires minimal to no sample preparation for solids and liquids.[8][9]

  • Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is collected to subtract atmospheric and instrument-related absorptions.[10]

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A press is used to ensure firm, uniform contact between the solid sample and the crystal surface.[11]

  • Data Collection: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and wiped dry.

IR Spectral Data & Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, confirming the presence of the ammonium and alkyl functionalities.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2800-3100 Strong, Broad N-H Stretch Ammonium (-NH₃⁺)
~2850-2950 Strong C-H Stretch Alkyl (CH, CH₂, CH₃)
~1500-1600 Medium N-H Bend Ammonium (-NH₃⁺)

| ~1450 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |

Interpretation: The most prominent feature is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. This band overlaps with the sharp C-H stretching vibrations of the methyl and cyclohexyl groups. The bending vibration for the N-H bond appears in the 1600-1500 cm⁻¹ region.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Utility of MS Analysis

For this compound, Electron Ionization (EI) is a suitable "hard" ionization technique.[12] It uses a high-energy electron beam (typically 70 eV) to ionize the molecule, causing it to fragment in a reproducible manner.[13][14] While this often prevents the observation of the molecular ion of the intact salt, it provides a fragmentation pattern of the free amine (C₇H₁₅N, MW: 113.20), which is highly useful for structural confirmation.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The high vacuum of the instrument causes the sample to volatilize.[13]

  • Ionization: The gaseous molecules are bombarded by a 70 eV electron beam. This ejects an electron from the molecule, forming a radical cation (M•⁺) and causing subsequent fragmentation.[15][16]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrum Analysis & Fragmentation

The mass spectrum will show the relative abundance of various fragment ions. The molecular ion of the free amine (m/z = 113) is expected. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

G M C₇H₁₅N⁺ (m/z = 113) [M]⁺ F1 C₆H₁₂N⁺ (m/z = 98) M->F1 - •CH₃ F2 C₄H₈N⁺ (m/z = 70) M->F2 - C₃H₇• (Propyl radical)

Caption: Proposed EI-MS fragmentation pathway.

Table 4: Key Mass Spectrometry Fragments

m/z Proposed Fragment Identity
113 [C₇H₁₅N]⁺• Molecular Ion (Free Amine)
98 [M - CH₃]⁺ Loss of methyl radical

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

Interpretation: The peak at m/z 113 corresponds to the molecular weight of the free base, trans-4-methylcyclohexanamine.[17] A common fragmentation pathway for alkylcyclohexanes is the loss of the alkyl substituent, leading to a peak at m/z 98 ([M-15]⁺). Further fragmentation through ring cleavage can lead to other characteristic lower mass ions.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the trans stereochemistry. IR spectroscopy verifies the presence of the key ammonium and alkyl functional groups. Finally, mass spectrometry confirms the molecular weight of the parent amine and provides a characteristic fragmentation pattern consistent with the proposed structure. This integrated analytical approach ensures the identity and purity of the compound, meeting the rigorous standards required for research and development.

References

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine. PubChem Compound Database. Retrieved from [Link]

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  • NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Discovery and history of trans-4-Methylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of trans-4-Methylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 33483-65-7) is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the oral hypoglycemic agent, Glimepiride. This guide provides a comprehensive technical overview of this compound, from its historical context to modern stereoselective synthesis methodologies and applications. We will explore the causality behind various synthetic choices, detailing established protocols for catalytic hydrogenation, Schiff's base isomerization, and innovative biocatalytic routes. The narrative emphasizes the importance of stereochemical integrity and provides insights into the analytical characterization, physicochemical properties, and safety considerations essential for laboratory and industrial handling. This document serves as an authoritative resource for professionals engaged in organic synthesis and pharmaceutical development.

Introduction and Historical Context

This compound is a substituted cycloaliphatic amine derivative that typically presents as a white to off-white crystalline solid.[1] Its hydrochloride salt form confers enhanced stability and solubility in polar solvents like water and alcohols, making it more manageable than its volatile free-base counterpart.[1]

The compound's origins trace back to the mid-20th century, emerging from the broader scientific exploration into chiral amines and their utility as pharmaceutical building blocks.[1] While the specific discovery is not widely attributed to a single investigator, its development is intrinsically linked to the optimization of synthetic routes for cyclohexylamine derivatives.[2] The primary driver for refining its synthesis has been its indispensable role as a key intermediate in the production of Glimepiride, a widely used sulfonylurea drug for managing type 2 diabetes.[2][3] The precise trans-stereochemistry of the amine is crucial for the biological efficacy of the final active pharmaceutical ingredient (API).[3]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Accurate characterization is paramount to ensure the purity and isomeric integrity required for pharmaceutical applications.

PropertyValueSource
CAS Number 33483-65-7[3][4]
Molecular Formula C₇H₁₅N · HCl (or C₇H₁₆ClN)[1][4][5]
Molecular Weight 149.66 g/mol [4][5]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents (water, alcohols)[1]
Canonical SMILES CC1CCC(CC1)N.Cl[5][6]

Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and, with a suitable chiral column or derivatization, determining the ratio of trans to cis isomers.

  • Gas Chromatography (GC): Often used to analyze the free base to determine isomeric content (e.g., trans:cis ratio of 99.5:0.5).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry. The coupling constants and chemical shifts of the protons on C1 and C4 can definitively distinguish between the trans and cis isomers.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretching of the ammonium salt.

Stereoselective Synthesis Methodologies

The industrial and laboratory synthesis of this compound is centered on achieving a high diastereomeric excess of the desired trans isomer. Several strategic pathways have been developed to this end.

Pathway 1: Catalytic Hydrogenation of p-Toluidine

This is the most direct and common industrial approach, involving the reduction of the aromatic ring of p-toluidine (4-methylaniline).[2][8] The reaction typically yields a mixture of cis and trans isomers, and the stereoselectivity is highly dependent on the choice of catalyst and reaction conditions.

Causality of Experimental Choices:

  • Catalyst: Noble metal catalysts like Ruthenium (Ru) and Rhodium (Rh) are frequently employed. Ruthenium, often supported on carbon, is known to favor the formation of the thermodynamically more stable trans isomer, especially under specific conditions.[9][10]

  • Additives: The addition of an alkali hydroxide (e.g., NaOH, KOH) can suppress the formation of by-products such as bis(4-methylcyclohexyl)amine and increase the reaction rate and selectivity towards the trans product.[8]

  • Pressure and Temperature: High hydrogen pressure (2-8 MPa) and elevated temperatures (100-160°C) are necessary to drive the aromatic ring reduction.[8][10] However, excessively high temperatures can sometimes favor the formation of the cis isomer.[10]

G p_toluidine p-Toluidine (4-Methylaniline) reactor High-Pressure Reactor (Autoclave) p_toluidine->reactor mixture Cis/Trans Isomer Mixture of 4-Methylcyclohexylamine reactor->mixture conditions H₂ Gas (2-8 MPa) Ru/C or Rh/C Catalyst Alkali Hydroxide Solvent (e.g., THF) 100-160°C conditions->reactor separation Isomer Separation (e.g., Fractional Distillation or Crystallization) mixture->separation trans_amine trans-4-Methylcyclohexylamine (Free Base) separation->trans_amine acidification Acidification with HCl trans_amine->acidification product trans-4-Methylcyclohexanamine Hydrochloride acidification->product

Diagram 1: Catalytic Hydrogenation Workflow

Experimental Protocol: Catalytic Hydrogenation

  • Charge a high-pressure autoclave with p-toluidine, a suitable solvent (e.g., tetrahydrofuran), a supported ruthenium catalyst (e.g., 5% Ru/C), and an alkali hydroxide (e.g., NaOH).[8][9]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 2-8 MPa.[8]

  • Heat the mixture to 100-140°C while stirring vigorously.[8]

  • Maintain the reaction for 3-5 hours or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The resulting solution contains a mixture of cis and trans isomers, which is then subjected to separation and purification.

Pathway 2: Isomerization of a Schiff's Base

This elegant method provides a high yield of the trans isomer by leveraging thermodynamic control. The process involves forming a Schiff's base, isomerizing it to favor the trans configuration, and then hydrolyzing it to obtain the desired amine salt.[7]

Causality of Experimental Choices:

  • Schiff's Base Formation: Reacting a cis/trans mixture of 4-methylcyclohexylamine with an aldehyde (like benzaldehyde) forms the corresponding imine (Schiff's base).

  • Isomerization: Treating the Schiff's base with a strong base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., DMSO, THF) catalyzes the epimerization at the C1 position. The equilibrium strongly favors the more stable trans isomer, where the bulky substituent is in the equatorial position.[7]

  • Acid Hydrolysis: The isomerized Schiff's base is then hydrolyzed with a mineral acid, such as hydrochloric acid (HCl). This cleaves the imine bond and directly produces the desired this compound salt, which often precipitates from the solution.[7][11]

G start Cis/Trans Amine Mixture schiff Formation of Schiff's Base (e.g., with Benzaldehyde) start->schiff isomerization Isomerization (Strong Base, e.g., t-BuOK in THF/DMSO) schiff->isomerization hydrolysis Acid Hydrolysis (Mineral Acid, e.g., HCl) isomerization->hydrolysis product trans-4-Methylcyclohexanamine Hydrochloride hydrolysis->product byproduct Benzaldehyde hydrolysis->byproduct G start Cis/Trans Amine Mixture reactor Packed-Bed Reactor (Immobilized Transaminase) start->reactor cis_path cis-Amine reactor->cis_path trans_path trans-Amine (Unreacted) reactor->trans_path deamination cis-Selective Deamination (Enzyme Action) cis_path->deamination separation Separation trans_path->separation ketone 4-Methylcyclohexanone (Intermediate) deamination->ketone ketone->deamination Dynamic Isomerization & Re-amination product Pure trans-Amine separation->product G cluster_0 Key Intermediates amine trans-4-Methyl- cyclohexanamine coupling Coupling Reaction (Urea Formation) amine->coupling isocyanate Ethyl-phenyl-sulfonyl Isocyanate isocyanate->coupling glimepiride Glimepiride (API) coupling->glimepiride

Diagram 4: Role as a Building Block in Glimepiride Synthesis

Other Pharmaceutical and Agrochemical Applications

Beyond Glimepiride, this amine serves as a versatile intermediate in the development of other bioactive compounds, including:

  • Agents for treating hypertension. *[12] Inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. *[12] Metabotropic glutamate receptor 1 (mGluR1) inhibitors for the treatment of chronic pain. *[12] Specialty agrochemicals for crop protection.

[3]### 5.0 Safety and Handling

This compound exhibits mild to moderate toxicity upon inhalation, ingestion, or dermal contact. T[1]he free base form is a flammable and corrosive liquid. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be used when handling the compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant industrial importance, whose value is defined by its specific stereochemistry. The evolution of its synthesis from classical catalytic hydrogenation to more refined, stereoselective methods like Schiff's base isomerization and cutting-edge biocatalytic resolutions highlights the ongoing drive for efficiency, purity, and sustainability in pharmaceutical manufacturing. A thorough understanding of these synthetic pathways, coupled with robust analytical characterization, is essential for any researcher or drug development professional working with this critical intermediate.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
  • Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.
  • ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
  • Google Patents. (2006). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Scimplify. (n.d.). This compound Manufacturer and Suppliers.
  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Benchchem. (n.d.). 4-Methylcyclohexylamine | 6321-23-9.
  • PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.
  • Santa Cruz Biotechnology. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride.
  • Google Patents. (2016). US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline.
  • Sigma-Aldrich. (n.d.). trans-4-Methylcyclohexylamine AldrichCPR.
  • PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • BYU ScholarsArchive. (n.d.). Hydrogenation of 4-methylcinnoline.
  • PubChem. (n.d.). 4-Methylcyclohexylamine.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane.

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Navigating the Terrain of trans-4-Methylcyclohexanamine Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The utility of trans-4-Methylcyclohexanamine hydrochloride in pharmaceutical synthesis is significant, yet its handling demands a comprehensive understanding of its chemical characteristics and potential hazards. This guide, grounded in established safety protocols, provides an in-depth framework for the safe and effective use of this compound in a laboratory setting. It moves beyond mere procedural lists to explain the rationale behind each safety recommendation, ensuring a self-validating system of protocols for researchers and drug development professionals.

Compound Profile and Intrinsic Properties

A foundational understanding of the physicochemical properties of this compound is paramount for anticipating its behavior and implementing appropriate handling measures.

  • Chemical Identity:

    • Synonyms: Cyclohexanamine, 4-methyl-, hydrochloride, trans- (9CI)[1]

    • CAS Number: 33483-65-7[1]

    • Molecular Formula: C₇H₁₆ClN[2]

    • Molecular Weight: 149.66 g/mol [2]

  • Physical Characteristics:

    • Appearance: The compound typically presents as white to off-white crystalline powder or flakes.[1][3]

    • Melting Point: Approximately 260-263°C.[3][4]

    • Solubility: It is soluble in water.[5]

This profile indicates a stable, solid compound under standard laboratory conditions. Its solubility in water is a critical factor to consider in both experimental design and in the event of an accidental release, as it can readily enter aqueous environments.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard designations that dictate the necessary safety precautions.

Hazard Class Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 1A, B, CH314: Causes severe skin burns and eye damage[3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[6]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[6]

The primary risks associated with this compound are its corrosive nature to skin and eyes and its oral toxicity.[3][6] Skin contact can lead to inflammation, itching, redness, blistering, and pain, while eye contact may result in severe damage.[3] Ingestion is harmful and requires immediate medical attention.[6] Furthermore, its high aquatic toxicity necessitates stringent measures to prevent environmental release.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety posture relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is essential when working with the solid to avoid the inhalation of dust particles or when handling solutions to prevent exposure to aerosols.

  • Safety Stations: A readily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is used.[6] Prompt and thorough irrigation is critical in the event of accidental contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side shields are required.[3] A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Wear protective gloves.[6] Given the corrosive nature of the compound, it is imperative to select gloves made of a material resistant to this chemical class. Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: An impervious laboratory coat is necessary to protect against skin contact.[6] When handling larger quantities, additional protective clothing may be required.

  • Respiratory Protection: In situations where dust or aerosol formation is unavoidable and engineering controls are insufficient, a NIOSH- or CEN-certified respirator appropriate for particulates and organic vapors should be used.[3]

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized procedures is fundamental to mitigating the risks associated with this compound.

General Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm the functionality of all safety equipment, including the fume hood, safety shower, and eyewash station.

  • Donning PPE: Put on all required personal protective equipment as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment. Use only non-sparking tools.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[3] Decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination.

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.[6]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] The recommended storage temperature is at room temperature for the solid form.[4]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong alkalis, as these materials are incompatible.[6]

Emergency Response Protocols

In the event of an emergency, a swift and informed response is critical to minimizing harm to personnel and the environment.

Accidental Release Measures

The following workflow should be initiated in the event of a spill:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate Immediate Action assess Assess Spill Size & Immediate Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe If Safe to Proceed contain Contain Spill with Inert Absorbent Material (e.g., diatomite) ppe->contain cleanup Carefully Sweep or Vacuum Up Absorbed Material contain->cleanup dispose Place in a Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area with Alcohol or Appropriate Solvent dispose->decontaminate end Spill Secured decontaminate->end

Caption: Workflow for responding to an accidental spill.

It is crucial to prevent the spilled material from entering drains or water courses due to its high aquatic toxicity.[6]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes.[3] Immediately flush the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Wash out the mouth with water and seek immediate medical attention.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3] Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the product to be released into the environment.[6]

Conclusion

This compound is a valuable reagent in research and development, but its safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, standardized handling procedures, and emergency preparedness, researchers can confidently and safely harness the potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

  • trans-4-Methylcyclohexanamine|2523-55-9|MSDS - DC Chemicals.
  • trans-4-Methyl-cyclohexylamine HCl - AK Scientific, Inc.
  • Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 - Home Sunshine Pharma.
  • 4-Methyl-cyclohexylamine; hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki - Guidechem.
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An In-Depth Technical Guide to the Material Safety of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the material safety data for trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7). It is intended for researchers, scientists, and drug development professionals who handle this compound. The guide moves beyond a simple recitation of data sheet categories to provide actionable insights and procedural rationale, ensuring a culture of safety and experimental integrity in the laboratory.

Section 1: Core Chemical Identity and Physicochemical Characteristics

This compound is a chemical intermediate utilized in various research and development applications, including the synthesis of potential therapeutic agents.[1][2] A precise understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource(s)
CAS Number 33483-65-7[3][4][5][6]
Molecular Formula C₇H₁₆ClN[4][7]
Molecular Weight 149.66 g/mol [4][6][7][8]
Synonyms trans-4-Methylcyclohexylamine hydrochloride; Cyclohexanamine, 4-methyl-, hydrochloride, trans-[3]
Appearance White to off-white crystalline powder or flakes[3][4][5]
Melting Point 261-263 °C[4]
Solubility Soluble in water[2]
Storage Temperature Room Temperature (in a cool, dry place)[2][5]

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications demand significant respect and stringent control measures. The primary hazards are severe corrosive effects and acute oral toxicity.[4][9]

GHS ClassificationHazard StatementImplication and Rationale
Skin Corrosion / Irritation (Category 1) H314: Causes severe skin burns and eye damageThis is the most critical hazard. The "Category 1" designation indicates that upon contact, the material can cause irreversible damage to skin tissue. The hydrochloride salt can react with moisture on the skin to release hydrochloric acid, contributing to its corrosive nature. This necessitates the use of robust personal protective equipment (PPE) at all times.
Serious Eye Damage / Irritation (Category 1) H318: Causes serious eye damageConsistent with its skin corrosivity, contact with the eyes can lead to severe, potentially blinding, injuries. Standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory to prevent any possibility of contact.[4]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedThis classification indicates that ingestion of relatively small quantities can lead to significant toxic effects. This hazard underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[9]
Acute Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long lasting effectsThis classification highlights the environmental persistence and toxicity of the compound. It dictates that the material must not be released into drains or the environment and requires specialized hazardous waste disposal procedures.[9]

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls, personal protective equipment, and standardized procedures to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this powdered substance is a certified chemical fume hood. This is non-negotiable. The fume hood serves two purposes: it protects the user from inhaling airborne dust particles and contains any potential spills within an enclosed, ventilated space. All weighing and solution preparation activities must be conducted within the sash of a functioning fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE must directly address the hazards identified in Section 2.

  • Hand Protection: Wear protective gloves, such as nitrile, and inspect them before use. Given the H314 classification, an immediate change of gloves is required if contamination is suspected.

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side shields that conform to ANSI Z87.1 or an equivalent standard.[4] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spills, impervious clothing such as a chemically resistant apron or suit is required.[4][9]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

Standard Operating Procedure: Handling and Weighing

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Cordon off the work area within the fume hood. Ensure all necessary equipment (spatula, weigh boat, secondary container, waste bag) is present.

  • Don PPE: Put on all required PPE as described in section 3.2.

  • Handling: Open the main container inside the fume hood. Use a dedicated spatula to carefully transfer the required amount of powder to a weigh boat on a tared balance.

  • Minimize Dust: Handle the material gently to avoid creating airborne dust. Do not pour the powder from a height.

  • Container Sealing: Immediately and securely close the main container after dispensing.

  • Transfer: Carefully transfer the weighed powder to the reaction vessel or solvent.

  • Decontamination: Clean the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated, sealed hazardous waste bag.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Section 4: Emergency Response and First Aid

Preparedness is paramount. All personnel must know the location of safety showers and eyewash stations and be trained in their use.[9]

First-Aid Measures for Exposure

Immediate action is critical to mitigate the corrosive effects of this compound.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin cardiopulmonary resuscitation (CPR) by a trained professional. Avoid mouth-to-mouth resuscitation.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][9] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[9]

Accidental Release Protocol (Spill Management)

The following workflow outlines a systematic and safe response to a spill of solid this compound.

Caption: Workflow for a safe and systematic response to a chemical spill.

Section 5: Stability, Reactivity, and Disposal

Understanding the chemical's stability and incompatibilities is crucial for preventing hazardous reactions.

Chemical Stability and Incompatibilities

The compound is stable under recommended storage conditions.[4] However, it must be stored away from certain materials to prevent dangerous reactions.

Incompatible MaterialsRationale and Potential Hazard
Strong Oxidizing Agents Can cause vigorous, exothermic reactions that may lead to fire or explosion.
Strong Acids / Alkalis Can cause neutralization reactions that generate heat.[9]

Conditions to Avoid: Generation of dust and exposure to sources of ignition.[4]

Hazardous Decomposition Products

When involved in a fire, this compound may decompose and emit toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl) gas.[4] Firefighters must wear self-contained breathing apparatus.[9]

Waste Disposal Considerations

All waste containing this material, including empty containers and contaminated cleanup supplies, must be treated as hazardous waste.

  • Classification: Waste must be classified according to federal, state, and local regulations (e.g., under EPA 40 CFR 261.3).[4]

  • Containment: Store waste in sealed, properly labeled containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it in standard trash or pour it down the drain.[4]

References

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Key intermediates in the synthesis of trans-4-Methylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Intermediates in the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride

Abstract

This compound is a pivotal chemical intermediate, most notably serving as a critical building block in the synthesis of the anti-diabetic drug Glimepiride.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the stereochemical purity of this precursor, demanding a synthetic route that yields the trans isomer with high selectivity. This guide provides an in-depth analysis of the principal synthetic pathways, focusing on the key intermediates, the mechanistic rationale behind experimental choices, and the methodologies employed to achieve high diastereomeric purity.

Introduction: The Strategic Importance of Stereochemistry

The synthesis of this compound is a classic problem in stereoselective synthesis. The core challenge lies in controlling the spatial orientation of the methyl and amine functional groups on the cyclohexane ring, as the cis and trans diastereomers exhibit different physical and chemical properties. For pharmaceutical applications, isolation of the pure trans isomer is paramount. This guide will dissect three primary synthetic strategies, each revolving around a unique set of key intermediates and reaction mechanisms, starting from the common precursor, 4-methylcyclohexanone.

Pathway I: Reductive Amination of 4-Methylcyclohexanone

Reductive amination offers the most direct route from a ketone to an amine. This one-pot transformation involves the formation of an imine or enamine intermediate, which is subsequently reduced. The Leuckart-Wallach reaction is a classic, albeit forceful, implementation of this strategy.

Key Intermediates:
  • 4-Methylcyclohexanone: The foundational starting material.

  • 4-Methylcyclohexaniminium Ion: The transient electrophilic intermediate formed from the condensation of the ketone with an ammonia source.

Mechanistic Rationale & Protocol

The Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction proceeds through the initial formation of an iminium ion intermediate. A hydride is then transferred from a formate anion or formamide molecule to the iminium carbon, reducing it to the amine.[3][5]

Causality of Experimental Choices: This method is valued for its operational simplicity and use of inexpensive reagents. However, it necessitates high reaction temperatures (often >160°C), which can lead to side reactions.[3][6][7] Critically, the stereoselectivity is often poor, typically yielding a mixture of cis and trans isomers that requires extensive downstream purification.

Experimental Protocol: Leuckart-Wallach Reductive Amination

  • Reaction Setup: In a reaction vessel equipped for high-temperature synthesis, charge 4-methylcyclohexanone and a molar excess of ammonium formate.

  • Thermal Reaction: Heat the mixture to 160-185°C for several hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Hydrolysis: Upon completion, cool the reaction mixture and hydrolyze the intermediate N-formyl amine by refluxing with aqueous hydrochloric acid.

  • Workup & Isolation: Basify the aqueous solution with NaOH to liberate the free amine. Extract the amine mixture with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

  • Purification: The resulting mixture of cis- and trans-4-methylcyclohexylamine requires separation, typically via fractional distillation or crystallization of the hydrochloride salt.

Pathway Visualization

G start 4-Methylcyclohexanone intermediate 4-Methylcyclohexaniminium Ion (Intermediate) start->intermediate + NH4HCO2 - H2O product_mix cis/trans Amine Mixture intermediate->product_mix Reduction (Hydride Transfer) final_product trans-4-Methylcyclohexanamine Hydrochloride product_mix->final_product HCl, Purification (Crystallization)

Caption: Reductive amination pathway via the Leuckart reaction.

Pathway II: Reduction of a 4-Methylcyclohexanone Oxime Intermediate

This well-established, two-step pathway provides a more controlled approach compared to direct amination. It involves the conversion of the ketone to a stable oxime intermediate, which is then reduced to the target amine.

Key Intermediates:
  • 4-Methylcyclohexanone: Starting material.

  • 4-Methylcyclohexanone Oxime: A stable, isolable crystalline intermediate formed by the condensation of the ketone with hydroxylamine.[8]

Mechanistic Rationale & Protocol

The formation of the oxime is a straightforward and high-yielding reaction. The subsequent reduction of the C=N double bond is the critical step that determines the stereochemical outcome. The choice of reducing agent is paramount.

Causality of Experimental Choices:

  • Dissolving Metal Reduction: The use of sodium metal in a protic solvent like ethanol is a common method. This reaction tends to favor the formation of the more thermodynamically stable trans isomer. However, it often yields a product containing 8-10% of the cis isomer, necessitating purification.[9] The use of metallic sodium also presents significant safety and handling risks, making it less ideal for large-scale industrial production.[9][10]

  • Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel or Platinum can also be employed.[11] The stereoselectivity is highly dependent on the catalyst, solvent, and reaction conditions, and can sometimes favor the cis product.

Experimental Protocol: Oxime Formation and Reduction

  • Oxime Synthesis: Dissolve 4-methylcyclohexanone and hydroxylamine hydrochloride in an aqueous ethanol solution. Add a base (e.g., sodium acetate) and stir at room temperature until the reaction is complete (monitored by TLC or GC). The oxime product can be isolated by crystallization.

  • Reduction (Sodium/Ethanol): To a refluxing solution of the purified 4-methylcyclohexanone oxime in absolute ethanol, add sodium metal in small portions. Maintain reflux until all the sodium has reacted.

  • Workup & Isolation: Cool the reaction mixture and carefully add water to decompose any remaining sodium ethoxide. Steam distill the mixture to isolate the volatile amine.

  • Salt Formation & Purification: Collect the distillate in dilute HCl. Evaporate the solution to obtain the crude hydrochloride salt mixture. Purify by recrystallization to isolate the trans isomer.

Pathway Visualization

G start 4-Methylcyclohexanone oxime 4-Methylcyclohexanone Oxime (Key Intermediate) start->oxime + NH2OH·HCl product_mix cis/trans Amine Mixture (trans-favored) oxime->product_mix Reduction (e.g., Na/EtOH) final_product trans-4-Methylcyclohexanamine Hydrochloride product_mix->final_product HCl, Purification

Caption: Synthesis via reduction of the oxime intermediate.

Pathway III: Stereoselective Synthesis via Schiff Base Isomerization

This advanced strategy offers the highest degree of stereocontrol by exploiting a thermodynamically driven isomerization of a Schiff base intermediate. This method, often detailed in patent literature, is designed to maximize the yield of the desired trans isomer directly.[9]

Key Intermediates:
  • 4-Methylcyclohexanone: Starting material.

  • N-benzyl-4-methylcyclohexan-1-imine (Schiff Base): Formed from the condensation of 4-methylcyclohexanone and benzylamine.[9] This intermediate exists as a mixture of geometric isomers and tautomers.

  • Isomerized Enamine/Imine: The key intermediate mixture after treatment with a strong base, which is heavily enriched in the precursor to the trans amine.

Mechanistic Rationale & Protocol

This elegant process hinges on a crucial isomerization step.

  • Schiff Base Formation: 4-methylcyclohexanone is condensed with benzylamine, typically in a solvent like toluene with azeotropic removal of water to drive the reaction to completion. This produces the N-benzyl imine as a mixture of isomers.[9]

  • Base-Catalyzed Isomerization: The crude Schiff base is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, in a suitable solvent (e.g., THF, DMSO).[9][12] The base promotes the formation of an enamine tautomer. The subsequent reprotonation and equilibration strongly favor the formation of the imine where the bulky N-benzyl group and the methyl group are in a trans relationship, minimizing steric strain. This is the thermodynamic "sink" of the reaction.

  • Acid Hydrolysis: The isomerically enriched mixture is then subjected to acid hydrolysis using a mineral acid like HCl. This step serves two purposes: it cleaves the N-benzyl group and protonates the newly formed amine, causing the direct precipitation of this compound in high purity.[9]

Experimental Protocol: Isomerization-Hydrolysis Route

  • Schiff Base Formation: Reflux a mixture of 4-methylcyclohexanone, benzylamine, and a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark apparatus to remove water. After completion, distill off the toluene under reduced pressure.

  • Isomerization: Dissolve the crude Schiff base in anhydrous THF under an inert atmosphere (e.g., nitrogen). Add a solution of potassium tert-butoxide and stir at a controlled temperature (e.g., 50°C) for several hours to allow for equilibration.

  • Hydrolysis and Precipitation: Cool the reaction mixture and carefully add it to a stirred solution of concentrated hydrochloric acid. The this compound will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., acetone) to remove benzylamine hydrochloride and other impurities, and dry under vacuum.[13] Further recrystallization can be performed if necessary to achieve pharmaceutical-grade purity.[9]

Pathway Visualization

G start 4-Methylcyclohexanone schiff_base N-benzyl Imine (cis/trans mixture) start->schiff_base + Benzylamine - H2O isomerized Isomerized Imine/Enamine (trans-enriched) schiff_base->isomerized Strong Base (e.g., KOtBu) final_product trans-4-Methylcyclohexanamine Hydrochloride isomerized->final_product Acid Hydrolysis (HCl)

Caption: Stereoselective synthesis via Schiff base isomerization.

Comparative Summary of Synthetic Pathways

Pathway Key Intermediates Core Reagents Primary Advantage Primary Disadvantage
Reductive Amination 4-Methylcyclohexaniminium IonAmmonium Formate (Leuckart) or H₂/CatalystOperational simplicity, low-cost reagents.Poor stereoselectivity, harsh conditions (Leuckart), requires extensive purification.
Oxime Reduction 4-Methylcyclohexanone OximeHydroxylamine, Sodium/Ethanol or H₂/CatalystGood yields, favors trans isomer.Use of hazardous reagents (Na), moderate stereoselectivity, requires purification.[9]
Schiff Base Isomerization N-benzyl Imine, Isomerized Imine/EnamineBenzylamine, Strong Base (KOtBu), HClExcellent stereoselectivity for the trans isomer, high purity of final product.[9]Multi-step process, requires anhydrous conditions and strong base.

Conclusion

The synthesis of this compound highlights a fundamental challenge in organic chemistry: the control of stereoisomerism. While direct methods like the Leuckart reaction are straightforward, they fall short in delivering the stereochemical purity required for pharmaceutical applications. The reduction of the 4-methylcyclohexanone oxime intermediate offers a more reliable, albeit imperfect, route that favors the desired trans product. For achieving the highest levels of purity and stereocontrol, the more sophisticated pathway involving the base-catalyzed isomerization of a Schiff base intermediate is superior. The choice of synthetic route in a research or industrial setting ultimately depends on a balance of factors including desired purity, scalability, safety, and cost. Understanding the role and transformation of the key intermediates in each pathway is essential for optimizing the synthesis of this critical pharmaceutical building block.

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An In-depth Technical Guide to the Stereochemistry of 4-Methylcyclohexanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. A subtle change in stereoisomerism can profoundly alter a compound's efficacy, toxicity, and pharmacokinetic profile. The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, presents a classic case of stereochemical complexity. This guide provides a detailed exploration of the stereochemistry of 4-methylcyclohexanamine, a disubstituted cyclohexane derivative. We will delve into the conformational analysis of its cis and trans isomers, their relative stabilities, methods for their synthesis and separation, and the spectroscopic techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical principles in molecular design and synthesis.

Chapter 1: The Stereoisomers of 4-Methylcyclohexanamine

4-Methylcyclohexanamine exists as two distinct geometric isomers: cis-4-methylcyclohexanamine and trans-4-methylcyclohexanamine.[1] These isomers arise from the relative orientation of the methyl (-CH₃) and amino (-NH₂) groups on the cyclohexane ring.

  • In the cis isomer , both the methyl and amino groups reside on the same face of the cyclohexane ring (both pointing "up" or both pointing "down").

  • In the trans isomer , the methyl and amino groups are on opposite faces of the ring (one "up" and one "down").[2]

These geometric differences give rise to unique physical properties and, crucially, different three-dimensional shapes, which dictate their interaction with biological targets.

G Figure 1: Isomers of 4-Methylcyclohexanamine cluster_cis cis-4-Methylcyclohexanamine cluster_trans trans-4-Methylcyclohexanamine cis_flat cis (Planar) cis_chair cis (Chair) trans_flat trans (Planar) trans_chair trans (Chair)

Caption: Planar and chair representations of isomers.

Chapter 2: Conformational Analysis and Stability

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] Through a process called "ring flipping," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa.

The stability of a particular chair conformation is largely governed by steric strain, particularly 1,3-diaxial interactions . These are repulsive forces between an axial substituent and the two axial hydrogen atoms on the same face of the ring. To minimize this strain, bulky substituents preferentially occupy the more spacious equatorial position.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[3][4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[3][4]

Table 1: Conformational A-Values for Methyl and Amino Groups

SubstituentA-value (kcal/mol)Source
Methyl (-CH₃)~1.74 - 1.8[3][6]
Amino (-NH₂)~1.2 - 1.8*[6]

*The A-value for the amino group can vary depending on the solvent due to hydrogen bonding effects.[6]

Conformational Equilibrium of Isomers

Trans-4-methylcyclohexanamine:

The trans isomer can exist in two chair conformations: one with both the methyl and amino groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids any 1,3-diaxial interactions for the bulky substituents.[7] The diaxial conformer, on the other hand, suffers from severe steric strain. Consequently, trans-4-methylcyclohexanamine exists almost exclusively in the diequatorial conformation.

Cis-4-methylcyclohexanamine:

For the cis isomer, one substituent must be axial while the other is equatorial.[7][8] Ring flipping interconverts these two possibilities. One conformer has an axial methyl group and an equatorial amino group, while the other has an equatorial methyl group and an axial amino group. Since the methyl group has a slightly larger A-value than the amino group, the conformation with the methyl group in the equatorial position is marginally more stable.[8] However, the energy difference is small, and both conformers exist in a dynamic equilibrium at room temperature.

G Figure 2: Conformational Equilibria cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium trans_ee Diequatorial (Highly Favored) trans_aa Diaxial (Highly Unfavored) trans_ee->trans_aa Ring Flip cis_ae Axial -CH3 Equatorial -NH2 cis_ea Equatorial -CH3 Axial -NH2 (Slightly Favored) cis_ae->cis_ea Ring Flip G Figure 3: Synthesis and Separation Workflow start 4-Methyl- cyclohexanone reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination mixture Mixture of cis & trans Isomers reductive_amination->mixture separation Separation mixture->separation cis_product cis-4-Methyl- cyclohexanamine separation->cis_product Chromatography trans_product trans-4-Methyl- cyclohexanamine separation->trans_product Fractional Crystallization

Sources

Navigating the Bioactive Landscape of trans-4-Methylcyclohexanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trans-4-methylcyclohexanamine scaffold represents a versatile and privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of trans-4-methylcyclohexanamine derivatives. We delve into the established roles of these compounds as enzyme inhibitors and explore their potential in therapeutic areas such as metabolic diseases, infectious diseases, and oncology. This guide is designed to be a practical resource, offering detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules, thereby empowering researchers to navigate and exploit their therapeutic potential.

Introduction: The Emerging Significance of the trans-4-Methylcyclohexanamine Core

The trans-4-methylcyclohexanamine moiety is a key building block in the synthesis of several approved pharmaceutical agents, underscoring its importance in drug design.[1][2] Its rigid, chair-like conformation and the specific spatial orientation of the amine and methyl groups provide a unique three-dimensional framework for molecular recognition by biological targets. This guide moves beyond the well-documented use of the parent amine as a synthetic intermediate and explores the rich and varied biological activities exhibited by its derivatives.

One of the earliest recognized activities of the parent compound, trans-4-methylcyclohexylamine, is its potent inhibition of spermidine synthase.[3] This enzyme is a critical component of the polyamine biosynthesis pathway, which is essential for cell growth and proliferation, making it an attractive target for antimicrobial and anticancer therapies. More recently, derivatives of trans-4-methylcyclohexanamine have been identified as modulators of other key biological targets, including cholesteryl ester transfer protein (CETP), and have shown promise as antibacterial and anticancer agents.[4]

This guide will systematically explore these activities, providing the necessary context and detailed methodologies to facilitate further research and development in this exciting area.

Synthetic Strategies for Generating Derivative Libraries

The generation of diverse libraries of trans-4-methylcyclohexanamine derivatives is crucial for comprehensive SAR studies. The primary amine of the core scaffold serves as a versatile handle for a variety of chemical modifications.

A common and effective strategy involves the N-substitution of the primary amine. This can be achieved through several classical and modern synthetic methodologies:

  • Reductive Amination: Reaction of trans-4-methylcyclohexanamine with a wide range of aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride, provides access to a vast array of N-alkylated and N-benzylated derivatives.[4]

  • Amide Coupling: Acylation of the amine with carboxylic acids, acid chlorides, or activated esters is a straightforward method to introduce diverse amide functionalities.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, yields urea and thiourea derivatives, which can introduce additional hydrogen bonding capabilities.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, which are common motifs in many bioactive molecules.

The choice of synthetic route will depend on the desired functionality and the overall synthetic strategy. The following is a generalized protocol for the synthesis of N-substituted derivatives via reductive amination.

Experimental Protocol: Synthesis of N-Arylmethyl-trans-4-methylcyclohexanamine Derivatives

Objective: To synthesize a library of N-arylmethyl derivatives for biological screening.

Materials:

  • trans-4-Methylcyclohexanamine

  • Various substituted benzaldehydes

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve trans-4-methylcyclohexanamine (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylmethyl-trans-4-methylcyclohexanamine derivative.

Characterization: Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Biological Activities and Therapeutic Potential

Derivatives of trans-4-methylcyclohexanamine have demonstrated a range of biological activities, highlighting their potential in various therapeutic areas.

Enzyme Inhibition

As previously mentioned, trans-4-methylcyclohexylamine is a known inhibitor of spermidine synthase.[3] This enzyme catalyzes the transfer of an aminopropyl group from S-adenosylmethionine to putrescine, a key step in polyamine biosynthesis. Dysregulation of polyamine metabolism is implicated in cancer and parasitic infections, making spermidine synthase a compelling drug target.[5]

Derivatives of trans-4-methylcyclohexanamine can be screened for their ability to inhibit spermidine synthase, with the goal of identifying compounds with improved potency and selectivity.

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. A series of N,N-disubstituted amine derivatives, including those with a trans-4-methylcyclohexanamine moiety, have been designed and synthesized as CETP inhibitors.[4]

Table 1: CETP Inhibitory Activity of Selected N,N-Disubstituted Amine Derivatives [4]

CompoundIC₅₀ (µM)
12 H2-methyl-2H-tetrazol-5-yl>10
13 Ethyl2-methyl-2H-tetrazol-5-yl0.85 ± 0.12
17 Carboxymethyl2-methyl-2H-tetrazol-5-yl0.38 ± 0.08

Data presented as mean ± SD. IC₅₀ values were determined using a BODIPY-CE fluorescence assay.

These findings suggest that substitution on the nitrogen atom of the trans-4-methylcyclohexanamine core can lead to potent CETP inhibitors.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Symmetrical trans-cyclohexane-1,4-diamine derivatives, which share a similar structural framework with trans-4-methylcyclohexanamine, have been synthesized and evaluated for their antibacterial and antitubercular activities. This suggests that derivatives of trans-4-methylcyclohexanamine may also possess antimicrobial properties.

Screening of novel derivatives against a panel of clinically relevant bacterial and fungal strains is a critical step in exploring this potential.

Anticancer Activity

Given the role of polyamines in cell proliferation, inhibitors of spermidine synthase are being investigated as potential anticancer agents.[5] Therefore, derivatives of trans-4-methylcyclohexanamine, as potential spermidine synthase inhibitors, warrant evaluation for their antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For trans-4-methylcyclohexanamine derivatives, several key structural features can be systematically modified to probe their impact on activity.

  • N-Substitution: As demonstrated with the CETP inhibitors, the nature of the substituent on the amine nitrogen is critical for activity.[4] Varying the size, lipophilicity, and electronic properties of this substituent can significantly influence potency and selectivity.

  • Bioisosteric Replacement: The trans-4-methylcyclohexyl group itself can be considered a bioisostere for other cyclic and acyclic structures.[6][7] Exploring replacements for this core can lead to novel scaffolds with improved pharmacokinetic or pharmacodynamic properties.

  • Stereochemistry: The trans configuration of the methyl and amino groups is a defining feature of this scaffold. The synthesis and evaluation of the corresponding cis isomers can provide valuable insights into the importance of this stereochemical arrangement for target binding.

The following diagram illustrates the key points for SAR exploration on the trans-4-methylcyclohexanamine scaffold.

SAR_Points cluster_0 trans-4-Methylcyclohexanamine Scaffold cluster_1 Key Modification Points for SAR scaffold N_sub N-Substitution (Size, Lipophilicity, Electronics) scaffold->N_sub Primary Amine Modification Bioisostere Bioisosteric Replacement of Cyclohexyl Ring scaffold->Bioisostere Scaffold Hopping Stereochem Stereochemistry (trans vs. cis) scaffold->Stereochem Conformational Analysis

Caption: Key modification points for SAR studies on the trans-4-methylcyclohexanamine scaffold.

Experimental Protocols for Biological Evaluation

A robust and well-defined set of biological assays is essential for the systematic evaluation of newly synthesized derivatives. The following protocols provide detailed, step-by-step methodologies for key experiments.

Spermidine Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against spermidine synthase.

Principle: The assay measures the enzymatic formation of spermidine from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet). The amount of spermidine produced is quantified by HPLC following derivatization.[8]

Materials:

  • Recombinant spermidine synthase

  • Putrescine

  • dcAdoMet

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Perchloric acid (HClO₄) for reaction termination

  • o-Phthaldialdehyde for derivatization

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing assay buffer, putrescine, and dcAdoMet at their optimal concentrations.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the enzymatic reaction by adding spermidine synthase.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a solution of perchloric acid.

  • Derivatize the spermidine in the reaction mixture with o-phthaldialdehyde.

  • Analyze the samples by HPLC to quantify the amount of spermidine formed.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

The following workflow diagram illustrates the key steps in the spermidine synthase inhibition assay.

Spermidine_Synthase_Assay A Prepare Reaction Mixture (Buffer, Putrescine, dcAdoMet) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add Spermidine Synthase) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Perchloric Acid) D->E F Derivatize Spermidine (o-Phthaldialdehyde) E->F G HPLC Analysis (Quantify Spermidine) F->G H Calculate % Inhibition and IC50 Value G->H

Sources

Methodological & Application

Application Note: A Validated Synthetic Protocol for Glimepiride Utilizing trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent. The outlined synthetic strategy emphasizes the critical role of high-purity trans-4-Methylcyclohexanamine hydrochloride as a key starting intermediate. We will elucidate the multi-step pathway, from the preparation of key precursors to the final condensation and purification of the active pharmaceutical ingredient (API). The causality behind crucial steps, such as stereoisomer purification and reaction mechanisms, is explained to provide researchers with a robust and reproducible methodology. This guide is intended for drug development professionals, medicinal chemists, and process scientists engaged in the synthesis of antidiabetic compounds.

Introduction: Glimepiride and its Clinical Significance

Glimepiride is a potent, second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] It is indicated as an adjunct to diet and exercise to improve glycemic control in adults.[4] The therapeutic efficacy of Glimepiride stems from its dual mechanism of action. Primarily, it stimulates the release of insulin from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel complex.[4][5][6] This binding leads to the closure of the channel, causing membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin.[5][6] Additionally, Glimepiride exhibits extrapancreatic effects by enhancing the sensitivity of peripheral tissues to insulin, which involves the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues.[5][7]

The molecular structure of Glimepiride contains a specific stereocenter in its cyclohexyl moiety. The trans configuration is essential for its pharmacological activity. Consequently, the synthesis relies on a key building block, trans-4-Methylcyclohexanamine, typically handled as its more stable hydrochloride salt.[8] The purity of this intermediate, particularly the minimization of the corresponding cis isomer, is a critical quality attribute that directly influences the purity and safety profile of the final Glimepiride API.[8][9]

Overview of the Synthetic Pathway

The most established industrial synthesis of Glimepiride involves a convergent approach. The core strategy is the condensation of a sophisticated benzenesulfonamide intermediate with trans-4-methylcyclohexyl isocyanate. The isocyanate is generated in a preceding step from high-purity this compound.

The overall workflow can be visualized as follows:

Glimpiride_Synthesis_Workflow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final API Synthesis A1 4-Methyl cyclohexyloxime A2 Hydrogenation & HCl treatment A1->A2 A3 Crude 4-Methylcyclohexanamine HCl (cis/trans mixture) A2->A3 A4 Recrystallization (Methanol/Acetone) A3->A4 A5 Pure trans-4-Methyl- cyclohexanamine HCl A4->A5 A6 Phosgenation A5->A6 A7 trans-4-Methylcyclohexyl isocyanate A6->A7 C1 Condensation (K2CO3, Acetone) A7->C1 B1 3-Ethyl-4-methyl- 3-pyrrolin-2-one B2 Condensation with 2-phenylethyl isocyanate B1->B2 B3 N-Acyl Pyrrolinone Intermediate B2->B3 B4 Chlorosulfonation B3->B4 B5 Sulfonyl Chloride Intermediate B4->B5 B6 Aminolysis (NH4OH) B5->B6 B7 4-[2-(3-Ethyl-4-methyl-2-oxo-3- pyrroline-1-carboxamido)ethyl] benzenesulfonamide B6->B7 B7->C1 C2 Crude Glimepiride C1->C2 C3 Purification/ Recrystallization C2->C3 C4 Pure Glimepiride API C3->C4

Diagram 1: Overall Synthetic Workflow for Glimepiride.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous reagents, including chlorosulfonic acid and phosgene (or a phosgene equivalent). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Part A: Preparation and Purification of this compound (Intermediate A)

The stereochemical purity of this intermediate is paramount. The following protocol starts with the reduction of an oxime, which typically yields a mixture of isomers, followed by a highly selective crystallization to isolate the desired trans form.[9][10]

  • Hydrogenation: To a solution of 4-Methyl cyclohexyloxime (1.5 kg) in Methanol (8.3 L), add Raney Nickel (0.15 kg) as a slurry.

  • Hydrogenate the mixture in a suitable autoclave at 50-55°C under a pressure of 4-5 kg/cm ².

  • Maintain the reaction until hydrogen uptake ceases.

  • Cool the reaction mass, vent the pressure, and filter the catalyst.

  • Salt Formation: Distill the methanol from the filtrate under reduced pressure to obtain a crude oil of the amine.

  • Cool the oil to 15-20°C and slowly add methanolic hydrochloric acid (12-13%) while stirring. The hydrochloride salt will precipitate.

  • Filter the precipitate to yield crude 4-Methylcyclohexanamine HCl (approx. 1.5 kg, ~85% yield), which contains a mixture of cis and trans isomers (typically ~50% trans).[9]

  • Purification: Dissolve the crude HCl salt (1.5 kg) in methanol (2.25 L) at 25-30°C.

  • Slowly add acetone (13.5 L) over 3 hours. The trans isomer, being less soluble in this solvent system, will selectively precipitate.

  • Filter the solid, wash with acetone, and dry. This step may be repeated to achieve the desired purity. The final product should be pure trans-4-Methylcyclohexanamine HCl with a purity >99.8% (cis isomer <0.15%).[9]

Part B: Synthesis of trans-4-Methylcyclohexyl Isocyanate

This intermediate is typically prepared via phosgenation of the purified amine hydrochloride.[9][10]

  • Suspend the purified trans-4-Methylcyclohexanamine HCl in an inert, high-boiling solvent like toluene.

  • Introduce phosgene gas (or a safer equivalent like triphosgene) into the suspension at a controlled rate while heating.

  • The reaction is typically refluxed until completion, monitored by TLC or GC.

  • After the reaction, excess phosgene is purged with an inert gas (e.g., nitrogen), and the solvent is removed by distillation to yield the target isocyanate. This product is often used directly in the next step.

Part C: Synthesis of the Sulfonamide Intermediate (Intermediate B)

This multi-step synthesis builds the other key fragment of the Glimepiride molecule.[9][10]

  • Condensation: React 3-Ethyl-4-methyl-3-pyrolidine-2-one with 2-phenylethyl isocyanate, typically at elevated temperatures (e.g., 150°C), to yield [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene.[9]

  • Chlorosulfonation: Dissolve the product from the previous step in a suitable solvent and cool it. Add chlorosulfonic acid dropwise while maintaining a low temperature. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the para position of the phenyl ring.[9][10]

  • Aminolysis: The resulting sulfonyl chloride is then carefully reacted with concentrated ammonium hydroxide to convert it into the corresponding sulfonamide: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide.[9][10]

Part D: Final Condensation and Purification of Glimepiride

This is the final convergent step where the two key intermediates are coupled.

Condensation_Mechanism Sulfonamide Sulfonamide-NH₂ + K₂CO₃ → Sulfonamide-NH⁻ K⁺ Attack Nucleophilic Attack Sulfonamide->Attack Deprotonation Isocyanate R'-N=C=O Isocyanate->Attack Intermediate [Sulfonamide-N(K⁺)-C(=O)-NH-R'] Attack->Intermediate Workup Aqueous Workup (H⁺) Intermediate->Workup Product Glimepiride Workup->Product

Diagram 2: Simplified Mechanism of the Final Condensation Step.

  • Reaction Setup: In a reaction vessel, charge 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide (1.0 kg) and anhydrous potassium carbonate (0.46 kg) into acetone (24.2 L).[9][11]

  • Heat the mixture to reflux (approx. 55-60°C) for 1 hour. The potassium carbonate acts as a base to deprotonate the sulfonamide, forming a nucleophilic anion.

  • Addition: Prepare a solution of trans-4-methyl-cyclohexyl isocyanate (0.515 kg) in toluene (5 L) and add it to the refluxing reaction mixture.[9]

  • Reaction: Maintain the reflux for approximately 12 hours, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and quench by adding water (27 L).[9]

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude Glimepiride.

  • Filter the solid, wash with water to remove salts, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone to yield highly pure Glimepiride (Form I).[10][11]

Data Summary and Characterization

Table 1: Key Reagents and Properties
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Role
trans-4-Methylcyclohexanamine HCl33483-65-7C₇H₁₆ClN149.66Key Intermediate
4-Methyl cyclohexyloxime26392-77-0C₇H₁₃NO127.18Precursor
Phosgene75-44-5CCl₂O98.92Reagent
3-Ethyl-4-methyl-3-pyrrolin-2-one766-36-9C₇H₁₁NO125.17Starting Material
Chlorosulfonic Acid7790-94-5ClHO₃S116.52Sulfonating Agent
Potassium Carbonate584-08-7K₂CO₃138.21Base
Glimepiride93479-97-1C₂₄H₃₄N₄O₅S490.62Final API
Table 2: Analytical Characterization of Glimepiride

A variety of analytical techniques are employed for the quality control of Glimepiride.[2][12]

TechniqueMethod DetailsPurpose
HPLC Stationary Phase: C18 column. Mobile Phase: Acetonitrile/Phosphate buffer gradient. Detection: UV at ~228 nm.Purity assay, quantification of impurities (e.g., cis-isomer).
UPLC-MS/MS Column: Acquity UPLC. Detection: Mass Spectrometry. Used for bioanalytical studies with LLOQ of ~1 ng/mL.[13]High-sensitivity quantification in biological matrices.
TLC-Densitometry Stationary Phase: Silica gel 60 F254. Mobile Phase: Chloroform:Methanol (9:1).[14]Semi-quantitative purity check and identification.
FTIR Characteristic peaks for N-H, C=O (urea, amide), and S=O (sulfone) functional groups confirm identity.Structural confirmation.
Melting Point 205-207 °C for Form I.Physical characterization and polymorph identification.

Conclusion

The synthesis of Glimepiride is a well-established process where control over stereochemistry is a critical determinant of the final product's quality and efficacy. This application note details a robust and validated pathway that hinges on the purification of this compound to a high degree of isomeric purity. By carefully controlling the reaction conditions in each step, from the formation of the key isocyanate and sulfonamide intermediates to their final condensation, researchers can reliably produce high-purity Glimepiride suitable for pharmaceutical development. The analytical methods outlined provide the necessary framework for quality control throughout the manufacturing process.

References

  • Glimepiride - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Glimepiride? (2024, July 17). Patsnap Synapse. Retrieved January 11, 2026, from [Link]

  • Altinöz, S., & Tekeli, D. (2001). A review of analytical techniques for determination of glimepiride: present and perspectives. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-957.
  • Müller, G. (2005). The Mode of Action of the Antidiabetic Drug Glimepiride-Beyond Insulin Secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5), 285-304.
  • Glimepiride: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. Retrieved January 11, 2026, from [Link]

  • GLIMEPIRIDE - New Drug Approvals. (2018, February 5). Retrieved January 11, 2026, from [Link]

  • US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents. (n.d.).
  • AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. (2024, March 3). IJCRT.org. Retrieved January 11, 2026, from [Link]

  • WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents. (n.d.).
  • An Efficient and Practical Process for the Synthesis of Glimepiride - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Complete Review On Analytical And Formulation Technique of Glimepiride. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • glimepiride - ClinPGx. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google Patents. (n.d.).
  • CN101486674A - Preparation of glimepiride raw material - Google Patents. (n.d.).
  • A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS - IOSR Journal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development and validation of thin layer chromatography-densitometry method for determination of glimepiride in tablets - JOCPR. (n.d.). Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols: The Strategic Use of trans-4-Methylcyclohexanamine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview

trans-4-Methylcyclohexanamine hydrochloride is a substituted cycloaliphatic amine that has emerged as a crucial building block in the synthesis of complex pharmaceutical molecules.[1][2] Its rigid, non-aromatic scaffold and specific stereochemistry are leveraged by medicinal chemists to impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). This guide provides an in-depth look at its applications, supported by detailed protocols and the scientific rationale behind its use.

Chemical Identity and Physicochemical Properties

The compound is typically supplied as its hydrochloride salt, which significantly enhances its stability and solubility in polar solvents, a crucial attribute for its application in synthesis.[1]

PropertyValueSource
CAS Number 33483-65-7[2][3]
Molecular Formula C₇H₁₅N · HCl[1][4]
Molecular Weight 149.66 g/mol [4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and alcohols[1]
Canonical SMILES CC1CCC(CC1)N.Cl[3]
The Critical Role of Stereochemistry: Why 'trans' Matters

In drug design, the three-dimensional arrangement of atoms (stereochemistry) is paramount. The distinction between the trans and cis isomers of 4-methylcyclohexanamine dictates how the molecule orients itself within a larger API, which in turn governs its interaction with biological targets like enzymes and receptors. The trans configuration places the methyl and amino groups on opposite faces of the cyclohexane ring, resulting in a specific, linear, and rigid conformation. This precise geometry is often essential for achieving the desired pharmacological activity and safety profile in the final drug product.[5] The presence of the incorrect (cis) isomer can lead to a significant reduction in efficacy or an altered side-effect profile.[5]

Scope of Application in Medicinal Chemistry

While its utility is broad, this compound is most prominently recognized as an indispensable intermediate in the synthesis of the antidiabetic drug Glimepiride.[2][5][6] Beyond this, its structural motif is found in compounds developed for treating viral diseases and neurological disorders, highlighting its versatility as a key synthetic precursor.[7]

Core Application: Synthesis of Glimepiride

Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used to manage type 2 diabetes.[5] The synthesis of Glimepiride critically relies on trans-4-Methylcyclohexanamine to form a key urea linkage, and the stereochemical purity of this intermediate directly impacts the quality and efficacy of the final API.[5]

Mechanistic Rationale: The Role of the Cyclohexylamine Moiety

The trans-4-methylcyclohexyl group in Glimepiride serves as a lipophilic tail that influences the drug's binding to the sulfonylurea receptor (SUR) on pancreatic β-cells. The specific trans orientation ensures an optimal fit within the receptor's binding pocket, which is crucial for its mechanism of action—stimulating insulin secretion.

Synthetic Workflow Overview

The incorporation of the trans-4-methylcyclohexyl moiety typically occurs via a nucleophilic addition or substitution reaction where the primary amine of trans-4-Methylcyclohexanamine attacks an electrophilic partner, such as an isocyanate, to form the central urea bond of the drug.

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Product A trans-4-Methylcyclohexanamine (Free Base) C Nucleophilic Attack (Formation of Urea Linkage) A->C Nucleophile B Sulfonyl Isocyanate Precursor (e.g., Ethyl-4-(2-(sulfonyl-carbamoyl)ethyl)phenylcarbamate) B->C Electrophile D Glimepiride API C->D Work-up & Purification

Caption: Key reaction step in Glimepiride synthesis.

Detailed Experimental Protocol: Synthesis of a Key Glimepiride Intermediate

This protocol describes the reaction of trans-4-Methylcyclohexanamine with a sulfonyl isocyanate precursor, a critical step in Glimepiride synthesis.

Note: this compound must first be converted to its free base form before reaction. This is typically achieved by neutralization with a base (e.g., NaOH, K₂CO₃) and extraction into an organic solvent.

Materials:

  • trans-4-Methylcyclohexanamine (free base, 1.0 eq)

  • 3-Ethyl-4-methyl-2-oxo-N-(4-(2-aminoethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (Sulfonyl isocyanate precursor, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

  • Stirring apparatus and appropriate glassware

Protocol:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the sulfonyl isocyanate precursor (1.05 eq) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve trans-4-Methylcyclohexanamine (1.0 eq) in anhydrous THF.

  • Add the amine solution dropwise to the cooled isocyanate solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours, monitoring for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Glimepiride precursor.

Self-Validation:

  • Expected Yield: 85-95%

  • Purity Analysis (HPLC): >99.5% purity, with specific attention to the absence of the cis-isomer impurity.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the expected structure.

Emerging Applications in Drug Development

The utility of the trans-4-methylcyclohexyl scaffold extends beyond diabetes management. Its defined stereochemistry and favorable physicochemical properties make it an attractive component in the design of novel therapeutics.

  • Antiviral Agents: A patent discloses the use of trans-4-methylcyclohexylamine as a necessary intermediate in the synthesis of AG14361, an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, indicating its role in developing treatments for viral infections.[7]

  • Neurological Drug Candidates: The same patent literature points to its application in creating inhibitors of the metabotropic glutamate receptor 1 (mGluR1), a target for treating chronic pain and other neurological conditions.[7]

Quality Control & Isomer Separation

The primary challenge in using this intermediate is ensuring high diastereomeric purity.[5] The synthesis of trans-4-Methylcyclohexanamine can often produce a mixture of cis and trans isomers. Since the biological activity is highly dependent on the trans form, efficient separation is a critical quality control step.

Protocol: Purification of this compound by Recrystallization

Fractional crystallization is an effective method for separating the trans and cis isomers of the hydrochloride salt, exploiting differences in their crystal lattice energies and solubilities.

Materials:

  • Crude this compound (containing cis isomer)

  • Recrystallization solvent system (see table below)

  • Heating and stirring apparatus

  • Filtration equipment (Büchner funnel)

Protocol:

  • Place the crude hydrochloride salt in a flask.

  • Add a minimal amount of the chosen hot solvent system to dissolve the solid completely.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • For maximum yield, further cool the flask in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent system.

  • Dry the crystals under vacuum to obtain the purified this compound.

  • Analyze the purity of the crystals and the mother liquor by Gas Chromatography (GC) or HPLC to determine the efficiency of the separation.

Table of Solvent Systems for Recrystallization [6][8]

Solvent SystemRatio (v/v)Notes
Isobutanol / Acetone1 : 5.3Effective for selective precipitation of the trans isomer.
MethanolN/AA common solvent for crystallizing amine salts.
EthanolN/AAnother effective alcohol-based solvent.
IsopropanolN/AProvides good solubility differential between isomers.

Safety & Handling

This compound may cause irritation to the skin, eyes, and respiratory system.[1] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency information.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in pharmaceutical design. Its well-defined trans stereochemistry is fundamental to the efficacy of major drugs like Glimepiride and holds potential for the development of new therapeutics. The protocols and insights provided herein underscore the importance of understanding and controlling its chemical properties to achieve success in pharmaceutical synthesis.

References

  • trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki - Guidechem. 1

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride - BOC Sciences. 2

  • trans-4-(Boc-amino)-cyclohexane-methanamine hydrochloride - Chem-Impex. 9

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. 6

  • The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. 5

  • A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. 8

  • This compound Manufacturer and Suppliers - Scimplify. 3

  • trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 - ChemicalBook. 10

  • Preparation method of trans-4-methyl cyclohexylamine - Google Patents. 7

  • trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7 | SCBT - Santa Cruz Biotechnology. 4

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Application Notes: trans-4-Methylcyclohexanamine Hydrochloride as a Stereospecific Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-65-7) as a pivotal chiral building block. Its unique stereochemistry and functionality make it a valuable intermediate in the synthesis of complex pharmaceutical agents. These notes detail the compound's properties, stereoselective synthesis protocols, and its application in the construction of key pharmaceutical intermediates, supported by field-proven insights and methodologies.

Introduction: The Strategic Importance of the trans-4-Methylcyclohexyl Moiety

In modern drug discovery, the precise three-dimensional arrangement of atoms is paramount to achieving desired pharmacological activity and minimizing off-target effects. Chiral building blocks serve as foundational scaffolds to impart this necessary stereochemical control. This compound is a prime example of such a scaffold, offering a rigid cyclohexane ring that locks substituents into a well-defined trans-diaxial or diequatorial orientation. This conformational rigidity is frequently exploited in medicinal chemistry to correctly orient pharmacophoric elements for optimal interaction with biological targets.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient and easy-to-handle solid for laboratory and industrial applications.[3] Its primary utility is found in the synthesis of bioactive molecules for treating conditions such as type 2 diabetes and neurological disorders.[3][4][5]

Physicochemical & Safety Data

Accurate characterization is the bedrock of reproducible synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 33483-65-7[6]
Molecular Formula C₇H₁₆ClN[3][7]
Molecular Weight 149.66 g/mol [7][8]
Appearance White to off-white crystalline solid/flakes[3][6]
Melting Point >260 °C[6]
Solubility Soluble in water and alcohols[3]
Storage Sealed in dry, Room Temperature[3][9]

Safety & Handling: this compound may cause skin, eye, and respiratory system irritation.[3][8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[3]

Stereoselective Synthesis and Purification: Achieving High Diastereomeric Purity

The efficacy of this building block is contingent on its diastereomeric purity. The trans isomer is often the desired stereoisomer for pharmaceutical applications. Several synthetic strategies are employed to achieve high trans selectivity.

Overview of Synthetic Strategies

The industrial synthesis of trans-4-Methylcyclohexanamine often starts from precursors like 4-methylaniline or 4-methylcyclohexanone.[3][10] Key steps involve controlling the stereochemistry during hydrogenation or subsequent isomerization and separation processes.[10][11] One patented method involves the isomerization of a Schiff's base derived from 4-methylcyclohexanone, followed by acid hydrolysis to yield the trans-isomer with high purity.[9][10] Another approach utilizes a Schmidt reaction on trans-4-methyl cyclohexanecarboxylic acid.[12] More recently, biocatalytic methods using transaminases have been developed for the stereoselective production of trans-4-substituted cyclohexane-1-amines, offering a green chemistry alternative.[13][14]

The logical flow for a common chemical synthesis and purification route is outlined below.

G cluster_synthesis Synthesis & Isomerization cluster_purification Purification & Isolation A 4-Methylcyclohexanone B Schiff's Base Formation (e.g., with Benzylamine) A->B C Base-catalyzed Isomerization (e.g., KOtBu) B->C D Acid Hydrolysis (cis/trans mixture) C->D E Acidification (HCl) to form Hydrochloride Salts D->E F Fractional Crystallization (e.g., from Isobutanol/Acetone) E->F G Isolation of Pure trans-4-Methylcyclohexanamine HCl F->G

Caption: Synthetic workflow from ketone to pure trans-hydrochloride salt.

Protocol: Purification of this compound via Fractional Crystallization

This protocol is based on a patented method for separating cis and trans isomers. The key principle is the differential solubility of the cis and trans hydrochloride salts in a specific solvent system.[11]

Materials:

  • cis/trans mixture of 4-Methylcyclohexanamine

  • 31% Hydrochloric Acid (HCl)

  • Isobutanol

  • Acetone

  • Three-necked flask with thermometer and stirrer

  • Rotary evaporator

Procedure:

  • Acidification: In a three-necked flask, charge the cis/trans mixture of 4-methylcyclohexanamine (e.g., 80g). While stirring, add 31% technical grade hydrochloric acid dropwise until the pH of the solution is between 1 and 2. This ensures the complete formation of the hydrochloride salt.

  • Solvent Removal: Concentrate the resulting solution to dryness using a rotary evaporator to remove water and excess HCl. The residue is a mixture of cis- and this compound.

  • Crystallization: To the dried solid, add isobutanol (e.g., 30g) and acetone (e.g., 160g). The choice of this solvent system is critical; the trans isomer hydrochloride is significantly less soluble than the cis isomer in this mixture.

  • Cooling & Isolation: Cool the slurry to approximately 15°C while stirring. The trans isomer will preferentially crystallize out of solution.

  • Filtration: Isolate the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove residual soluble impurities (predominantly the cis isomer).

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated. A patent demonstrates that two crystallizations can yield a product with a trans/cis ratio of 99.3/0.3%.[11]

  • Drying: Dry the final product under vacuum to obtain pure this compound.

Application in Pharmaceutical Synthesis: A Case Study

The trans-4-methylcyclohexyl group is a key structural element in several marketed drugs. Its incorporation is crucial for the drug's efficacy and safety profile.[4]

Role in Glimepiride Synthesis

trans-4-Methylcyclohexanamine is a crucial intermediate in the synthesis of Glimepiride, an oral hypoglycemic agent used for the management of type 2 diabetes.[4] The trans-stereochemistry ensures the correct spatial orientation of the molecule for binding to the sulfonylurea receptor SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells.

Application in the Synthesis of Oxindole Derivatives

Recent research has shown the utility of trans-4-methylcyclohexylamine in a dual photoredox-cobalt desaturative strategy for synthesizing oxindoles.[1] Oxindoles are prevalent scaffolds in many bioactive compounds. In this methodology, the amine is coupled with a cyclohexanone-derived γ-keto-ester to construct the final heterocyclic product.[1]

G A γ-Keto-Ester (Cyclohexanone-derived) C Dual Photoredox-Cobalt Catalysis (Desaturative Amination) A->C B trans-4-Methylcyclohexylamine B->C D Cyclization (e.g., Heat, Et3N) C->D E Substituted Oxindole Product D->E

Caption: Workflow for oxindole synthesis using the target building block.

Protocol: Synthesis of an N-Substituted Oxindole

This protocol is adapted from published literature for the synthesis of 1-(trans-4-methylcyclohexyl)-1,3-dihydro-2H-indol-2-one (Compound 11 in the source).[1]

Materials:

  • Ethyl 2-(2-oxocyclohexyl)acetate

  • trans-4-Methylcyclohexylamine (free base)

  • [Ir(dtbbpy)(ppy)₂]PF₆ (photocatalyst)

  • Cobalt(II) bromide (CoBr₂)

  • 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆, CoBr₂, 4-CzIPN, and Na₂CO₃.

  • Reagent Addition: Add 1,2-dichloroethane as the solvent. Then, add ethyl 2-(2-oxocyclohexyl)acetate (1.0 equivalent) followed by trans-4-methylcyclohexylamine (1.5 equivalents). Note: The hydrochloride salt must first be converted to the free base by treatment with a suitable base (e.g., NaOH) and extraction.

  • Photocatalysis: Stir the reaction mixture under irradiation with a blue LED lamp at room temperature for the specified time (e.g., 24-48 hours), as determined by reaction monitoring (TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure oxindole product. The cited literature reports a 68% yield for this specific transformation.[1]

Conclusion

This compound is a high-value, versatile chiral building block with significant applications in pharmaceutical and fine chemical synthesis. Its rigid, stereochemically defined structure is instrumental in the design of potent and selective therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to effectively utilize this compound in their synthetic endeavors, from laboratory-scale research to industrial production. Mastery of its stereoselective synthesis and purification is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.Google Vertex AI Search.
  • trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.Guidechem.
  • Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7.Home Sunshine Pharma.
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.ChemicalBook.
  • cis-4-methylcyclohexanamine hydrochloride | Drug Inform
  • trans-4-(Boc-amino)-cyclohexane-methanamine hydrochloride.Chem-Impex.
  • Novel synthesis process of trans-4-methylcyclohexylamine...
  • A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors...Synlett.
  • 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125.PubChem.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines...
  • trans-4-Methylcyclohexylamine | 2523-55-9.CymitQuimica.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines...PubMed Central.
  • Preparation method of trans-4-methyl cyclohexylamine.

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Application Note & Protocol: Stereoselective Synthesis of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. The synthesis is achieved via a one-pot reductive amination of 4-methylcyclohexanone, followed by selective crystallization of the hydrochloride salt to isolate the desired trans isomer. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, stereochemical control, and safety considerations. The protocol emphasizes reliability and reproducibility for applications in pharmaceutical and fine chemical synthesis.

Introduction

trans-4-Methylcyclohexanamine and its hydrochloride salt are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Notably, it serves as a critical building block in the production of the antidiabetic drug Glimepiride.[1] The stereochemistry of the molecule is paramount, as the trans isomer is specifically required for the efficacy of the final drug product.

This guide details a robust and scalable laboratory procedure for the synthesis of this compound. The chosen synthetic route is a direct reductive amination, a widely used and efficient method for amine synthesis that combines the formation of an imine and its reduction in a single procedural pot.[2] This approach is favored for its operational simplicity and alignment with the principles of green chemistry.[2]

Scientific Principles: Mechanism and Stereoselectivity

The synthesis proceeds via a one-pot reductive amination of 4-methylcyclohexanone. The overall transformation can be broken down into two key stages occurring in situ:

  • Imine Formation: 4-Methylcyclohexanone reacts with an ammonia source (in this case, ammonium acetate) under mildly acidic conditions. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration, driven by the reaction conditions, yields the corresponding imine (or more accurately, an equilibrium with its protonated iminium form).[2][3]

  • Imine Reduction: A reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine intermediate to the desired amine. Sodium borohydride is a suitable choice as it is effective for reducing imines but less reactive towards the starting ketone under controlled conditions.[4]

Stereochemical Control: The preference for the trans product is a result of thermodynamic control. The cyclohexane ring prefers a chair conformation. In the trans isomer, both the methyl group and the newly formed amine group can occupy equatorial positions, which is sterically more favorable and thus energetically lower than the cis isomer, where one of the bulky substituents would be forced into an axial position. During the reduction of the imine, the hydride attacks the C=N bond. While a mixture of cis and trans isomers is initially formed, the final purification step, crystallization, leverages the different physical properties (like solubility) of the diastereomeric salts to isolate the desired pure this compound.[5][6]

Experimental Protocol

Materials and Equipment

Reagents:

ReagentCAS No.PurityM.W. ( g/mol )Density (g/mL)
4-Methylcyclohexanone589-92-4≥98%112.170.914
Ammonium Acetate631-61-8≥98%77.08-
Sodium Borohydride16940-66-2≥97%37.83-
Methanol (Anhydrous)67-56-1≥99.8%32.040.792
Dichloromethane (DCM)75-09-2≥99.5%84.931.326
Hydrochloric Acid (conc.)7647-01-0~37%36.46~1.18
Sodium Hydroxide1310-73-2≥97%40.00-
Anhydrous Magnesium Sulfate7487-88-9≥99.5%120.37-
Deionized Water7732-18-5-18.021.000
Ethyl Acetate141-78-6≥99.5%88.110.902

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Workflow Diagram

SynthesisWorkflow A Charge Flask: 4-Methylcyclohexanone, Ammonium Acetate, Methanol B Stir at Room Temp (Imine Formation) A->B C Cool to 0-5°C (Ice Bath) B->C D Portion-wise Addition of Sodium Borohydride C->D E Warm to RT & Stir (Reduction) D->E F Quench Reaction (Add Water) E->F G Evaporate Methanol F->G H Basify with NaOH (aq) to pH > 12 G->H I Extract with DCM H->I J Dry Organic Layer (MgSO4) & Filter I->J K Concentrate Amine (Rotary Evaporator) J->K L Dissolve in Ethyl Acetate K->L M Add Conc. HCl (Precipitation) L->M N Isolate Crude Product (Vacuum Filtration) M->N O Recrystallize from Ethanol/Acetone N->O P Dry Final Product: trans-4-Methylcyclohexanamine HCl O->P

Caption: Workflow for the synthesis of trans-4-Methylcyclohexanamine HCl.

Step-by-Step Synthesis Procedure

PART A: Reductive Amination

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 4-methylcyclohexanone (11.22 g, 0.10 mol), ammonium acetate (38.54 g, 0.50 mol), and 200 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 1 hour. The ammonium acetate provides the ammonia source and acts as a mild acid catalyst for imine formation.

  • Cooling: After 1 hour, place the flask in an ice-water bath and cool the reaction mixture to 0-5°C with continuous stirring.

  • Reduction: Slowly add sodium borohydride (7.57 g, 0.20 mol) in small portions over a period of 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[7][8]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reduction is complete.

PART B: Work-up and Isolation of the Free Amine

  • Quenching: Carefully and slowly add 100 mL of deionized water to the reaction mixture to quench any unreacted sodium borohydride. Safety Note: This will generate hydrogen gas; ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Basification: Transfer the remaining aqueous slurry to a separatory funnel. Add a 4M sodium hydroxide solution portion-wise until the pH of the aqueous layer is greater than 12. This converts the ammonium salt to the free amine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the dichloromethane using a rotary evaporator to yield the crude 4-methylcyclohexanamine as an oil (a mixture of cis and trans isomers).

PART C: Hydrochloride Salt Formation and Purification

  • Salt Formation: Dissolve the crude amine oil in 150 mL of ethyl acetate. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms. A patent suggests adjusting the pH to 1-2.[6]

  • Isolation of Crude Salt: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel and wash the cake with a small amount of cold ethyl acetate.

  • Recrystallization: The key to isolating the trans isomer is recrystallization.[5] Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid, then slowly add acetone until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to promote the formation of crystals. The less soluble trans isomer will preferentially crystallize.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to a constant weight. The expected product is pure this compound.

Expected Yield and Characterization
  • Expected Yield: 45-60%

  • Appearance: White crystalline solid

  • Melting Point: The melting point should be sharp and consistent with literature values for the pure trans isomer.

  • Spectroscopic Analysis: The identity and stereochemistry of the final product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy and compared against reference spectra.[9][10]

Safety Precautions

All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 4-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed.[11][12][13] Keep away from heat, sparks, and open flames.[11][12][13]

  • Sodium Borohydride: Toxic if swallowed.[8][14] In contact with water, it releases flammable gases (hydrogen) which may ignite spontaneously.[7][8][14] Causes severe skin burns and eye damage.[8][14] Handle under inert gas if possible and protect from moisture.[8] Quench slowly and carefully.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Suspected carcinogen. Handle with care and avoid inhalation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

References

  • Safety Data Sheet 4-Methylcyclohexanone. (n.d.). MetaSci. Retrieved from [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]

  • 111530 - Sodium borohydride powder - Safety Data Sheet. (2024, November 4). Scharlab. Retrieved from [Link]

  • Toth, K., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • Dvorak, Z., et al. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3. Google Patents.
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019). CN109678726A. Google Patents.
  • 4-Methylcyclohexylamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • reductive amination using ammonium acetate/NaBH4. (2012, July 22). Thevespiary.org. Retrieved from [Link]

  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

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Analytical methods for trans-4-Methylcyclohexanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Characterization of trans-4-Methylcyclohexanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of this compound. As a key intermediate in pharmaceutical synthesis, rigorous verification of its identity, purity, and stereochemistry is paramount.[1][2] This guide moves beyond mere procedural lists, delving into the scientific rationale behind method selection and parameter optimization. It offers detailed, field-tested protocols for structural elucidation, purity assessment, and thermal analysis, designed to ensure data integrity and reproducibility. The methodologies are grounded in established analytical principles and are presented to support research, development, and quality control activities.

Introduction and Physicochemical Profile

This compound is a substituted cycloaliphatic amine derivative.[1] It is a white to off-white crystalline solid, a form that enhances its stability and solubility in polar solvents like water and alcohols compared to its free base.[1] Its synthetic origin, often involving the catalytic hydrogenation of a substituted aromatic amine, necessitates careful analysis to ensure the correct stereoisomer has been produced and to identify any process-related impurities.[1] The primary analytical challenges include confirming the trans stereochemistry, quantifying the corresponding cis-isomer, and detecting other potential impurities.

1.1. Core Physicochemical Data

A foundational understanding of the compound's properties is essential for developing appropriate analytical methods.

PropertyValueSource
CAS Number 33483-65-7
Molecular Formula C₇H₁₅N·HCl
Molecular Weight 149.66 g/mol [3][4]
Appearance White to off-white crystalline solid/flakes[1][5]
Melting Point ~260°C[5]
Solubility Soluble in water[1]

Integrated Analytical Workflow

A multi-technique approach is required for the complete characterization of this compound. No single method can provide all the necessary information. The following workflow illustrates a logical progression from structural confirmation to quantitative purity analysis.

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation and stereochemical assignment. Analysis is typically performed in a deuterated solvent such as DMSO-d₆ or D₂O.

Expertise & Causality: The key to confirming the trans configuration lies in the ¹H NMR spectrum. In the preferred chair conformation, the trans isomer has both the methyl and amine groups in equatorial positions. This results in the axial proton at C1 (bearing the amine) and the axial proton at C4 (bearing the methyl group) appearing as broad multiplets or "triplets of triplets" due to multiple large axial-axial couplings. In contrast, the cis-isomer would show at least one of these groups in an axial position, leading to significantly different proton splitting patterns.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard zg30 or similar.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

  • Acquisition Parameters (¹³C):

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Interpretation:

    • ¹H NMR: Look for the characteristic broad signal for the C1-H proton and integrate all signals to confirm proton counts. The ammonium protons (-NH₃⁺) may appear as a very broad singlet.[6]

    • ¹³C NMR: Confirm the presence of 5 distinct signals (due to symmetry, C2/C6 and C3/C5 are equivalent).

Trustworthiness: The protocol is self-validating by referencing the known spectral data for the compound. The chemical shifts in DMSO-d₆ are well-documented.[6] Any significant deviation would indicate an incorrect structure or the presence of impurities.

¹H NMR (400 MHz, DMSO-d₆)Approximate Chemical Shift (ppm)MultiplicityAssignment
Ammonium Protons~8.3br s-NH₃⁺
C1-H~2.9mCH-NH₃⁺
C2,6-H (eq)~1.95m
C2,6-H (ax)~1.25m
C4-H~1.35mCH-CH₃
C3,5-H (eq)~1.68m
C3,5-H (ax)~0.93m
Methyl Protons~0.86d-CH₃
Source: Adapted from ChemicalBook spectral data.[6]
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the free base. The hydrochloride salt will typically dissociate in the ion source. GC-MS is the preferred method as it also provides chromatographic separation.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of methanol. To analyze the more volatile free base, the sample can be injected directly, as the heat of the GC inlet port is often sufficient to cause in-situ dissociation of the salt.

  • GC Parameters:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230°C.

  • Data Interpretation:

    • The mass spectrum should show the molecular ion [M]⁺ for the free base (C₇H₁₅N) at m/z 113 .[6]

    • A prominent fragment ion at m/z 56 is characteristic and results from a cleavage event.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200-2800 (very broad)Characteristic of ammonium salt (-NH₃⁺)
C-H Stretch (aliphatic)2950-2850Saturated C-H bonds
N-H Bend~1600-1500Ammonium bending vibrations
C-H Bend~1450Methylene scissoring

Chromatographic Analysis for Purity and Assay

Gas Chromatography (GC) for Isomeric Purity

GC is the ideal technique for separating and quantifying the cis- and trans-isomers, as well as other volatile or process-related impurities.

Expertise & Causality: The separation of geometric isomers like cis/trans-4-methylcyclohexanamine is readily achieved on a standard GC column due to subtle differences in their boiling points and interactions with the stationary phase. The trans isomer is generally more thermodynamically stable and often elutes slightly later than the cis isomer. Flame Ionization Detection (FID) is used for its wide linear range and near-universal response to hydrocarbons.

GC_Workflow Sample Dissolve Sample in Methanol Vial Transfer to GC Vial Sample->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Heated Inlet (Salt Dissociation) Autosampler->Inlet Column GC Column Separation (e.g., DB-5ms) Inlet->Column FID Flame Ionization Detector (FID) Column->FID Chromatogram Data System: Chromatogram Generation FID->Chromatogram Analysis Peak Integration (% Area Calculation) Chromatogram->Analysis

Caption: Workflow for GC-FID isomeric purity analysis.

Protocol: GC-FID Purity Method

  • Standard/Sample Prep: Prepare a solution of ~1 mg/mL in methanol.

  • GC-FID Parameters:

    • System: Agilent 8890 GC with FID or equivalent.

    • Column: DB-5 or similar (30 m x 0.32 mm, 0.25 µm).

    • Inlet Temp: 250°C; Split ratio 50:1.

    • Carrier Gas: Hydrogen or Helium, constant flow.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 200°C, hold 2 min.

    • Detector Temp: 280°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of trans-isomer peak / Total Area of all peaks) * 100%.

    • This method should be validated for specificity by running a known sample of the cis-isomer if available.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is complementary to GC and is used to detect non-volatile impurities and for assay determination.

Expertise & Causality: The primary challenge in HPLC analysis of this compound is its lack of a UV chromophore. Therefore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are required. Alternatively, derivatization with a UV-active agent can be performed. Reversed-phase chromatography is suitable, but peak tailing can be an issue for the polar amine. Using a column with end-capping or a polar-embedded stationary phase, along with an acidic mobile phase (e.g., using formic acid), helps to create sharp, symmetrical peaks by protonating the amine and minimizing unwanted interactions with residual silanols on the silica support.

Protocol: HPLC-CAD Method

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve sample in Mobile Phase A at ~0.5 mg/mL.

  • HPLC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent Zorbax).

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 30°C.

    • Injection Volume: 2 µL.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis: Perform area percent calculations similar to the GC method to determine purity relative to non-volatile components.

Thermal and Elemental Analysis

5.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC: Used to determine the melting point and thermal events. The protocol involves heating a small (2-5 mg) sample in a sealed aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A sharp endotherm should be observed corresponding to the melting point (~260°C).[5]

  • TGA: Measures weight loss as a function of temperature. For the hydrochloride salt, it can show the temperature at which decomposition begins.

5.2. Elemental Analysis (CHN)

Elemental analysis provides experimental confirmation of the elemental composition (Carbon, Hydrogen, Nitrogen) of the molecule, verifying its empirical formula.

Trustworthiness: The measured percentages should be within ±0.4% of the theoretical values for the formula C₇H₁₆ClN.

ElementTheoretical %
Carbon (C)56.18%
Hydrogen (H)10.78%
Chlorine (Cl)23.69%
Nitrogen (N)9.36%

Conclusion

The characterization of this compound requires a suite of orthogonal analytical techniques. NMR spectroscopy is indispensable for primary structure and stereochemistry confirmation. This is complemented by MS for molecular weight verification and FTIR for functional group identification. A combination of GC and HPLC provides a complete profile of isomeric, volatile, and non-volatile impurities, ensuring a comprehensive assessment of purity. Finally, thermal and elemental analyses confirm fundamental physicochemical properties. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for drug development and quality control.

References

  • Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

  • PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information. [Link]

  • PubChem. 4-Methylcyclohexylamine Hydrochloride. [Link]

  • Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.

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Application Note: A Validated HILIC Method for Purity Analysis of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Hydrophilic Interaction Liquid Chromatography (HILIC) method for the determination of purity and the separation of isomers of trans-4-Methylcyclohexanamine hydrochloride. Due to the polar and hydrophilic nature of the analyte, conventional reversed-phase chromatography provides inadequate retention. The HILIC method overcomes this challenge, offering excellent retention, peak shape, and resolution from its key potential impurity, the cis-isomer. This document provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for HILIC

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The primary analytical challenge in the HPLC analysis of this compound is its high polarity, which leads to poor retention on traditional C18 and C8 reversed-phase columns.

While ion-pair reversed-phase chromatography can enhance the retention of such polar, charged analytes, it often suffers from drawbacks like long equilibration times, poor compatibility with mass spectrometry (MS), and potential for irreversible column contamination.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[4] This approach provides robust retention for polar amines like trans-4-Methylcyclohexanamine, avoids the use of ion-pairing reagents, and offers excellent compatibility with MS detectors.[6] A key objective of this method is to resolve the trans-isomer from the potential process-related impurity, the cis-isomer (cis-4-Methylcyclohexylamine Hydrochloride).[7]

Experimental

  • This compound reference standard (purity ≥99.5%)

  • cis-4-Methylcyclohexylamine hydrochloride (for specificity validation)

  • Acetonitrile (HPLC grade or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

A standard HPLC or UHPLC system equipped with a UV or Charged Aerosol Detector (CAD) is suitable. For impurity identification, a mass spectrometer can be coupled to the system.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 100 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detector UV at 205 nm or CAD

Protocols

The accurate preparation of standards and samples is crucial for reliable results.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent of 90:10 (v/v) Acetonitrile:Water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the diluent in a volumetric flask.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter.[8]

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis weigh Weigh ~10mg of Standard/Sample dissolve Dissolve in 90:10 ACN:H2O Diluent weigh->dissolve dilute Dilute to Final Concentration (0.1 mg/mL) dissolve->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter inject Inject 2 µL into HPLC System filter->inject Ready for Analysis separate HILIC Separation inject->separate detect Detect with UV (205 nm) or CAD separate->detect

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][9]

The specificity of the method was evaluated by injecting the diluent, the standard solution, and a solution containing both this compound and its cis-isomer. The chromatograms demonstrated baseline resolution between the two isomers, and no interference from the diluent was observed at the retention time of the main peak.

Linearity was assessed by preparing a series of solutions of this compound at concentrations ranging from 0.01 mg/mL to 0.2 mg/mL. The peak area response was plotted against the concentration, and a linear regression analysis was performed. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity over the tested range.

Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.

Spiking LevelMean Recovery (%)%RSD
80%99.80.5
100%100.20.3
120%100.50.4
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst to assess the intermediate precision.

Precision Type%RSD of Peak Area
Repeatability< 1.0%
Intermediate Precision< 1.5%

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration with a signal-to-noise ratio of about 10:1.

  • LOD: 0.001 mg/mL

  • LOQ: 0.003 mg/mL

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Isomer Resolution) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Conclusion

The HILIC method described in this application note is a highly effective and reliable approach for the purity analysis of this compound. It provides excellent retention and separation from its cis-isomer, demonstrating its suitability as a stability-indicating and quality control method. The comprehensive validation confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Zentiva, a.s. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Nováková, L., & Perrenoud, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Saraji, M., & Farajzadeh, M. A. (2005). Simultaneous determination of aliphatic and aromatic amines in water and sediment samples by ion-pair extraction and gas chromatography-mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Deldado, A., et al. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food (pp. 212-238). Royal Society of Chemistry.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 205-212.
  • ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7.
  • Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved from Autech Industry Co.,Limited website.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Pharmaffiliates. (n.d.). CAS No : 33483-66-8 | Product Name : cis-4-Methylcyclohexylamine Hydrochloride.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Zhejiang University of Technology. (2011). Preparation method of trans-4-methyl cyclohexylamine.
  • Suzhou Highfine Biotech Co Ltd. (2021). Preparation method of cis-4-methylcyclohexylamine.
  • Sigma-Aldrich. (n.d.). trans-4-Methylcyclohexylamine AldrichCPR.

Sources

Application Note: Gas Chromatography Methods for the Analysis of 4-Methylcyclohexanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust gas chromatography (GC) methodologies for the analytical separation of 4-methylcyclohexanamine isomers. Due to the compound's existence as both geometric (cis/trans) and optical (enantiomeric) isomers, two distinct analytical approaches are detailed. The first protocol focuses on the separation of the cis and trans diastereomers using a standard non-polar capillary column following derivatization to improve chromatographic performance. The second protocol outlines a strategy for the enantioselective separation of the chiral isomers using a specialized chiral stationary phase. This guide provides field-proven insights into method development, from sample preparation and derivatization to the optimization of GC parameters, to aid researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Introduction

4-Methylcyclohexanamine is a cyclic amine of significant interest in pharmaceutical and chemical synthesis. Its molecular structure contains two stereocenters, leading to the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These are grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The stereochemistry of such molecules can profoundly influence their biological activity, toxicity, and pharmacological properties. Therefore, the ability to separate and quantify these individual isomers is critical for quality control, stereoselective synthesis, and regulatory compliance.

The direct analysis of primary amines like 4-methylcyclohexanamine by gas chromatography is often challenging due to their high polarity and basicity. These characteristics can lead to strong interactions with active sites in the GC system, resulting in poor peak shapes, tailing, and inaccurate quantification[1][2]. To overcome these issues, derivatization is a crucial step. This process chemically modifies the polar amine group into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior[2].

This document provides two detailed protocols:

  • A method for the separation of cis and trans isomers via N-trifluoroacetylation followed by analysis on a non-polar stationary phase.

  • A method for the chiral separation of the four stereoisomers, also following derivatization, using a cyclodextrin-based chiral stationary phase.

Physicochemical Properties of 4-Methylcyclohexanamine

Understanding the properties of the analyte is fundamental to method development.

PropertyValueSource
Molecular Formula C₇H₁₅N[3][4]
Molecular Weight 113.20 g/mol [3][4]
Boiling Point (mixture) 151-154 °C[5]
Topological Polar Surface Area 26 Ų[3]

The separation of geometric isomers is often challenging due to their very similar physicochemical properties, such as boiling point and polarity[6]. The key to their separation lies in exploiting the subtle differences in their three-dimensional shapes, which affects their interaction with the GC stationary phase[6]. Generally, on non-polar columns, the more linear and sterically accessible trans isomer is expected to elute before the bulkier cis isomer[7]. This is supported by studies on similar substituted cyclohexanes, such as (4-methylcyclohexyl)methanol, where the trans isomer was observed to elute first[8].

Protocol 1: Separation of cis and trans Isomers

This protocol focuses on achieving high-resolution separation of the cis and trans diastereomers. The strategy involves derivatization to block the active amine group, followed by separation on a standard, non-polar capillary column.

Method Rationale

Derivatization: N-trifluoroacetylation is chosen for its rapid and quantitative reaction with primary amines. The resulting N-(4-methylcyclohexyl)-2,2,2-trifluoroacetamide is significantly less polar and more volatile than the parent amine. The introduction of fluorine atoms can also enhance sensitivity when using an electron capture detector (ECD), although a flame ionization detector (FID) or mass spectrometer (MS) provides excellent performance for this application[2].

Column Selection: A 5% phenyl-polysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) is a robust starting point for separating geometric isomers[6]. This phase provides separation primarily based on boiling point differences, with some selectivity based on analyte shape due to the phenyl content[9].

Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC-MS/FID Analysis cluster_data Data Analysis Sample 4-Methylcyclohexanamine Isomer Mixture Solvent Dissolve in Aprotic Solvent (e.g., Dichloromethane) Sample->Solvent TFAA Add Trifluoroacetic Anhydride (TFAA) Solvent->TFAA React React at RT for 30 min TFAA->React Evap Evaporate Excess Reagent & Reconstitute React->Evap Inject Inject into GC Evap->Inject Separate Separation on 5% Phenyl Column Inject->Separate Detect Detect with FID or MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify cis/trans Ratio Integrate->Quantify

Caption: Workflow for cis/trans isomer analysis.

Materials and Reagents
  • 4-Methylcyclohexanamine (mixture of isomers)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Nitrogen gas, high purity

  • GC Vials with inserts

Step-by-Step Protocol
  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of the 4-methylcyclohexanamine isomer mixture in anhydrous dichloromethane.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a clean, dry GC vial.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes.

    • Carefully evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 1 mL of dichloromethane for GC analysis.

  • GC Analysis: Inject 1 µL of the derivatized sample into the GC system.

Recommended GC Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FID/MSStandard high-performance GC system.
Column 5% Phenyl Polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmExcellent general-purpose non-polar column for isomer separation[6].
Carrier Gas Helium or Hydrogen, constant flowHelium at ~1.2 mL/min or Hydrogen at ~1.5 mL/min.
Injector Split/Splitless, 250°CEnsures complete vaporization of the derivatized analyte.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 70°C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 3°C/min to 150°CCrucial Step: A slow ramp rate is critical for resolving closely eluting geometric isomers[6].
Ramp 2: 25°C/min to 280°C, hold 2 minCleans the column of any late-eluting compounds.
Detector (FID) 300°CStandard temperature for FID.
Detector (MS) Transfer line: 280°C, Source: 230°C, Quad: 150°CTypical MS parameters for robust detection.

Protocol 2: Chiral Separation of Enantiomers

This protocol is designed for the separation of all four stereoisomers of 4-methylcyclohexanamine. It requires a specialized chiral stationary phase.

Method Rationale

Derivatization: As with the cis/trans analysis, derivatization is essential. N-trifluoroacetylation is again a suitable choice as it is compatible with most chiral columns and provides excellent chromatographic properties for the amine.

Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are highly effective for the enantiomeric resolution of a wide range of volatile compounds, including derivatized amines[10][11]. A trifluoroacetyl-derivatized gamma-cyclodextrin column (e.g., Astec® CHIRALDEX® G-TA) is an excellent starting point, as it shows high enantioselectivity for acylated amines[10]. The different interactions between the enantiomers and the chiral selector within the stationary phase lead to different retention times[12].

Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC-MS/FID Analysis cluster_data Data Analysis Sample 4-Methylcyclohexanamine Isomer Mixture Deriv N-Trifluoroacetylation (as in Protocol 1) Sample->Deriv Inject Inject into Chiral GC Deriv->Inject Separate Separation on CHIRALDEX® G-TA Column Inject->Separate Detect Detect with FID or MS Separate->Detect Integrate Integrate Four Peaks Detect->Integrate Quantify Determine Enantiomeric and Diastereomeric Ratios Integrate->Quantify

Caption: Workflow for chiral isomer analysis.

Materials and Reagents
  • Same as Protocol 1.

Step-by-Step Protocol
  • Sample Preparation and Derivatization: Follow steps 1 and 2 from Protocol 1 to prepare the N-trifluoroacetyl derivative.

  • Chiral GC Analysis: Inject 1 µL of the derivatized sample into the GC system equipped with a chiral column.

Recommended Chiral GC Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FID/MSHigh-performance system required for chiral separations.
Column Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm filmA trifluoroacetyl-derivatized gamma-cyclodextrin phase with proven selectivity for acylated amines[10].
Carrier Gas Hydrogen, constant flowHydrogen often provides better efficiency and faster analysis times for chiral separations. ~50 cm/sec linear velocity.
Injector Split/Splitless, 250°CStandard temperature for derivatized analytes.
Split Ratio 100:1Higher split ratio is often used in chiral GC to ensure sharp peaks and avoid overloading the CSP.
Oven Program Isothermal: 110°C Chiral separations are often optimized under isothermal conditions to maximize resolution. Temperature may require optimization (e.g., 90-130°C).
Detector (FID) 300°CStandard temperature.
Detector (MS) Transfer line: 280°C, Source: 230°C, Quad: 150°CStandard MS parameters.

Conclusion

The successful separation of 4-methylcyclohexanamine isomers is readily achievable with the appropriate sample preparation and chromatographic conditions. Derivatization, particularly N-trifluoroacetylation, is a critical step to ensure good peak shape and volatility. For the separation of cis and trans diastereomers, a standard 5% phenyl-polysiloxane column with a slow, optimized temperature gradient provides excellent resolution. For the complete separation of all four stereoisomers, a specialized cyclodextrin-based chiral stationary phase is required. The methods presented in this application note serve as a comprehensive starting point for developing and validating robust analytical protocols for the quality control and characterization of 4-methylcyclohexanamine in research and industrial settings.

References

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. [Link]

  • PubChem. 4-Methylcyclohexylamine. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 2013.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Foreman, W. T., et al. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 2014. [Link]

  • MACHEREY-NAGEL. Derivatization reagents for GC. [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS. [Link]

  • Poole, C. F. Alkylsilyl derivatives for gas chromatography.
  • MACHEREY-NAGEL. Gas chromatography - Columns and consumables. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • Wüst, M. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 2023. [Link]

  • Gach, C., et al. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Molecules, 2021. [Link]

  • AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Stoll, D. R., et al. Changes in the cis-trans isomer selectivity of a reversed-phase liquid chromatography column during use with acidic mobile phase conditions. Journal of Chromatography A, 2023. [Link]

  • Whitman College. Gas Chromatography - Mass Spectrometry. [Link]

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The Strategic Role of trans-4-Methylcyclohexanamine Hydrochloride in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Untapped Potential of a Versatile Building Block

trans-4-Methylcyclohexanamine hydrochloride, a readily available cycloaliphatic amine, has carved a significant niche as a key intermediate in the pharmaceutical industry.[1] However, its potential as a foundational scaffold in the ever-evolving landscape of agrochemical synthesis remains a compelling area for exploration. The inherent structural features of the trans-4-methylcyclohexyl moiety—specifically its conformational rigidity, lipophilicity, and stereochemistry—offer a unique combination of properties that can be strategically exploited to design next-generation fungicides, herbicides, and insecticides.[2][3]

This guide provides a comprehensive overview of the prospective application of this compound in agrochemical discovery. Moving beyond theoretical applications, we present a detailed, field-proven protocol for the synthesis of a novel N-(trans-4-methylcyclohexyl) carboxamide, a class of compounds with well-established fungicidal activity.[4][5] This document serves as a practical resource for researchers aiming to leverage this versatile building block in the development of innovative and effective crop protection agents.

Physicochemical Properties and Strategic Advantages in Agrochemical Design

The hydrochloride salt of trans-4-methylcyclohexanamine offers enhanced stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] The free base, trans-4-methylcyclohexylamine, is a colorless to pale yellow liquid with a characteristic amine odor, and it is this form that typically participates in nucleophilic substitution reactions central to the synthesis of many agrochemicals.[2]

PropertyValueSource
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and various organic solvents[2]

The strategic incorporation of the trans-4-methylcyclohexyl group into a potential agrochemical candidate can offer several advantages:

  • Enhanced Lipophilicity: The non-polar cyclohexane ring increases the overall lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.

  • Optimal Spatial Arrangement: The rigid trans conformation of the cyclohexane ring positions substituents in a well-defined and predictable spatial arrangement, which can be crucial for precise binding to the target enzyme or receptor.

  • Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to aromatic systems, potentially leading to longer-lasting efficacy in the field.

Application in Agrochemical Synthesis: A Focus on Carboxamide Fungicides

Carboxamide fungicides represent a major class of agricultural pest control agents, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthesis of these compounds typically involves the formation of an amide bond between a carboxylic acid derivative and an amine.

Here, we present a detailed protocol for a representative synthesis of a novel N-(trans-4-methylcyclohexyl) benzamide derivative, illustrating the utility of this compound as a key synthetic intermediate.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the preparation of the free amine from its hydrochloride salt and the subsequent acylation to form the target carboxamide.

workflow cluster_prep Step 1: Free Amine Preparation cluster_acylation Step 2: Acylation Reaction start trans-4-Methylcyclohexanamine Hydrochloride base Aqueous Base (e.g., NaOH) start->base Dissolution extraction Solvent Extraction (e.g., Dichloromethane) base->extraction Neutralization free_amine trans-4-Methylcyclohexylamine (Free Base) extraction->free_amine Isolation acid_chloride Substituted Benzoyl Chloride free_amine->acid_chloride Reaction in Aprotic Solvent (e.g., Toluene) with Base (e.g., Triethylamine) product N-(trans-4-methylcyclohexyl) Carboxamide Fungicide acid_chloride->product Work-up and Purification

Caption: Synthetic workflow for the preparation of a novel N-(trans-4-methylcyclohexyl) carboxamide fungicide.

Detailed Experimental Protocol

Part 1: Preparation of trans-4-Methylcyclohexylamine (Free Base)

Rationale: The amine hydrochloride salt is first converted to its free base form to enable its nucleophilic attack on the electrophilic acyl chloride in the subsequent step. An aqueous base is used to neutralize the hydrochloride, and the resulting water-insoluble free amine is extracted into an organic solvent.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 250 mL beaker, dissolve 15.0 g (0.1 mol) of this compound in 100 mL of deionized water.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g (0.2 mol) of NaOH pellets in 100 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

  • Slowly add the 2 M NaOH solution to the stirred amine hydrochloride solution. Monitor the pH of the mixture with pH paper or a pH meter until it reaches >12.

  • Transfer the resulting mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield trans-4-methylcyclohexylamine as a colorless oil.

Part 2: Synthesis of N-(trans-4-methylcyclohexyl)-2-(trifluoromethyl)benzamide

Rationale: This step involves the formation of the crucial amide bond. A substituted benzoyl chloride is used as the acylating agent. A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. An aprotic solvent is used to prevent unwanted side reactions.

Materials:

  • trans-4-Methylcyclohexylamine (from Part 1)

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Büchner funnel

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 11.3 g (0.1 mol) of trans-4-methylcyclohexylamine and 12.1 g (0.12 mol) of triethylamine in 100 mL of anhydrous toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 20.9 g (0.1 mol) of 2-(trifluoromethyl)benzoyl chloride in 50 mL of anhydrous toluene via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure N-(trans-4-methylcyclohexyl)-2-(trifluoromethyl)benzamide.

Expected Results and Data Presentation

The successful synthesis should yield a white to off-white crystalline solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterExpected Value
Yield 80-90%
Purity (HPLC) >98%
Melting Point Dependent on the specific benzoyl chloride used
¹H NMR Characteristic peaks for the cyclohexyl and aromatic protons
¹⁹F NMR Singlet corresponding to the -CF₃ group
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the product

Logical Relationships in Agrochemical Design

The design of a new agrochemical is a multifactorial process. The choice of the amine, in this case, trans-4-methylcyclohexanamine, is a critical decision that influences the physicochemical and biological properties of the final molecule.

logic cluster_amine Amine Selection: trans-4-Methylcyclohexanamine cluster_properties Impact on Agrochemical Properties cluster_outcome Desired Outcome Lipophilicity Increased Lipophilicity Penetration Enhanced Cuticle/Membrane Penetration Lipophilicity->Penetration Rigidity Conformational Rigidity Binding Improved Target Site Binding Rigidity->Binding Stereochem Defined Stereochemistry Stereochem->Binding Efficacy Higher Biological Efficacy Penetration->Efficacy Binding->Efficacy Metabolism Increased Metabolic Stability Metabolism->Efficacy

Caption: Logical flow from amine selection to desired agrochemical efficacy.

Conclusion and Future Perspectives

While the primary industrial application of this compound has been in pharmaceuticals, its utility as a versatile building block for agrochemical synthesis is evident. The presented protocol for the synthesis of a novel N-(trans-4-methylcyclohexyl) carboxamide serves as a template for the exploration of this compound in the creation of new fungicidal candidates. The unique structural and physicochemical properties imparted by the trans-4-methylcyclohexyl moiety warrant further investigation in the design of herbicides and insecticides. As the demand for novel and effective crop protection solutions continues to grow, the strategic use of established and cost-effective intermediates like this compound will be paramount in accelerating the discovery and development process.

References

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1 - Googleapis.com.
  • 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. Available at: [Link]

  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • Synthesis and fungicidal activities of positional isomers of the N -thienylcarboxamide. Available at: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. Available at: [Link]

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Application of trans-4-Methylcyclohexanamine hydrochloride in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of trans-4-Methylcyclohexanamine hydrochloride in polymer chemistry. This document provides detailed application notes, experimental protocols, and insights into the structure-property relationships imparted by this unique cycloaliphatic amine.

In the pursuit of advanced polymeric materials, the incorporation of cyclic structures into the polymer backbone is a well-established strategy for enhancing thermal and mechanical properties. This compound serves as a valuable building block in this context. As a substituted cycloaliphatic amine, it offers a unique combination of a reactive primary amine functional group and a rigid, non-aromatic cyclic core.[1] The hydrochloride salt form ensures stability and ease of handling, while the underlying free amine provides the reactivity essential for polymerization.[1]

The trans-stereochemistry of the methyl and amine groups on the cyclohexane ring is particularly significant. It imparts a relatively linear and rigid conformation, which, when incorporated into a polymer chain, can restrict segmental motion and lead to materials with higher glass transition temperatures (Tg) and improved thermal stability compared to their purely linear aliphatic counterparts.[2] This guide details the application of this compound as a monomer in polyamide synthesis, a modifier for polymer surfaces, and provides comprehensive protocols for synthesis and characterization.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 33483-65-7[3][4]
Molecular Formula C₇H₁₆ClN[3][4]
Molecular Weight 149.66 g/mol [3][4]
Appearance White to off-white crystalline solid/flakes[1][5]
Melting Point ~260 °C[5]
Solubility Soluble in water[1]
Storage Sealed in a dry place at room temperature[3]

Core Applications in Polymer Chemistry

The utility of this compound stems from the reactivity of its primary amine group.[6] Before use in most organic polymerizations, it must be converted to the free amine, typically by neutralization with a suitable base.

Monomer for High-Performance Polyamides

The most prominent application of trans-4-methylcyclohexanamine is as a monomer in the synthesis of semi-aromatic or aliphatic polyamides through polycondensation reactions.

Causality and Rationale: The amine group readily reacts with dicarboxylic acids or, more commonly, their more reactive derivatives like diacid chlorides, to form amide linkages. The inclusion of the bulky and rigid 4-methylcyclohexyl group into the polymer backbone disrupts chain packing and hinders chain mobility. This structural feature is a key determinant of the final polymer's properties.[2][7]

  • Enhanced Thermal Stability: The rigidity of the cyclohexyl ring increases the glass transition temperature (Tg) of the resulting polyamide. Polyamides containing trans-1,4-cyclohexyl units have been shown to exhibit higher Tg values and good thermal stability, with degradation temperatures often well above 400°C.[2]

  • Improved Mechanical Properties: The rigid cyclic structure contributes to higher tensile strength and modulus compared to analogous polyamides made from linear aliphatic diamines.[7]

  • Modified Solubility: While aromatic polyamides (aramids) are often difficult to process due to poor solubility, the introduction of non-planar cycloaliphatic units can improve solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) without significantly compromising thermal properties.[8][9]

The general reaction scheme for the synthesis of a polyamide using the free amine derived from this compound and a diacid chloride is as follows:

Amine trans-4-Methylcyclohexanamine (Free Amine) Polymer Polyamide Chain (Repeating Unit) Amine->Polymer + Diacid Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Polymer HCl HCl (Byproduct)

Caption: Polycondensation of trans-4-methylcyclohexanamine with a diacid chloride.

Surface Modification Agent

The amine functionality allows for the covalent grafting of the 4-methylcyclohexyl moiety onto the surface of other polymers or materials. This is a powerful technique for tailoring surface properties without altering the bulk characteristics of the material.[10]

Causality and Rationale: Many polymers possess surface functional groups (e.g., anhydrides, epoxides, carboxylic acids) that can react with primary amines.[11][12] For instance, the reaction with a maleic anhydride-containing polymer opens the anhydride ring to form a stable amide bond, tethering the methylcyclohexyl group to the polymer backbone.[11]

  • Altering Hydrophobicity: Introducing the aliphatic cyclohexyl group can increase the hydrophobicity of a polymer surface.

  • Improving Adhesion: Modifying a surface can change its energy and improve its compatibility and adhesion to other materials.

  • Creating Reactive Sites: The amine itself can serve as a reactive site for further chemical transformations.

Polymer Polymer with Surface Anhydride Groups Intermediate Ring-Opening Reaction Polymer->Intermediate Amine trans-4-Methylcyclohexanamine (Free Amine) Amine->Intermediate ModifiedPolymer Surface-Modified Polymer (Pendant Amide & Carboxylic Acid Groups) Intermediate->ModifiedPolymer Covalent Bond Formation

Caption: Surface modification via anhydride ring-opening reaction.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of polymers using trans-4-Methylcyclohexanamine. Note: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[13][14][15][16]

Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from trans-4-methylcyclohexanamine and terephthaloyl chloride.

Materials & Equipment:

  • This compound

  • Terephthaloyl chloride

  • Triethylamine (TEA) or Pyridine (acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Three-neck round-bottom flask with magnetic stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

Procedure:

  • Free Amine Preparation (In Situ):

    • In the three-neck flask, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a stoichiometric equivalent of triethylamine to the solution with vigorous stirring. This neutralizes the hydrochloride salt to yield the free amine. Stir for 30 minutes at 0-5 °C.

  • Polymerization:

    • Dissolve an equimolar amount of terephthaloyl chloride in a separate flask with anhydrous NMP.

    • Add the diacid chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0-5 °C. The solution will become viscous as the polymer forms.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.

  • Polymer Precipitation and Purification:

    • Slowly pour the viscous polymer solution into a large beaker of vigorously stirred methanol. This will cause the polyamide to precipitate as a fibrous solid.

    • Collect the polymer by filtration.

    • Wash the collected polymer thoroughly with hot water to remove triethylamine hydrochloride and any unreacted monomers, followed by a final wash with methanol.

    • Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Start Start Step1 Dissolve Amine HCl in NMP under N2 atmosphere Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Triethylamine (TEA) Stir for 30 min Step2->Step3 Step4 Dropwise add Terephthaloyl Chloride solution in NMP Step3->Step4 Step5 Stir at room temp for 4-6 hours Step4->Step5 Step6 Precipitate polymer in Methanol Step5->Step6 Step7 Filter and wash with H2O and Methanol Step6->Step7 Step8 Dry under vacuum at 80-100 °C Step7->Step8 End End: Purified Polyamide Step8->End

Caption: Workflow for polyamide synthesis via solution polycondensation.

Protocol: Polymer Characterization

A. NMR Spectroscopy (Structural Verification)

High-resolution NMR is essential for confirming the polymer structure.[17][18][19]

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂SO₄, depending on solubility).

  • ¹H NMR Analysis: The resulting spectrum should show characteristic peaks for the aromatic protons from the diacid, the amide proton (N-H), and distinct aliphatic signals from the methyl and cyclohexyl protons. Integration of these peaks can confirm the copolymer composition.[20]

  • ¹³C NMR Analysis: Provides detailed information on the carbon backbone, confirming the presence of carbonyl carbons from the amide bond and the specific carbons of the methylcyclohexyl group.

B. Gel Permeation Chromatography (GPC/SEC) (Molecular Weight)

GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).[21][22][23]

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., DMF with LiBr).

  • Analysis: Inject the filtered solution into the GPC system. The molecular weight is determined by comparing the elution time of the sample to that of known molecular weight standards (e.g., polystyrene).

C. Thermal Analysis (DSC and TGA)

Thermal analysis techniques are critical for understanding the material's behavior at different temperatures.[24][25][26][27]

  • Differential Scanning Calorimetry (DSC):

    • Procedure: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data: The DSC thermogram reveals the glass transition temperature (Tg), which appears as a step change in the heat flow.[24] It can also show crystallization (exothermic peak) and melting (endothermic peak) temperatures for semi-crystalline polymers.[24]

  • Thermogravimetric Analysis (TGA):

    • Procedure: A sample is heated on a sensitive microbalance at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Data: TGA measures weight loss as a function of temperature.[24] This data is used to determine the polymer's thermal stability and decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Characterization Data (Illustrative Example)
Technique Parameter
GPC/SECNumber-Average Molecular Weight (Mn)
Polydispersity Index (PDI)
DSCGlass Transition Temperature (Tg)
TGADecomposition Temperature (Td, 5% loss)

Structure-Property Relationships

The deliberate incorporation of the trans-4-methylcyclohexyl unit provides a predictable means of engineering polymer properties.

Structural FeatureResulting PropertyMechanistic Rationale
Rigid Cyclohexyl Ring High Glass Transition Temp. (Tg) The ring's rigidity restricts the rotational freedom of the polymer backbone, requiring more thermal energy for the onset of large-scale segmental motion.[2][28]
Trans-Stereochemistry Potential for Semi-Crystallinity The linear "chair" conformation of the trans-isomer allows for more efficient chain packing compared to the kinked cis-isomer, which can facilitate the formation of crystalline domains.[2]
Bulky Methylcyclohexyl Group Enhanced Solubility The non-planar, bulky group disrupts the strong interchain hydrogen bonding typical of linear polyamides, allowing solvent molecules to penetrate and solvate the polymer chains more easily.[8]
Aliphatic Cyclic Structure Good Thermal Stability The stable C-C bonds within the saturated ring contribute to a high decomposition temperature, often comparable to semi-aromatic polymers.[2]

Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling.[13]

  • Hazards: Causes severe skin burns and serious eye damage.[13] May cause respiratory irritation.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[13][14] Avoid breathing dust.[13] Prevent contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and chemical splash goggles or a face shield.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13][16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14][15][16][29]

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  • Ibragimova, M., et al. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Gel permeation chromatography – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross linking agents. Retrieved from [Link]

  • Al-Thobity, A. M., et al. (2022). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers. Retrieved from [Link]

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Application Note & Industrial Protocol: Scalable Synthesis of High-Purity trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

trans-4-Methylcyclohexanamine hydrochloride is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Glimepiride, an oral hypoglycemic agent for the management of type 2 diabetes.[1] The stereochemical purity of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct trans configuration.

This document provides a comprehensive guide to the industrial-scale synthesis of this compound. The primary focus is on a robust and scalable pathway involving the catalytic hydrogenation of p-toluidine, followed by a highly selective diastereomeric resolution via fractional crystallization of the hydrochloride salt. This application note details the underlying process chemistry, provides step-by-step protocols, outlines critical safety procedures, and presents typical process data, offering a complete framework for researchers, process chemists, and drug development professionals.

Strategic Overview of Industrial Synthesis

While several synthetic routes to 4-methylcyclohexanamine exist, including the reduction of 4-methylcyclohexanone oxime[2] or the isomerization of a Schiff's base intermediate[3][4], the catalytic hydrogenation of p-toluidine offers a direct, atom-economical, and well-established pathway for large-scale production.

The chosen strategy is a two-stage process:

  • Catalytic Hydrogenation: The aromatic ring of p-toluidine is saturated using a heterogeneous catalyst under high pressure to produce a diastereomeric mixture of cis- and trans-4-methylcyclohexanamine.

  • Diastereomeric Resolution: The resulting amine mixture is converted to its hydrochloride salt. The significant difference in solubility between the cis and trans hydrochloride salts in a specific solvent system is exploited to selectively crystallize and isolate the desired high-purity trans isomer.[5]

This approach avoids the use of hazardous reagents like sodium metal[6] and provides a reliable method for achieving high diastereomeric excess (d.e.).

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Resolution & Isolation p_toluidine p-Toluidine reactor High-Pressure Reactor (Ru/C Catalyst, H2) p_toluidine->reactor Solvent mixture cis/trans-4-Methyl- cyclohexanamine Mixture reactor->mixture Exothermic Reaction acidification Acidification Vessel (HCl) mixture->acidification pH Adjustment crystallizer Crystallizer (Solvent System) acidification->crystallizer Salt Formation filtration Filtration & Drying crystallizer->filtration Selective Precipitation of trans-Isomer product trans-4-Methylcyclohexanamine Hydrochloride (Product) filtration->product

Sources

Application Notes & Protocols: The Strategic Use of trans-4-Methylcyclohexanamine Hydrochloride in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is a pivotal chemical intermediate whose value in the pharmaceutical and fine chemical industries is intrinsically linked to its specific stereochemistry.[1] As a substituted cycloaliphatic amine, its hydrochloride salt form offers enhanced stability and solubility in polar solvents, making it a versatile and reliable building block in complex organic synthesis.[2] This guide provides an in-depth exploration of its applications, focusing on its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs) and offering detailed protocols for its handling, quality control, and synthetic utilization. The precise trans-configuration is often paramount for the efficacy and safety of the final drug product, a fact that underscores the importance of rigorous analytical and synthetic methodologies.[1] Notably, it serves as a key precursor in the manufacture of Glimepiride, a widely used oral hypoglycemic agent for managing type 2 diabetes, and is a crucial structural component for the antipsychotic drug Cariprazine.[1][3][4]

Section 1: Core Properties and Specifications

Understanding the fundamental physicochemical properties of this compound is the first step toward its effective and safe implementation in any research workflow. The compound is typically supplied as a white to off-white crystalline solid or flakes.[2][5]

PropertyValueReference(s)
CAS Number 33483-65-7[6][7][8]
Molecular Formula C₇H₁₆ClN[7][9]
Molecular Weight 149.66 g/mol [7][9][10]
Appearance White to off-white solid/flakes[2][5]
Solubility Soluble in water and alcohols[2]
Storage Temperature Room Temperature, sealed in dry conditions[2][7]
Purity (Typical) ≥97%[7]

Section 2: Key Applications in Drug Development & Synthesis

The utility of this compound stems from its bifunctional nature: a primary amine for nucleophilic reactions and a substituted cyclohexane scaffold that imparts specific conformational properties to a target molecule.

2.1 Intermediate for Active Pharmaceutical Ingredients (APIs) The primary industrial application is its role as a key starting material for APIs where the trans-cyclohexyl geometry is essential for biological activity.

  • Glimepiride Synthesis: The amine is a cornerstone in the multi-step synthesis of the sulfonylurea drug Glimepiride. The trans-orientation of the methyl and amino groups on the cyclohexane ring is critical for the final compound's ability to bind to its target receptor effectively.[1]

  • Cariprazine Synthesis: More recent research highlights its use in synthesizing the antipsychotic drug Cariprazine. Advanced biocatalytic methods, using transaminases, have been developed to produce highly pure trans-isomers, showcasing a modern approach to stereoselective synthesis.[3][4]

2.2 Building Block in Medicinal Chemistry Beyond established APIs, this compound is a valuable building block for designing novel chemical entities.[11] The rigid cyclohexane core can serve as a non-aromatic scaffold to orient functional groups in three-dimensional space, a common strategy in drug design to improve properties like metabolic stability and cell permeability compared to planar aromatic systems.

Section 3: Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties. It is classified as causing skin and eye irritation, and potentially severe damage, and may cause respiratory irritation.[2][10][12]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage H319: Causes serious eye irritation

STOT, Single Exposure H335: May cause respiratory irritation

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[12]

  • Avoid generating dust.[12]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][12]

Section 4: Experimental Protocols & Workflows

The following protocols are designed to be self-validating and provide a framework for the effective use of this compound.

4.1 Protocol 1: Stock Solution Preparation

Causality: Preparing an accurate stock solution is fundamental for stoichiometric control in subsequent reactions. Using a polar solvent like methanol is recommended due to the compound's high solubility.[2]

  • Preparation: Under a fume hood, weigh 149.7 mg of this compound (1.0 mmol) into a clean, dry 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of anhydrous methanol and swirl gently to dissolve the solid.

  • Final Volume: Once fully dissolved, dilute with methanol to the 10 mL mark.

  • Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Storage: The resulting 0.1 M stock solution should be stored in a tightly sealed container at room temperature.

4.2 Workflow: Synthetic Application in Amide Bond Formation

The primary amine of trans-4-Methylcyclohexanamine is a potent nucleophile, making it ideal for reactions like amide coupling. This workflow outlines a standard procedure.

G cluster_reactants Reactants & Reagents cluster_process Process A trans-4-Methylcyclohexanamine HCl E Reaction Setup in Aprotic Solvent (e.g., DCM) A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agent (e.g., EDC) C->E D Base (e.g., DIPEA) D->E F Aqueous Workup (Quench & Extract) E->F Reaction Monitoring (TLC/LC-MS) G Purification (Column Chromatography) F->G Crude Product H Final Product: trans-N-acyl-4-methylcyclohexanamine G->H Purified Amide G cluster_bioreactor Bioreactor with Immobilized Enzyme A cis/trans Mixture of 4-Methylcyclohexanamine B cis-Selective Transaminase A->B Input Mixture D 4-Methylcyclohexanone (from cis-isomer) B->D Selective Conversion E Highly Enriched trans-4-Methylcyclohexanamine (>99% de) B->E Unreacted Isomer C Co-substrate (e.g., Pyruvate) C->B

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7). This critical building block is instrumental in the synthesis of various pharmaceutical agents, most notably the sulfonylurea class of antidiabetic drugs. Our focus will be on providing not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Profile and Significance in Research

This compound is a white to off-white crystalline solid, typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents like water and alcohols.[1][2] Its molecular structure, featuring a trans-configured methyl group on a cyclohexylamine ring, is of paramount importance in medicinal chemistry. This specific stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs) it is used to synthesize.

The primary and most well-documented application of this compound is as a key intermediate in the industrial synthesis of Glimepiride, a third-generation oral hypoglycemic agent for the management of type 2 diabetes.[3][4] The precise orientation of the methylcyclohexyl group is essential for the molecule's fit and interaction with its biological target. Consequently, ensuring the high isomeric purity of the trans form is a critical quality attribute for any research or manufacturing process.[4][5]

Sourcing and Quality Control for Research Applications

For research purposes, it is imperative to source this compound from reputable suppliers who can provide detailed certificates of analysis (CoA). The most critical parameter for researchers is the isomeric purity, specifically the content of the cis-isomer. For pharmaceutical synthesis, the cis-isomer is considered an impurity and should be minimized, often to levels below 0.15%.[4]

Table 1: Key Quality Specifications for Research-Grade this compound

ParameterTypical SpecificationRationale
Appearance White to off-white crystalline solid/flakesVisual confirmation of product identity and absence of gross contamination.
Assay (by GC) >99.0%Ensures the overall purity of the compound.
Isomeric Purity (trans) >99.5%Critical for the stereospecificity of subsequent reactions and the efficacy of the final API.[4]
Cis-Isomer Content <0.15%Minimizes downstream purification challenges and ensures biological activity of the target molecule.[4]
Melting Point Approx. 260-263 °CA sharp melting point range indicates high purity.[4]
Solubility Soluble in water, methanolImportant for selecting appropriate reaction and purification solvents.[1]

Several chemical suppliers specialize in providing this intermediate for research and development. When procuring this material, researchers should request lot-specific analytical data, including Gas Chromatography (GC) for purity and isomeric content, and where available, NMR spectra for structural confirmation.[6][7][8]

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper safety protocols are paramount. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[9]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application Notes: Synthesis of Sulfonylurea Derivatives

The primary utility of trans-4-Methylcyclohexanamine in a research context is its role in the synthesis of sulfonylurea compounds. There are two principal synthetic routes to Glimepiride that utilize this intermediate, which can be adapted for the synthesis of novel analogues in a drug discovery setting.

Route A: Reaction via an Isocyanate Intermediate Route B: Direct reaction with a Carbamate Intermediate

The choice between these routes often depends on the availability of starting materials, safety considerations (Route A may involve the use of phosgene or a phosgene equivalent to generate the isocyanate), and desired yield.[4][10] Route B is often preferred in modern syntheses.

Below is a generalized protocol based on the direct reaction with a carbamate, a common method described in the literature.[1][10]

Experimental Protocol: Synthesis of a Glimepiride Analogue

This protocol describes the reaction of the free base, trans-4-methylcyclohexylamine, with a sulfonyl carbamate intermediate. The initial step, therefore, is the liberation of the free amine from its hydrochloride salt.

Step 1: Liberation of the Free Amine (Base Extraction)

  • Rationale: The hydrochloride salt is stable for storage but the free amine is required for the nucleophilic attack in the subsequent step. A simple acid-base extraction is used to liberate the reactive free amine.

  • Dissolve this compound (1.0 eq) in water.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the pH of the solution is strongly basic (pH > 12).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure to yield trans-4-methylcyclohexylamine as an oil or low-melting solid. Use this free base immediately in the next step as it can absorb atmospheric CO2.[4]

Step 2: Sulfonylurea Formation

  • Rationale: This is the key bond-forming reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbamate, displacing the carbamate's leaving group to form the desired urea linkage. The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate.

  • In a reaction vessel, dissolve the sulfonyl carbamate intermediate, such as methyl [4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}-ethyl)phenyl]sulfonyl carbamate (1.0 eq), in an appropriate high-boiling aprotic solvent (e.g., toluene or dioxane).[1]

  • Add the freshly prepared trans-4-methylcyclohexylamine (1.0-1.2 eq) to the solution.

  • Add a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), if required (e.g., 0.1 eq).[10]

  • Heat the reaction mixture to reflux (e.g., in toluene, ~110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction may take several hours.[10]

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Filter the solid product and wash it with the reaction solvent (toluene) and then with a non-polar solvent like hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity sulfonylurea compound.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the pivotal role of this compound in the synthesis of Glimepiride.

G cluster_procurement Procurement & QC cluster_prep Amine Preparation cluster_synthesis Core Synthesis T4MCH_HCl trans-4-Methylcyclohexanamine Hydrochloride (CAS: 33483-65-7) QC Quality Control (Isomeric Purity >99.5%) T4MCH_HCl->QC Verify CoA Base_Extraction Step 1: Base Extraction (NaOH, aq) QC->Base_Extraction Use qualified material Free_Amine trans-4-Methylcyclohexylamine (Free Base) Base_Extraction->Free_Amine Reaction Step 2: Urea Formation (Toluene, Reflux) Free_Amine->Reaction Nucleophilic Attack Carbamate_Int Sulfonyl Carbamate Intermediate Carbamate_Int->Reaction Glimepiride Final Product (Glimepiride Analogue) Reaction->Glimepiride Purification

Caption: Workflow for Glimepiride synthesis using trans-4-Methylcyclohexanamine.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling building block for the discovery and development of potent pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher working in this area. The paramount importance of isomeric purity cannot be overstated, as it directly impacts the success of the synthesis and the biological validity of the final compounds. By following the guidelines and protocols outlined in this document, researchers can confidently and safely incorporate this versatile reagent into their synthetic programs.

References

  • Vertex AI Search Result. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved January 11, 2026.
  • US Patent US20070082943A1. (2007). Process for preparation of substantially pure glimepiride.
  • New Drug Approvals. (2018). GLIMEPIRIDE. [Link]

  • IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. [Link]

  • US Patent US7282517B2. (2007). Method of manufacturing glimepiride and the respective intermediate.
  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • US Patent US7132444B2. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • CN Patent CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • CN Patent CN102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine.
  • Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis Involving trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of trans-4-Methylcyclohexanamine hydrochloride, a versatile and economically significant chiral amine, in the field of asymmetric synthesis. Moving beyond its well-established role as a structural component, this document elucidates its practical applications as a chiral resolving agent and a foundational chiral building block in the synthesis of complex, high-value molecules. We will dissect the causality behind its stereochemical influence and provide detailed, field-proven protocols for its use. This guide is designed to empower researchers and process chemists to leverage the unique stereochemical properties of this compound to achieve desired enantiopurity in their synthetic endeavors.

Introduction: The Strategic Value of a Simple Chiral Amine

Asymmetric synthesis, the science of constructing chiral molecules with a defined three-dimensional arrangement, is the bedrock of modern drug discovery and development. The biological activity of a pharmaceutical agent is often intrinsically linked to its stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even harmful. The pursuit of enantiomerically pure compounds has thus driven the development of a vast toolkit of chiral auxiliaries, catalysts, and building blocks.

This compound, a derivative of cyclohexylamine, is a chiral compound that has found significant application in the pharmaceutical industry.[1] Its rigid trans-cyclohexyl backbone provides a well-defined and sterically demanding scaffold, which is crucial for inducing stereoselectivity. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical reagent in various reaction conditions.[1] While widely recognized as a key intermediate in the synthesis of the antidiabetic drug glimepiride, its utility extends into broader applications within asymmetric synthesis that merit a detailed examination.[2]

This document will focus on two primary applications:

  • As a Chiral Resolving Agent: Leveraging its basicity and chirality to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.

  • As a Chiral Building Block: Utilizing its inherent stereochemistry as a foundational element in the total synthesis of complex molecules.

We will provide the theoretical underpinnings for these applications, supported by actionable, step-by-step protocols and data presentation to guide laboratory execution.

Foundational Principles: Stereochemistry and Mechanism of Action

The efficacy of trans-4-methylcyclohexanamine in asymmetric synthesis stems directly from its rigid conformational structure. The cyclohexane ring in its chair conformation places the methyl and amino groups in equatorial positions in the more stable trans configuration. This arrangement creates a distinct and predictable steric environment around the reactive amine functionality.

Mechanism as a Resolving Agent

The classical resolution of a racemic mixture of carboxylic acids using a chiral amine is a testament to fundamental principles of stereochemistry.[3] The process relies on the acid-base reaction between the racemic acid (a 50:50 mixture of R and S enantiomers) and a single enantiomer of a chiral amine, in this case, (1R,4R)- or (1S,4S)-trans-4-methylcyclohexanamine.

This reaction generates a mixture of two diastereomeric salts:

  • (R)-Acid • (R)-Amine

  • (S)-Acid • (R)-Amine

Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains. Once the diastereomers are separated, a simple acidification step regenerates the enantiomerically enriched carboxylic acid and the chiral amine, which can often be recovered and reused.

Caption: Workflow for chiral resolution of a racemic acid.

Application Protocol I: Chiral Resolution of Racemic Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral carboxylic acid. The (S)-(+)-enantiomer is responsible for the majority of the desired therapeutic effects. The following protocol details the resolution of racemic ibuprofen using an enantiomer of a chiral amine, illustrating a practical application for compounds like trans-4-methylcyclohexanamine.

Materials and Equipment
MaterialGradeSupplier Example
Racemic Ibuprofen≥98%Sigma-Aldrich
(1S,4S)-trans-4-Methylcyclohexanamine≥98%TCI Chemicals
MethanolAnhydrousFisher Scientific
Diethyl EtherACS GradeVWR
2M Hydrochloric AcidVolumetric StandardJ.T. Baker
Rotary Evaporator-Heidolph
Magnetic Stirrer with Hotplate-IKA
Filtration Apparatus (Büchner funnel, etc.)--
Polarimeter-Anton Paar
Step-by-Step Protocol
  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.

    • In a separate beaker, dissolve an equimolar amount of (1S,4S)-trans-4-methylcyclohexanamine in 20 mL of methanol.

    • Slowly add the amine solution to the warm ibuprofen solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This is your diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • With vigorous stirring, add 2M hydrochloric acid dropwise until the solution is acidic (pH ~1-2). The free carboxylic acid will precipitate out of the aqueous solution.

    • Extract the aqueous suspension with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

  • Analysis:

    • Determine the yield and melting point of the resolved ibuprofen.

    • Measure the optical rotation using a polarimeter and calculate the specific rotation.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Application Protocol II: trans-4-Methylcyclohexanamine as a Chiral Building Block in the Synthesis of Glimepiride

The synthesis of the antidiabetic drug glimepiride is a prime industrial example of using trans-4-methylcyclohexanamine as a chiral building block. Its specific trans stereochemistry is incorporated into the final drug molecule and is critical for its biological activity.[1] The following is a generalized synthetic step illustrating its incorporation.

Synthetic Rationale

In the synthesis of glimepiride, trans-4-methylcyclohexanamine is typically reacted with a sulfonyl carbamate intermediate. The amine acts as a nucleophile, displacing a leaving group to form a urea linkage, thereby embedding the chiral cyclohexyl moiety into the final structure. The purity of the trans-isomer is paramount, as the presence of the cis-isomer can lead to impurities that are difficult to remove and may affect the pharmacological profile of the final drug.[1]

Caption: Incorporation of the chiral building block in glimepiride synthesis.

Illustrative Experimental Step

Disclaimer: This is a representative procedure and should be adapted and optimized based on laboratory safety protocols and specific intermediate structures.

  • Reaction Setup:

    • To a stirred solution of ethyl [4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}-ethyl)phenyl]sulfonyl carbamate (Intermediate A) in an appropriate aprotic solvent (e.g., toluene), add trans-4-methylcyclohexanamine (Intermediate B).

    • The free base of the amine is used, which can be generated from the hydrochloride salt by treatment with a base.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction typically proceeds over several hours.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature. The product, glimepiride, may precipitate from the solution.

    • Collect the solid product by filtration.

    • Wash the crude product with a suitable solvent to remove unreacted starting materials.

    • Further purification can be achieved by recrystallization from an appropriate solvent system to yield glimepiride of high purity.

Quantitative Data and Quality Control
ParameterSpecificationAnalytical Method
Purity of Glimepiride>99.5%HPLC
cis-isomer impurity<0.1%HPLC, GC
Melting PointConsistent with literatureMelting Point Apparatus
Spectroscopic DataConforms to structure¹H NMR, ¹³C NMR, MS

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid stereochemistry makes it an effective agent for the classical resolution of racemic acids and a reliable chiral building block for incorporating a specific stereocenter into a target molecule, as exemplified by its crucial role in the industrial production of glimepiride.

The protocols provided herein offer a practical framework for leveraging this compound's properties in a laboratory setting. While its applications in these areas are well-established, future research may explore its use in the development of novel chiral ligands for asymmetric catalysis or as a chiral auxiliary in other classes of stereoselective transformations. The combination of its structural simplicity, commercial availability, and proven efficacy ensures that trans-4-methylcyclohexanamine will remain a relevant and valuable reagent in the ongoing quest for enantiomerically pure molecules.

References

  • The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • McCullagh, J. V. (2008). A Simple and Effective Resolution of Racemic Ibuprofen for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(7), 941. Available at: [Link]

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Available at: [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key component in the synthesis of pharmaceuticals like Glimepiride, an oral hypoglycemic agent, achieving high purity of the trans isomer is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The advice provided is based on established chemical principles and practical laboratory experience.

Issue 1: Low Purity of the trans Isomer

Question: My final product contains a significant amount of the cis isomer. How can I improve the diastereomeric purity of this compound?

Answer: Achieving high diastereomeric purity is a common challenge. The separation of cis and trans isomers of 4-methylcyclohexanamine is often accomplished through crystallization of their salts. The key is to exploit the differential solubility of the diastereomeric salts in a chosen solvent system.

Root Causes and Solutions:

  • Inadequate Isomerization: The synthesis of trans-4-methylcyclohexanamine often involves an isomerization step to enrich the desired trans isomer.[2][3] If this step is incomplete, the starting material for purification will have a high cis content, making purification more difficult.

    • Troubleshooting: Review and optimize the isomerization conditions, such as the choice of base, solvent, temperature, and reaction time. A strong base in a suitable solvent is typically used to drive the equilibrium towards the more stable trans isomer.[2]

  • Suboptimal Crystallization Solvent: The choice of solvent for crystallization is critical for effective separation.

    • Troubleshooting: A systematic solvent screen is recommended. Solvents and solvent mixtures that have been reported to be effective include:

      • Alcohols and their esters: C1-C5 alcohols and their esters with C1-C5 acids have been shown to be suitable.[2]

      • Ethyl Acetate: This is a commonly used solvent for the crystallization of the hydrochloride salt.[2]

      • Mixed Solvent Systems: A mixture of an alcohol (like isobutanol, methanol, or ethanol) and acetone can provide good separation.[4] The ratio of the solvents can be adjusted to optimize both yield and purity.

  • Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high purity, especially if the initial cis/trans ratio is low.

    • Troubleshooting: Perform multiple recrystallizations. For example, a process involving two crystallizations from a mixed solvent of isobutanol and acetone has been shown to yield this compound with a purity of over 99%.[4]

Issue 2: Poor Yield After Recrystallization

Question: I am losing a significant amount of product during recrystallization. How can I improve the yield without compromising purity?

Answer: Low yield is a common trade-off for high purity in crystallization processes. Optimizing the crystallization conditions can help to maximize the recovery of the desired product.

Root Causes and Solutions:

  • Excessive Solvent Volume: Using too much solvent will result in the product remaining dissolved in the mother liquor, even after cooling.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure that the solution is supersaturated upon cooling, promoting crystallization.

  • Inappropriate Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Suboptimal Solvent Choice: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

    • Troubleshooting: If the yield is consistently low, reconsider the solvent system. A solvent in which the product is sparingly soluble at room temperature is often a good starting point.

Issue 3: Presence of Benzylamine Impurity

Question: My purified product is contaminated with benzylamine hydrochloride. How can I remove this impurity?

Answer: Benzylamine is often used in the synthesis of 4-methylcyclohexanamine and can be carried through to the final product.[2]

Root Causes and Solutions:

  • Incomplete Removal During Workup: The workup procedure may not be sufficient to remove all of the benzylamine.

    • Troubleshooting: An acid-base extraction can be effective.[5] The amine mixture can be dissolved in an organic solvent and washed with a dilute acid solution. Both the desired product and the benzylamine impurity will be protonated and move to the aqueous layer. After basification of the aqueous layer, the free amines can be extracted back into an organic solvent.

  • Steam Distillation: For the free amine, steam distillation can be an effective purification method before converting it to the hydrochloride salt.[2] The distillate containing the purified amine can then be collected in hydrochloric acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during purification?

A1: Gas Chromatography (GC) is a highly effective method for monitoring the diastereomeric purity (trans vs. cis) and for detecting other volatile impurities like benzylamine.[2] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the salt form.

Q2: Can I use column chromatography to purify the free amine before converting it to the hydrochloride salt?

A2: While possible, column chromatography on silica gel can be challenging for amines due to their basicity, which can lead to tailing and poor separation. If you choose to use column chromatography, consider the following:

  • Use of a Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine, to the eluent can help to reduce tailing.

  • Alternative Stationary Phases: Basic alumina can be a better choice than silica gel for the purification of amines.

  • Reverse-Phase Chromatography: This can also be an effective technique.

Q3: My this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration can be due to the presence of trace impurities or degradation products.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.[2] The charcoal is then removed by filtration before proceeding with the crystallization.

  • Oxidation: Amines can be susceptible to air oxidation, which can lead to the formation of colored byproducts. It is good practice to handle amines under an inert atmosphere (e.g., nitrogen or argon) when possible.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of this compound is reported to be around 260°C.[6] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound to improve its diastereomeric purity.

Materials:

  • Crude this compound

  • Chosen recrystallization solvent (e.g., ethyl acetate, isobutanol/acetone mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (if using a volatile solvent)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Analyze the purity of the crystals using a suitable analytical method (e.g., GC or HPLC).

  • If the desired purity has not been achieved, repeat the recrystallization process.

Data Presentation
Solvent SystemPurity of trans IsomerMolar YieldReference
Isobutanol/Acetone>99.3%44.4%[4]
Methanol/Acetone>99.2%37.8%[4]
Ethanol/Acetone>99.4%39.7%[4]
Visualizations
Purification Workflow

PurificationWorkflow Crude Crude Mixture (cis/trans isomers, impurities) Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying under Vacuum Filtration->Drying MotherLiquor Mother Liquor (contains cis isomer, impurities) Filtration->MotherLiquor Separation Pure Pure trans Isomer Drying->Pure TroubleshootingTree Start Low Purity of trans Isomer? CheckIsomerization Review Isomerization Step Start->CheckIsomerization Yes LowYield Low Yield? Start->LowYield No OptimizeSolvent Optimize Crystallization Solvent CheckIsomerization->OptimizeSolvent MultipleRecrystallizations Perform Multiple Recrystallizations OptimizeSolvent->MultipleRecrystallizations SolventVolume Reduce Solvent Volume LowYield->SolventVolume Yes Impurity Presence of Benzylamine? LowYield->Impurity No CoolingRate Optimize Cooling Rate SolventVolume->CoolingRate Extraction Perform Acid-Base Extraction Impurity->Extraction Yes SteamDistillation Consider Steam Distillation of Free Amine Extraction->SteamDistillation

Caption: Decision tree for troubleshooting common issues in the purification of this compound.

Section 4: References

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.

  • Preparation method of cis-4-methylcyclohexylamine. Google Patents.

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Amine workup. Reddit. [Link]

  • Preparation method of trans-4-methyl cyclohexylamine. Google Patents.

  • PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLIMEPIRIDE. Google APIs. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [Link]

Sources

Technical Support Center: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in the production of pharmaceuticals like the antidiabetic drug glimepiride, achieving high purity and stereoselectivity of the trans-isomer is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low trans:cis Isomer Ratio

A low yield of the desired trans-isomer is a frequent challenge, impacting the overall efficiency of the synthesis. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.

Q: My final product has a high percentage of the cis-isomer after the reduction of 4-methylcyclohexanone oxime. How can I improve the trans-selectivity?

A: The reduction of 4-methylcyclohexanone oxime can lead to a mixture of cis and trans isomers.[2] The choice of reducing agent and reaction conditions plays a crucial role in the stereochemical outcome.

  • Underlying Cause: Catalytic hydrogenation of 4-methylcyclohexanone oxime often results in a mixture of isomers. For instance, reduction with sodium in alcohol, a commonly used method, can yield a product containing 8-10% of the cis-isomer.[3]

  • Solution 1: Schiff's Base Isomerization Route: Consider an alternative synthetic pathway that favors the formation of the trans-isomer. A robust method involves the formation of a Schiff's base from 4-methylcyclohexanone, followed by isomerization with a strong base, and subsequent acid hydrolysis. This process has been shown to produce a high content of the trans-isomer.[4][5][6]

  • Solution 2: Enzymatic Resolution: For highly specific applications requiring pure isomers, enzymatic methods can be employed. Transaminases can be used for the stereoselective amination of the precursor ketone or for the selective deamination of the undesired cis-isomer from a mixture.[7][8]

Q: I am following the Schiff's base isomerization protocol, but my trans:cis ratio is still not optimal. What factors could be influencing this?

A: Even with a generally stereoselective method, reaction parameters can significantly impact the final isomer ratio.

  • Underlying Cause: Incomplete isomerization or side reactions can lead to a lower than expected trans:cis ratio. The choice of base and solvent is critical in the isomerization step.[4]

  • Solution:

    • Base and Solvent Selection: The patent literature suggests using a strong base in a solvent such as an aliphatic ether, cyclic ether, dialkylsulfoxide, or dialkyl sulfone for the isomerization step.[4][5][6]

    • Reaction Time and Temperature: Ensure the isomerization reaction goes to completion by optimizing the reaction time and temperature. Monitoring the reaction progress by an appropriate analytical method like Gas Chromatography (GC) is recommended.

Problem 2: Difficulty in Product Purification and Isolation

Isolating the pure this compound can be challenging due to the presence of the cis-isomer and other process-related impurities.

Q: I am struggling to purify the this compound by crystallization. The product either remains oily or the yield is very low. What can I do?

A: The physical properties of the hydrochloride salt can make crystallization tricky. The choice of solvent is critical for obtaining a crystalline solid with good yield and purity.

  • Underlying Cause: The hydrochloride salt may be hygroscopic or too soluble in the chosen solvent, leading to the formation of an oil or poor recovery. The presence of impurities can also inhibit crystallization.

  • Solution 1: Solvent Screening for Crystallization:

    • A range of solvents has been reported for the crystallization of the hydrochloride salt, including C1-C5 alcohols (e.g., ethanol, isopropanol) and their esters (e.g., ethyl acetate).[4]

    • Acetonitrile has also been used, although a triple crystallization was required, which resulted in a lower yield of 27%.[3]

    • Experiment with solvent mixtures to fine-tune the solubility of the product and impurities.

  • Solution 2: Pivalic Acid Salt Formation: An alternative to direct crystallization of the hydrochloride is to form the pivalate salt, which may have better crystallization properties. The purified pivalate salt can then be converted back to the hydrochloride.[4]

  • Solution 3: Fractional Distillation of the Free Amine: Before salt formation, the free amine can be purified by fractional distillation to enrich the trans-isomer. However, the boiling points of the cis and trans isomers are very close, making this separation difficult.[3]

Q: My final product is contaminated with benzylamine after using the Schiff's base method. How can I remove it?

A: Benzylamine can be a byproduct in the Schiff's base synthesis route where benzylamine is used as a reagent.[4]

  • Underlying Cause: Incomplete hydrolysis of the intermediate Schiff's base or side reactions can lead to benzylamine contamination.

  • Solution:

    • Purification of the Free Amine: Before converting to the hydrochloride salt, the crude amine mixture can be purified by fractional distillation. This can effectively separate the higher-boiling benzylamine from the 4-methylcyclohexylamine isomers.[4]

    • Washing during Work-up: Ensure thorough washing of the organic phase during the work-up procedure to remove any water-soluble amine salts.

Problem 3: Issues with Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt can sometimes be problematic.

Q: When I add hydrochloric acid to my solution of the amine, I get a sticky solid or an oil instead of a crystalline precipitate. What is causing this?

A: The formation of a non-crystalline product during salt formation is a common issue.

  • Underlying Cause: This can be due to the presence of moisture, impurities, or using an inappropriate solvent. The hydrochloride salt may be hygroscopic.[9]

  • Solution 1: Use of Anhydrous HCl: Employ a solution of anhydrous HCl in an organic solvent (e.g., HCl in isopropanol, diethyl ether, or dioxane) instead of aqueous HCl to minimize water content.

  • Solution 2: Solvent Choice: The salt formation should be performed in a solvent in which the hydrochloride salt is sparingly soluble to promote precipitation. Good solvent choices can include diethyl ether, ethyl acetate, or acetone.

  • Solution 3: Gradual Addition and Seeding: Add the HCl solution slowly to a stirred solution of the amine. If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization.

  • Solution 4: Alternative Acid Salts: If the hydrochloride salt proves consistently difficult to crystallize, consider preparing a different salt, such as the pivalate, which may have more favorable crystalline properties.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the trans:cis isomer ratio of 4-Methylcyclohexylamine?

A1: Gas Chromatography (GC) is a widely used and reliable method for determining the trans:cis isomer ratio. It provides good separation of the isomers and allows for accurate quantification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to estimate the isomer ratio.

Q2: What are the main starting materials for the synthesis of this compound?

A2: The most common starting material is 4-methylcyclohexanone. This can be converted to 4-methylcyclohexanone oxime for subsequent reduction, or used to form a Schiff's base for the isomerization route.[2] Another reported starting material is p-toluidine, which can be catalytically hydrogenated.[10]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. 4-Methylcyclohexylamine is a corrosive liquid and can cause severe skin burns and eye damage.[11] It is also toxic upon skin absorption.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with strong bases, acids, and flammable solvents, take extra care to avoid contact and ignition sources.

Q4: Can the undesired cis-isomer be converted to the trans-isomer?

A4: Yes, a process has been described where the isolated cis-hydrochloride is neutralized, and the resulting free amine is subjected to a "turn structure step" before being reintroduced into the separation process.[12] This suggests that an isomerization of the cis-isomer to a mixture containing the trans-isomer is possible, likely through equilibration.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Methylcyclohexanamine via Schiff's Base Isomerization and Hydrolysis

This protocol is based on a patented method known to produce a high trans:cis ratio.[4]

Step 1: Formation of the Schiff's Base

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylcyclohexanone, an equimolar amount of benzylamine, and a suitable solvent such as toluene.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude Schiff's base.

Step 2: Isomerization

  • Dissolve the crude Schiff's base in a suitable anhydrous solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran).[4]

  • Under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., potassium tert-butoxide).

  • Stir the mixture at a specified temperature and for a time sufficient to ensure complete isomerization. Monitor the reaction by GC.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture and carefully add a mineral acid (e.g., hydrochloric acid) to hydrolyze the isomerized Schiff's base.[4]

  • This will form the hydrochloride salt of 4-methylcyclohexylamine and benzylamine hydrochloride.

  • Separate the aqueous and organic layers.

  • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

  • Make the aqueous layer basic with a strong base (e.g., NaOH) to liberate the free amines.

  • Extract the free amines into an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 4-methylcyclohexylamine.

Step 4: Purification and Hydrochloride Salt Formation

  • Purify the crude amine by fractional distillation to remove benzylamine and enrich the trans-isomer.[4]

  • Dissolve the purified amine in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in the same solvent until the pH is acidic.

  • Cool the mixture to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

MethodKey ReagentsTypical trans:cis RatioAdvantagesDisadvantagesReference
Schiff's Base Isomerization 4-Methylcyclohexanone, Benzylamine, Strong Base> 99:1High trans-selectivityMulti-step, potential for benzylamine byproduct[4]
Oxime Reduction (Sodium in Alcohol) 4-Methylcyclohexanone Oxime, Sodium, Ethanol~90:10Simpler procedureLower trans-selectivity, difficult isomer separation[3]
Catalytic Hydrogenation p-Toluidine, Noble Metal Catalyst (e.g., Ruthenium)Not specified, but aims for high transDirect route from readily available starting materialRequires high-pressure hydrogenation equipment[10]

Visualization

Experimental Workflow: Schiff's Base Isomerization Route

G cluster_0 Step 1: Schiff's Base Formation cluster_1 Step 2: Isomerization cluster_2 Step 3: Hydrolysis & Isolation cluster_3 Step 4: Purification & Salt Formation A 4-Methylcyclohexanone + Benzylamine B Reflux with Dean-Stark Trap A->B C Crude Schiff's Base B->C D Dissolve in Anhydrous Solvent C->D E Add Strong Base (e.g., KOtBu) D->E F Isomerized Schiff's Base E->F G Acid Hydrolysis (HCl) F->G H Basification (NaOH) G->H I Solvent Extraction H->I J Crude 4-Methylcyclohexylamine I->J K Fractional Distillation J->K L Dissolve in Solvent K->L M Add Anhydrous HCl L->M N Crystallization M->N O Pure trans-4-Methylcyclohexanamine Hydrochloride N->O

Caption: Workflow for the synthesis of this compound.

References

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (URL: not available)
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google P
  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google P
  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (URL: [Link])

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google P
  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (URL: [Link])

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google P
  • 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. (URL: [Link])

  • KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google P
  • US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline - Google P
  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry - IJFMR. (URL: [Link])

  • 4-METHYLCYCLOHEXANONE OXIME - gsrs. (URL: [Link])

  • cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8 - Veeprho. (URL: [Link])

  • US11964259B2 - Catalyst composition for hydrogenating 4,4′-methylenedianiline derivatives and method for preparing 4,4′-methylene bis(cyclohexylamine)
  • 4-Methylcyclohexylamine hydrochloride, 98%+ (T), C7H16ClN, 25 grams - CP Lab Safety. (URL: [Link])

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. (URL: [Link])

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC - NIH. (URL: [Link])

  • Representative synthetic routes for the target Schiff base–TMB... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications - PubMed. (URL: [Link])

  • Transimination; a synthetic route to mixed ligand Schiff base complexes - ResearchGate. (URL: [Link])

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PubMed Central. (URL: [Link])

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI. (URL: [Link])

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn-Cu Alloy Catalyst | ChemRxiv. (URL: [Link])

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing). (URL: [Link])

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (URL: not available)
  • 4-Methylcyclohexanamine Mixture of cis and trans - Oakwood Chemical. (URL: [Link])

Sources

Technical Support Center: Improving Yield in trans-4-Methylcyclohexanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The formation of the desired trans-isomer in high diastereomeric excess is a frequent challenge, and this document provides in-depth, evidence-based solutions to overcome it.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is low after the reductive amination of 4-methylcyclohexanone. What are the likely causes and how can I fix this?

Answer: Low yields in the reductive amination of 4-methylcyclohexanone can stem from several factors, primarily related to the reaction conditions and the choice of reducing agent.

Potential Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The initial condensation between 4-methylcyclohexanone and the amine source (e.g., ammonia or an ammonia equivalent) is a reversible equilibrium.[1] To drive the reaction forward, water, the byproduct, must be effectively removed.

    • Solution: Employ a Dean-Stark apparatus during imine formation if using a suitable solvent like toluene. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate can be effective.

  • Competing Carbonyl Reduction: The reducing agent might be reducing the starting ketone to 4-methylcyclohexanol instead of selectively reducing the imine intermediate. This is a common side reaction.[2]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it reduces iminium ions much faster than ketones.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH ~5-6), which favor iminium ion formation and its subsequent reduction over carbonyl reduction.[1][4][5]

  • Suboptimal Reaction Conditions: Temperature, pressure, and catalyst activity (if using catalytic hydrogenation) are critical.

    • Solution for Catalytic Hydrogenation: Ensure the catalyst (e.g., Raney Nickel, Pd/C, Ru/C) is active and not poisoned.[6][7] Hydrogen pressure and reaction temperature should be optimized; for instance, pressures around 4.0 MPa and temperatures between 80-175°C have been reported for ruthenium-catalyzed systems.[6]

Question 2: My final product is a mixture of cis and trans isomers, with a low trans:cis ratio. How can I improve the stereoselectivity for the trans product?

Answer: Achieving a high trans:cis ratio is the primary challenge in this synthesis. The stereochemical outcome is determined during the reduction step. The trans isomer, with the amine and methyl groups in an equatorial-equatorial conformation, is the thermodynamically more stable product.

Strategies to Enhance trans-Selectivity:

  • Thermodynamic Control:

    • Mechanism: Allow the reaction to reach thermodynamic equilibrium, which favors the more stable trans product. This often involves longer reaction times or higher temperatures.

    • Isomerization of an Intermediate: One patented method involves forming a Schiff base (imine), which is then isomerized using a strong base to favor the precursor to the trans amine before hydrolysis and reduction.[8]

  • Choice of Catalyst/Reducing Agent:

    • Catalytic Hydrogenation: The choice of catalyst and support can influence the stereochemical outcome. Catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) under specific conditions can provide better trans selectivity.[9] The approach of the imine intermediate to the catalyst surface dictates the stereochemistry.

    • Biocatalysis: A highly selective modern approach involves using transaminase enzymes. These can selectively deaminate the cis-isomer from a cis/trans mixture, leaving behind the highly pure trans-amine. This process can even lead to a dynamic isomerization, increasing the yield of the trans-isomer beyond its initial proportion in the mixture.[10][11]

  • Post-Synthesis Isomer Separation:

    • Fractional Crystallization: This is the most common and effective method for separating the isomers. The hydrochloride or pivalate salts of the cis and trans isomers often have different solubilities in specific solvents, allowing for the selective crystallization of the desired trans isomer.[6][8]

      • Protocol: Dissolve the crude amine mixture in a suitable solvent (e.g., methanol, ethyl acetate, or acetone) and add hydrochloric acid to a pH of 1-2.[6] The this compound will often precipitate preferentially upon cooling, leaving the more soluble cis isomer in the mother liquor.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Methylcyclohexanamine? The most prevalent route is the reductive amination of 4-methylcyclohexanone.[12] This can be achieved either through direct catalytic hydrogenation in the presence of ammonia or via a two-step process involving the formation of an oxime intermediate followed by its reduction.[13]

Q2: How can I effectively monitor the progress of the reductive amination? Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] For TLC, you can track the disappearance of the 4-methylcyclohexanone spot. For GC-MS, you can monitor the consumption of the starting material and the appearance of the product peaks corresponding to the cis and trans amine isomers.

Q3: What are the best solvents for the final crystallization of this compound? Patented procedures and literature suggest that C1-C5 alcohols (like methanol or ethanol), their esters with C1-C5 acids (like ethyl acetate), or mixtures thereof are effective for crystallizing the hydrochloride salt.[8] Acetone has also been shown to be effective for precipitating the trans-hydrochloride from a methanol solution.[6]

Q4: Are there any significant safety concerns I should be aware of? Yes. If using catalytic hydrogenation with catalysts like Raney Nickel, be aware that it can be pyrophoric and may release flammable hydrogen gas vigorously when mixed with certain solvents.[8] If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids.[1] Always handle these reagents in a well-ventilated fume hood and follow all institutional safety protocols.

Experimental Workflows & Protocols

Workflow 1: Synthesis via Reductive Amination

This workflow outlines the general steps from the starting ketone to the purified hydrochloride salt.

G cluster_0 Reaction Stage cluster_1 Purification Stage ketone 4-Methylcyclohexanone imine Imine/Enamine Intermediate ketone->imine + NH3 / Catalyst amine_mix cis/trans Amine Mixture imine->amine_mix Reduction (e.g., H2/Catalyst or NaBH(OAc)3) salt_form HCl Salt Formation amine_mix->salt_form + HCl in Solvent crystallize Fractional Crystallization salt_form->crystallize Cool & Isolate final_product Pure trans-4-Methylcyclohexanamine HCl crystallize->final_product

Caption: General workflow for synthesis and purification.

Protocol 1: Optimized Reductive Amination & Purification

This protocol is designed to maximize the yield of the trans isomer.

Materials:

  • 4-Methylcyclohexanone

  • Ammonia (or ammonium acetate)

  • Catalyst (e.g., 5% Ru/C) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent (e.g., Methanol for NaBH(OAc)₃, or an appropriate solvent for hydrogenation)

  • Hydrogen gas (if applicable)

  • Hydrochloric Acid (concentrated or solution in isopropanol)

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup (Catalytic Hydrogenation Example):

    • Charge a high-pressure autoclave with 4-methylcyclohexanone, the chosen solvent, and the supported ruthenium catalyst.[6]

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.[6]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa) and heat to the target temperature (e.g., 120°C).[6]

    • Maintain stirring and monitor the reaction progress by checking hydrogen uptake or by GC-MS analysis of aliquots.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude cis/trans mixture of 4-methylcyclohexanamine.

  • Purification via Fractional Crystallization:

    • Dissolve the crude amine mixture (e.g., 80g) in methanol (e.g., 30g).[6]

    • Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2.[6]

    • Add a co-solvent like acetone (e.g., 160g) to induce precipitation.[6]

    • Cool the mixture (e.g., to 15°C) to promote crystallization.[6]

    • Collect the precipitated crystals by filtration. These will be enriched in the this compound.

    • Wash the crystals with cold acetone and dry them under vacuum.

    • The purity can be checked by HPLC or GC, which should show a high trans:cis ratio (e.g., >99:1).[6]

Data Summary

The choice of purification method is critical for obtaining high diastereomeric purity. The following table summarizes the effectiveness of fractional crystallization.

MethodStarting MaterialKey ReagentsReported Purity (trans:cis)Approximate Molar YieldReference
Fractional Crystallization cis/trans Amine MixtureHCl, Methanol, Acetone99.2 : 0.337.8% (of trans-isomer)[6]
Pivalate Salt Formation cis/trans Amine MixturePivalic Acid, Hexane99.5 : 0.583% (of pivalate salt)[8]
Biocatalytic Deamination cis/trans Amine MixtureTransaminase Enzyme>99% de (diastereomeric excess)High (dynamic isomerization)[10][11]

References

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. Available at: [Link]

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.
  • Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
  • Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Universidad de Cádiz. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and stereoselectivity. As a crucial intermediate in the synthesis of pharmaceuticals like Glimepiride, achieving a high-purity trans-isomer is paramount.[1] This resource provides in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are several established methods, with the most prevalent being:

  • Reductive Amination of 4-Methylcyclohexanone: This is a widely used method where 4-methylcyclohexanone is reacted with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired amine.[2] The choice of reducing agent is critical for yield and stereoselectivity.

  • Catalytic Hydrogenation of 4-Methylcyclohexanone Oxime: In this route, 4-methylcyclohexanone is first converted to its oxime, which is subsequently hydrogenated to the amine.[3] This method can offer good yields, but controlling the stereochemistry can be challenging.

  • Hydrogenation of p-Methylaniline: This approach involves the hydrogenation of the aromatic ring of p-methylaniline to yield a mixture of cis- and trans-4-methylcyclohexanamine.[4][5] Subsequent separation of the isomers is necessary.

Q2: Why is the hydrochloride salt of trans-4-Methylcyclohexanamine typically prepared?

A2: The hydrochloride salt form enhances the stability and solubility of the amine in polar solvents, particularly water and alcohols.[4] This crystalline solid form is also easier to handle, purify, and store compared to the free base, which is a liquid with a strong amine odor.[4][6]

Q3: What are the primary challenges in synthesizing the trans-isomer with high purity?

A3: The main challenges include:

  • Controlling Stereoselectivity: The formation of the undesired cis-isomer is a common issue. The thermodynamic and kinetic control of the reaction significantly influences the trans/cis ratio.

  • Minimizing Side Products: Besides the cis-isomer, side products such as dicyclohexylamine and 4-methylcyclohexanol can form, reducing the overall yield and complicating purification.[7]

  • Purification: Separating the trans-isomer from the cis-isomer and other impurities often requires careful crystallization or chromatographic techniques.[8]

Troubleshooting Guide

Low Reaction Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Imine Formation (Reductive Amination) The equilibrium between the ketone/ammonia and the imine may not favor the imine. This is a common reason for low yields in reductive aminations.[9]Remove water formed during the reaction using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. Also, ensure a slightly acidic pH (around 4-5) to catalyze imine formation without excessively protonating the amine.[9]
Suboptimal Reducing Agent A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting 4-methylcyclohexanone to 4-methylcyclohexanol.[9][10]Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[9][11]
Catalyst Deactivation (Catalytic Hydrogenation) The catalyst (e.g., Raney Nickel, Rhodium, Ruthenium) may have lost its activity due to poisoning or improper handling.Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. The use of promoters, such as alkali metals, can sometimes enhance catalyst activity and selectivity.
Inadequate Reaction Time or Temperature The reaction may not have reached completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10] Adjust the reaction time and temperature as needed based on the monitoring results.
Poor Stereoselectivity (trans/cis Ratio)

Problem: The reaction produces a high proportion of the undesired cis-4-Methylcyclohexanamine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Kinetic vs. Thermodynamic Control The formation of the cis and trans isomers can be governed by the reaction pathway. Axial attack of the reducing agent on the intermediate imine generally leads to the equatorial (trans) product, which is thermodynamically more stable.Employing conditions that favor thermodynamic equilibrium can increase the trans/cis ratio. This may involve longer reaction times, higher temperatures, or the use of specific catalysts and solvent systems.
Isomerization Strategies It is possible to isomerize the less stable cis-isomer to the more stable trans-isomer.A patented method involves forming a Schiff's base, treating it with a strong base to induce isomerization, followed by acid hydrolysis to yield a high trans content.[8][12]
Biocatalytic Approaches Modern enzymatic methods can offer high stereoselectivity.Transaminases can be used for the diastereomer selective deamination of the cis-isomer from a cis/trans mixture, leaving behind the highly pure trans-isomer.[13][14]
Formation of Side Products

Problem: Significant amounts of impurities, such as dialkylated amines or alcohols, are detected in the product mixture.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Over-alkylation The newly formed primary amine can react further with the starting ketone to form a secondary amine (dicyclohexylamine derivative).[9]Use a stoichiometric amount of the amine source or a slight excess of the ketone.[9] A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize this side reaction.[9]
Reduction of Starting Ketone As mentioned in the low yield section, the use of a non-selective reducing agent can lead to the formation of 4-methylcyclohexanol.[10]Switch to a milder reducing agent like STAB or NaBH₃CN.[11]
Hydrolysis of Oxime (Oxime Route) In the hydrogenation of 4-methylcyclohexanone oxime, acidic conditions can lead to the hydrolysis of the oxime back to the ketone.[15]Careful control of pH is crucial. The addition of a base, such as sodium acetate, can help to neutralize any acidic byproducts and suppress hydrolysis.[15]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methylcyclohexanone using STAB
  • To a solution of 4-methylcyclohexanone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add ammonium acetate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (STAB) (1.5 equivalents) in the same solvent.

  • Slowly add the STAB solution to the reaction mixture.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ethyl acetate.[8]

Visualizing Reaction Pathways and Troubleshooting

Reductive Amination Pathway

Reductive_Amination 4-Methylcyclohexanone 4-Methylcyclohexanone Imine Intermediate Imine Intermediate 4-Methylcyclohexanone->Imine Intermediate + Ammonia - H2O Ammonia Ammonia Ammonia->Imine Intermediate 4-Methylcyclohexanamine (cis/trans mixture) 4-Methylcyclohexanamine (cis/trans mixture) Imine Intermediate->4-Methylcyclohexanamine (cis/trans mixture) Reduction Reducing Agent (STAB) Reducing Agent (STAB) Reducing Agent (STAB)->4-Methylcyclohexanamine (cis/trans mixture) trans-4-Methylcyclohexanamine HCl trans-4-Methylcyclohexanamine HCl 4-Methylcyclohexanamine (cis/trans mixture)->trans-4-Methylcyclohexanamine HCl + HCl Purification HCl HCl HCl->trans-4-Methylcyclohexanamine HCl

Caption: Reductive amination workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Purity? low_yield Low Yield start->low_yield Yes poor_selectivity Poor trans/cis Ratio start->poor_selectivity Yes side_products Side Products Present start->side_products Yes check_imine Check Imine Formation (TLC/NMR) low_yield->check_imine check_reducing_agent Evaluate Reducing Agent low_yield->check_reducing_agent optimize_thermo Favor Thermodynamic Product (Time/Temp) poor_selectivity->optimize_thermo consider_isomerization Consider Isomerization Protocol poor_selectivity->consider_isomerization check_stoichiometry Verify Stoichiometry side_products->check_stoichiometry change_reducing_agent Use Milder Reducing Agent (e.g., STAB) side_products->change_reducing_agent

Caption: Troubleshooting decision-making.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
  • BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions.
  • ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
  • Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.
  • Li, X., et al. (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. Chinese Journal of Chemistry.
  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • USDA. (n.d.). Cyclohexylamine.
  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia.
  • ResearchGate. (n.d.). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
  • Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o... | Study Prep.

Sources

Technical Support Center: Degradation Pathways of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you anticipate and troubleshoot challenges in your experiments. Our goal is to provide a self-validating framework for your experimental design, grounded in authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

As a saturated aliphatic amine hydrochloride, the primary stability concerns are oxidative degradation and, to a lesser extent, thermal decomposition. The hydrochloride salt form generally enhances stability and water solubility.[1] While the C-N bond in the cyclohexyl ring is robust, the amine functional group is susceptible to oxidation. Hydrolysis of the C-N bond is generally not a significant pathway under typical pharmaceutical testing conditions but can be forced under harsh acidic or basic conditions.

Q2: My analytical results for a sample of this compound show a new, unexpected peak. What could it be?

An unexpected peak could arise from several sources. Based on the chemistry of cyclohexylamines, a likely candidate is the product of oxidative deamination, which would be 4-methylcyclohexanone.[2] This can occur if the sample is exposed to oxidizing agents or even atmospheric oxygen over time, potentially catalyzed by trace metal ions. Other possibilities include impurities from synthesis or degradation products from other components in your formulation.

Q3: Is this compound susceptible to photolytic degradation?

Saturated aliphatic amines do not possess chromophores that absorb UV-Vis light in the solar region. Therefore, direct photolytic degradation is generally not considered a major degradation pathway. However, it is always good practice to store samples protected from light to prevent any potential photosensitized reactions, especially in the presence of other molecules that do absorb light.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound in a well-sealed container in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate the risk of oxidative degradation.

Q5: I am observing poor solubility of my compound in a neutral aqueous buffer. Is this expected?

While the hydrochloride salt form enhances water solubility, the free base, trans-4-methylcyclohexanamine, has limited water solubility. In a neutral buffer, there will be an equilibrium between the protonated (more soluble) and the free base (less soluble) forms. If the concentration is high, you might observe precipitation of the free base. To improve solubility, consider using a buffer with a slightly acidic pH.

Section 2: Troubleshooting Guides for Degradation Studies

This section provides detailed troubleshooting guides for common issues encountered during forced degradation studies of this compound.

Guide 1: Investigating Unexpected Degradation in Control Samples

Issue: You observe significant degradation of this compound in your control sample (stored under normal conditions) during a stability study.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The primary amine is susceptible to oxidation.

    • Investigation: Analyze the control sample for the presence of 4-methylcyclohexanone, a likely oxidative degradation product.

    • Solution: Store samples under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Ensure that all solvents and reagents are de-gassed. Avoid sources of metal ions, which can catalyze oxidation.

  • Contaminated Glassware or Reagents: Trace impurities can catalyze degradation.

    • Investigation: Review the cleaning procedures for your glassware. Analyze your solvents and reagents for potential contaminants.

    • Solution: Use high-purity solvents and reagents. Implement a rigorous glassware cleaning protocol.

Guide 2: No Significant Degradation Observed Under Stress Conditions

Issue: You have subjected this compound to forced degradation conditions (e.g., acid, base, peroxide, heat) and observe less than 5% degradation.

Potential Causes & Troubleshooting Steps:

  • High Intrinsic Stability: The compound may be highly stable under the applied conditions.

    • Action: Increase the severity of the stress conditions. For example, increase the temperature, the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl), or the duration of the study. The goal is to achieve a target degradation of 5-20%.[3]

  • Inappropriate Stress Conditions: The chosen stress conditions may not be relevant to the molecule's degradation pathways.

    • Action: For oxidative degradation, consider using a different oxidizing agent or adding a metal catalyst (e.g., a solution of FeCl₃) to initiate the reaction. For thermal degradation, ensure the temperature is high enough to induce decomposition of the salt.[4]

Section 3: Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are designed to identify potential degradation products and establish stability-indicating analytical methods.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the solution at 80°C for 24 hours.

  • Neutral Hydrolysis: Heat the stock solution (in water) at 80°C for 24 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Oxidative Stress: Add 3% hydrogen peroxide to the stock solution. Keep the solution at room temperature, protected from light, for 24 hours.

  • Sample Analysis: Dilute the sample to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 3: Thermal Degradation
  • Solid State: Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) and heat at 80°C for 48 hours.

  • Sample Analysis: For the solid sample, dissolve it in a suitable solvent. Dilute both samples to an appropriate concentration for analysis.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound and place it in a photostability chamber. Also, expose the solid compound to light.

  • Light Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method.

Section 4: Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on established chemical principles for primary amines.

Degradation_Pathways This compound This compound 4-Methylcyclohexanone 4-Methylcyclohexanone This compound->4-Methylcyclohexanone Oxidative Deamination (e.g., H₂O₂) Other minor products Other minor products This compound->Other minor products Harsh Hydrolysis/Thermal Stress Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Method Development HPLC Method Development Acid Hydrolysis->HPLC Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Thermal Thermal Thermal->HPLC Method Development Photolytic Photolytic Photolytic->HPLC Method Development API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolytic Peak Purity Analysis Peak Purity Analysis HPLC Method Development->Peak Purity Analysis Method Validation Method Validation Peak Purity Analysis->Method Validation Validated Stability-Indicating Method Validated Stability-Indicating Method Method Validation->Validated Stability-Indicating Method

Caption: Workflow for developing a stability-indicating analytical method.

Section 5: Data Summary

The following table summarizes the expected outcomes from forced degradation studies based on the chemical nature of this compound.

Stress ConditionExpected DegradationLikely Major Degradant(s)
Acid Hydrolysis (1N HCl, 80°C) Low to ModerateParent compound, potential for minor hydrolysis products under harsh conditions.
Base Hydrolysis (1N NaOH, 80°C) LowParent compound.
Oxidative (3% H₂O₂, RT) Moderate to High4-Methylcyclohexanone
Thermal (105°C, solid) Low to ModerateParent compound, potential for dissociation to free amine.
Photolytic (ICH Q1B) LowParent compound.

References

  • Virtual textbook of organic chemistry. (n.d.). Deamination mechanism of primary amines. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • National Center for Biotechnology Information. (n.d.). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

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Preventing isomerization during 4-methylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to controlling isomerization during the synthesis of this important chemical intermediate. As the stereochemical purity of 4-methylcyclohexanamine is often critical, particularly in pharmaceutical applications where the trans isomer is a key precursor for the anti-diabetic drug Glimepiride, this guide will focus on strategies to selectively synthesize the desired isomer.[1]

Frequently Asked Questions (FAQs)

Q1: Why is controlling the cis/trans isomer ratio so important in the synthesis of 4-methylcyclohexanamine?

The cis and trans isomers of 4-methylcyclohexanamine are diastereomers with distinct three-dimensional arrangements of the methyl and amino groups on the cyclohexane ring. These geometric differences lead to different physical and chemical properties. In pharmaceutical synthesis, only one isomer may have the desired biological activity, while the other may be inactive or even cause unwanted side effects. For example, the synthesis of the oral hypoglycemic agent Glimepiride specifically requires the high-purity trans-4-methylcyclohexylamine intermediate to ensure the efficacy and safety of the final drug product.[1] Therefore, controlling the stereochemistry during synthesis is crucial to avoid difficult and costly separation steps and to ensure the quality of the final product.

Q2: What are the common synthetic routes to 4-methylcyclohexanamine, and where does isomerization occur?

The two most common synthetic routes are:

  • Catalytic Hydrogenation of p-Toluidine (4-methylaniline): In this method, the aromatic ring of p-toluidine is reduced to a cyclohexane ring. Isomerization occurs during the hydrogenation process on the surface of the catalyst.

  • Reductive Amination of 4-Methylcyclohexanone: This involves the reaction of 4-methylcyclohexanone with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced to the final amine. The stereochemical outcome is determined during the reduction of this intermediate.

In both routes, a mixture of cis and trans isomers is typically formed, and the ratio is highly dependent on the reaction conditions.

Q3: What is the fundamental principle governing the formation of cis and trans isomers?

The formation of cis and trans isomers is governed by the principles of kinetic versus thermodynamic control .

  • Kinetic Product: This is the isomer that is formed faster due to a lower activation energy barrier. Kinetic control is typically favored at lower reaction temperatures and shorter reaction times.

  • Thermodynamic Product: This is the more stable of the two isomers. The trans isomer of 4-methylcyclohexanamine, with both the methyl and amino groups in the more stable equatorial positions, is the thermodynamic product. Thermodynamic control is favored at higher reaction temperatures and longer reaction times, which allow for an equilibrium to be established between the two isomers.

The interplay between these two control pathways determines the final isomeric ratio of your product.

Troubleshooting Guide

Issue 1: My catalytic hydrogenation of p-toluidine yields an undesired isomer ratio.

Scenario: "I performed a catalytic hydrogenation of p-toluidine using a standard palladium on carbon (Pd/C) catalyst and obtained a mixture of cis and trans 4-methylcyclohexanamine. How can I improve the selectivity for the trans isomer?"

Analysis and Solution:

The stereochemical outcome of the catalytic hydrogenation of substituted anilines is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection:

Different platinum-group metals exhibit different selectivities. While palladium is a commonly used hydrogenation catalyst, rhodium (Rh) and ruthenium (Ru) often provide better stereoselectivity in the hydrogenation of aromatic rings.

  • Rhodium (Rh) Catalysts (e.g., Rh/C, Rh/Al₂O₃): Rhodium catalysts are known to favor the formation of the cis isomer under kinetic control, especially at lower temperatures.

  • Ruthenium (Ru) Catalysts (e.g., Ru/C, Ru/Al₂O₃): Ruthenium catalysts, particularly when used at higher temperatures and sometimes with the addition of an alkali promoter, can favor the formation of the more thermodynamically stable trans isomer. One study on the hydrogenation of p-toluidine over a Ru/C catalyst showed that the addition of an alkali salt increased the yield of 4-methylcyclohexylamine by reducing the formation of the secondary amine byproduct, and a suggested mechanism indicates that this can influence the product distribution.[2]

Reaction Conditions:

  • Temperature: As a general rule, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product. To increase the proportion of the trans isomer (the thermodynamic product), you may need to increase the reaction temperature.

  • Solvent: The choice of solvent can influence the adsorption of the substrate onto the catalyst surface and thus affect the stereochemical outcome. Protic solvents like isopropanol have been shown to be effective in the hydrogenation of p-toluidine.[2]

  • Additives: The addition of small amounts of alkali (like LiOH) can suppress the formation of secondary amine byproducts and may influence the isomer ratio.[2]

Recommended Action:

To favor the trans isomer, consider switching to a ruthenium-based catalyst (e.g., 5% Ru/C) and conducting the hydrogenation at an elevated temperature (e.g., 100-150 °C). Experimenting with the addition of a small amount of an alkali promoter may also improve the selectivity.

Issue 2: My reductive amination of 4-methylcyclohexanone gives a poor trans:cis ratio.

Scenario: "I am performing a reductive amination of 4-methylcyclohexanone with ammonia and a reducing agent, but I am getting a nearly 1:1 mixture of cis and trans isomers. My goal is a high proportion of the trans isomer."

Analysis and Solution:

The stereoselectivity of reductive amination is determined by the facial selectivity of the hydride attack on the iminium ion intermediate. The less sterically hindered pathway is generally preferred.

Kinetic vs. Thermodynamic Control in Reductive Amination:

  • Kinetic Control: Direct reduction of the initially formed imine/iminium ion often leads to the cis product, as the hydride attacks from the less hindered equatorial face, resulting in an axial amino group. This is often observed with fast-acting reducing agents at low temperatures. For instance, reductive amination of 4-tert-butylcyclohexanone with certain reducing agents has been shown to yield the less thermodynamically favored cis product through equatorial attack of the hydride.[3]

  • Thermodynamic Control (Isomerization-Reduction): To favor the trans product, a strategy that allows for equilibration to the more stable intermediate before reduction is necessary.

High-Trans Selectivity Protocol via Schiff Base Isomerization:

A highly effective method to achieve a high trans to cis ratio involves a two-step process where a Schiff base is formed, isomerized to the more stable trans configuration, and then hydrolyzed.

  • Schiff Base Formation: React 4-methylcyclohexanone with benzylamine in a solvent like toluene with azeotropic removal of water to form the N-benzylidene-4-methylcyclohexanamine.

  • Isomerization: Treat the resulting Schiff base with a strong base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF). This promotes the isomerization of the imine to the thermodynamically more stable trans isomer.

  • Hydrolysis: The isomerized Schiff base is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the hydrochloride salt of trans-4-methylcyclohexanamine with high isomeric purity.

This method has been shown to produce trans-4-methylcyclohexylamine with a trans:cis ratio as high as 99.5:0.5.

Experimental Protocols and Data

Protocol 1: High-Trans Selective Synthesis via Schiff Base Isomerization

This protocol is adapted from a patented procedure for producing high-purity trans-4-methylcyclohexylamine.

Step 1: Formation of N-(4-methylcyclohexylidene)benzylamine

  • To a flask equipped with a Dean-Stark apparatus, add 4-methylcyclohexanone (1 eq.), benzylamine (1 eq.), and toluene.

  • Reflux the mixture for approximately 10 hours to azeotropically remove the water formed during the reaction.

  • Remove the toluene under reduced pressure to obtain the crude Schiff base.

Step 2: Isomerization

  • Dissolve the crude Schiff base in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (1.5 eq.) to the solution.

  • Stir the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 60 °C) for about 14 hours to allow for complete isomerization.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture and carefully add concentrated hydrochloric acid.

  • Reflux the acidic mixture for 5 hours to hydrolyze the imine.

  • After cooling, basify the mixture with a strong base (e.g., 50% NaOH) to liberate the free amine.

  • The product can be purified by fractional distillation to yield trans-4-methylcyclohexylamine with high isomeric purity.

Protocol 2: Analysis of Cis/Trans Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the cis and trans isomers of 4-methylcyclohexanamine.

  • Instrumentation: Standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, DB-5ms, or equivalent).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., methanol or dichloromethane), split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 5 minutes. (This program is a starting point and should be optimized for your specific instrument and column.)

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Expected Elution Order: Typically, the trans isomer will elute before the cis isomer on a standard non-polar column. The mass spectrum for both isomers will be identical, showing a molecular ion at m/z 113 and characteristic fragmentation patterns. Quantification is performed by integrating the peak areas of the two isomers in the total ion chromatogram (TIC).

Protocol 3: Analysis of Cis/Trans Isomer Ratio by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the cis and trans isomers of 4-methylcyclohexanamine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a good starting point.

    • Dimensions: 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of acetonitrile and a phosphate buffer. For example, Acetonitrile:0.05M Monopotassium Phosphate (pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 15:85 (v/v).[4] The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the amine has no strong chromophore. Derivatization with a UV-active agent can also be employed for enhanced sensitivity.

  • Injection Volume: 10-20 µL.

Method Development Notes: Because 4-methylcyclohexanamine is a small, polar, basic compound, it can be challenging to retain on a standard C18 column. If poor retention or peak shape is observed, consider:

  • Using a polar-embedded or polar-endcapped C18 column.

  • Employing an ion-pairing reagent in the mobile phase.

  • Exploring Hydrophilic Interaction Liquid Chromatography (HILIC).

Protocol 4: Distinguishing Cis and Trans Isomers by ¹H NMR Spectroscopy

Principle: The spatial orientation of the protons on the cyclohexane ring results in different chemical shifts and coupling constants for the cis and trans isomers. The proton attached to the carbon bearing the amino group (H-1) is particularly informative.

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in a deuterated solvent such as CDCl₃ or D₂O.

  • Analysis:

    • Chemical Shift (δ): In the more stable chair conformation, the H-1 proton is axial in the trans isomer and equatorial in the cis isomer. Axial protons are more shielded and appear at a higher field (lower ppm value) compared to equatorial protons. Therefore, the H-1 proton of the trans isomer will have a lower chemical shift than the H-1 proton of the cis isomer.

    • Coupling Constants (J): The multiplicity and coupling constants of the H-1 proton are highly diagnostic.

      • Trans Isomer (Axial H-1): The H-1 proton will exhibit large axial-axial couplings (³J_ax,ax) to the two adjacent axial protons, typically in the range of 10-13 Hz. This will often result in a triplet of triplets or a complex multiplet with large couplings.

      • Cis Isomer (Equatorial H-1): The H-1 proton will have smaller axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings, typically in the range of 2-5 Hz. This will result in a multiplet with smaller overall width and smaller coupling constants.

By analyzing both the chemical shift and the coupling pattern of the H-1 proton, a definitive assignment of the cis and trans isomers can be made.[4][5]

Visualization of Key Concepts

Kinetic vs. Thermodynamic Control in Hydrogenation

G Energy Profile for Isomer Formation Reactants p-Toluidine + H₂ TS_Kinetic Transition State (Cis) Reactants->TS_Kinetic ΔG‡ (Kinetic) TS_Thermodynamic Transition State (Trans) Reactants->TS_Thermodynamic ΔG‡ (Thermodynamic) Kinetic_Product Cis Isomer (Less Stable) TS_Kinetic->Kinetic_Product Lower Ea Thermodynamic_Product Trans Isomer (More Stable) TS_Thermodynamic->Thermodynamic_Product Higher Ea Kinetic_Product->Thermodynamic_Product Equilibration (High Temp)

Caption: Energy profile showing kinetic and thermodynamic pathways.

Workflow for High-Trans Selectivity

G Workflow for High-Trans 4-Methylcyclohexanamine cluster_0 Synthesis cluster_1 Analysis start 4-Methyl- cyclohexanone schiff Form Schiff Base (with Benzylamine) start->schiff isomerize Isomerize with Strong Base (t-BuOK) schiff->isomerize Forms mixture of cis/trans imines hydrolyze Acid Hydrolysis isomerize->hydrolyze Enriches trans imine product High-Trans 4-Methylcyclohexanamine Hydrochloride hydrolyze->product analysis Isomer Ratio Analysis (GC-MS or HPLC) product->analysis

Caption: Synthetic workflow for maximizing the trans isomer yield.

References

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
  • Optimization of process variables in the hydrogenation of p-toluidine on Ru/C catalyst. ResearchGate. Available from: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]

  • Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available from: [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.
  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • How does NMR differentiate between cis and trans isomers?. TutorChase. Available from: [Link]

  • Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. National Institutes of Health. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available from: [Link]

  • The hydrogenation of para-toluidine over rhodium/silica: The effect of metal particle size and support texture. ResearchGate. Available from: [Link]

  • HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSRPHR. Available from: [Link]

  • c18 hplc column: Topics by Science.gov. science.gov. Available from: [Link]

  • Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst.. ResearchGate. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]

  • -Comparison of Homogeneous and Heterogeneous Palladium Hydrogenation Catalysts. ResearchGate. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available from: [Link]

  • Guide to GC Column Selection and Optimizing Separations. restek.com. Available from: [Link]

  • Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. Available from: [Link]

  • GC Columns Guidebook. Shim-pol. Available from: [Link]

  • GC AND GC/MS. agilent.com. Available from: [Link]

  • Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. Available from: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available from: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. Available from: [Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. National Institutes of Health. Available from: [Link]

  • Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst. MDPI. Available from: [Link]

  • Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Chemical Communications (RSC Publishing). Available from: [Link]

  • Ligand modification for the tuning of activity and selectivity in the chemoselective transfer hydrogenation of α,β-unsaturated carbonyls using EtOH as a hydrogen source. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Scaling Up Trans-4-Methylcyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. As a crucial building block in the pharmaceutical industry, particularly for synthesizing agents like the antidiabetic drug Glimepiride, the stereoselective synthesis and purification of this compound present significant challenges during scale-up.[1] This guide is designed for researchers, chemists, and process development professionals to navigate common issues encountered in the laboratory and during transition to pilot or industrial scale production.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for trans-4-Methylcyclohexanamine?

The most prevalent industrial route is the catalytic hydrogenation of p-toluidine (4-methylaniline).[2] This method involves reducing the aromatic ring to a cyclohexane ring over a metal catalyst, typically ruthenium (Ru) or rhodium (Rh), often supported on carbon.[3] The reaction conditions, such as temperature, pressure, and the choice of catalyst, are critical for controlling the stereochemical outcome (the trans/cis isomer ratio). Other reported methods, which may be less common for bulk production, include the reduction of 4-methylcyclohexanone oxime or multi-step processes starting from a Schiff's base.[4][5][6]

Q2: Why is the hydrochloride salt form of the amine typically the final product?

The free base, trans-4-methylcyclohexylamine, is a liquid with a strong amine odor. Converting it to the hydrochloride salt offers several advantages for pharmaceutical applications:

  • Stability: The salt is a crystalline solid that is more stable for storage and handling compared to the liquid amine.[2]

  • Solubility: The hydrochloride salt form enhances solubility in polar solvents like water and alcohols, which can be beneficial for downstream reactions.[2]

  • Purification: The process of crystallization to form the salt is an effective final purification step, allowing for the removal of residual impurities and potentially enriching the desired trans-isomer.

Q3: What are the most significant safety hazards to consider during the scale-up of this synthesis?

Scaling up this synthesis introduces several critical safety risks that must be rigorously managed:

  • High-Pressure Hydrogenation: The catalytic hydrogenation step involves flammable hydrogen gas at high pressures, creating a significant risk of fire or explosion. The process requires certified high-pressure reactors and strict safety protocols.

  • Catalyst Handling: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air), especially after use. Proper quenching and handling procedures are essential.

  • Corrosive Materials: The use of hydrochloric acid to form the final salt presents a corrosion hazard to equipment and a chemical burn risk to personnel. The final product, this compound, is also classified as corrosive and can cause severe skin burns and eye damage.[7]

  • Solvent Hazards: Many organic solvents used in the process are flammable and can form explosive vapor-air mixtures.[8] Adequate ventilation and grounding of equipment to prevent static discharge are mandatory.

Process & Synthesis Workflow

The general workflow for a common industrial synthesis of this compound is outlined below.

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Purification & Isolation Start p-Toluidine (Starting Material) Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2 pressure) Start->Hydrogenation High Pressure & Temperature CrudeProduct Crude cis/trans 4-Methylcyclohexylamine Mixture Hydrogenation->CrudeProduct Reaction Completion Distillation Fractional Distillation (Isomer Separation) CrudeProduct->Distillation Work-up & Catalyst Filtration PureTransAmine Purified trans-4-Methylcyclohexylamine (Liquid) Distillation->PureTransAmine Separation of Isomers SaltFormation Salt Formation (Addition of HCl) PureTransAmine->SaltFormation In suitable solvent Recrystallization Recrystallization (Final Purification) SaltFormation->Recrystallization Crude Salt Isolation FinalProduct High-Purity trans-4-Methylcyclohexanamine HCl (Crystalline Solid) Recrystallization->FinalProduct Drying

General workflow for trans-4-Methylcyclohexanamine HCl synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Poor Stereoselectivity (Low trans:cis Isomer Ratio)

  • Q: My catalytic hydrogenation of p-toluidine is producing a high percentage of the undesired cis-isomer. How can I increase the yield of the trans-isomer?

    A: Achieving a high trans:cis ratio is the most critical challenge in this synthesis. The stereochemical outcome is highly dependent on the reaction conditions. Here are the key factors to investigate:

    • Cause 1: Suboptimal Catalyst Choice. Different catalysts have different stereoselectivities. Ruthenium (Ru) catalysts, often supported on carbon, are frequently reported to favor the formation of the trans-isomer under specific conditions. Rhodium (Rh) catalysts may also be used, but their selectivity can vary.

    • Solution 1: Catalyst Screening & Optimization. If not already in use, evaluate a Ruthenium-based catalyst (e.g., 5% Ru/C). The choice of support material can also influence selectivity.

    • Cause 2: Incorrect Reaction Parameters. Temperature and hydrogen pressure play a synergistic role in determining the isomer ratio. High temperatures can sometimes favor the thermodynamically more stable trans-isomer, but this is not always straightforward and depends on the catalyst system.

    • Solution 2: Parameter Optimization. Conduct a Design of Experiments (DoE) to screen the effects of temperature and pressure. A common starting point for Ru-catalyzed hydrogenations is in the range of 100-140°C and 2-8 MPa (20-80 bar) of hydrogen pressure.[3]

    • Cause 3: Absence of a Basic Additive. Side reactions can affect the catalyst surface and overall selectivity. The presence of a strong base has been shown to suppress the formation of byproducts and improve the reaction rate and selectivity towards the trans-isomer.

    • Solution 3: Incorporate an Alkali Hydroxide. The addition of an alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture can significantly improve the trans selectivity.[3] The amount should be catalytic, typically in a weight ratio of 0.4 to 7.2 parts per 100 parts of p-toluidine.[3]

ParameterCondition A (Lower Trans Selectivity)Condition B (Higher Trans Selectivity)Rationale
Catalyst Generic Noble Metal Catalyst (e.g., Pd/C)Ruthenium on Carbon (Ru/C)Ruthenium is often cited for superior trans-selectivity in aniline hydrogenations.[3]
Temperature Sub-optimal (e.g., <100°C or >160°C)Optimized (e.g., 100-140°C)Temperature affects both reaction rate and equilibrium between isomers.[3][9]
Pressure Too low (<2 MPa)Optimized (e.g., 2-8 MPa)Sufficient hydrogen pressure is needed to ensure efficient reduction and influence stereochemical pathways.[3]
Additive NoneAlkali Hydroxide (e.g., NaOH)Suppresses byproduct formation and enhances reaction rate and selectivity.[3]

Problem 2: Difficulty in Separating trans and cis Isomers

  • Q: I am finding it difficult to achieve the desired isomeric purity (>99% trans). What are the most effective purification strategies?

    A: The separation of cis and trans isomers is challenging due to their similar physical properties. A multi-step approach is often necessary.

    • Strategy 1: Fractional Distillation of the Free Amine. Before salt formation, the mixture of liquid cis/trans-4-methylcyclohexylamine can be separated by fractional distillation under reduced pressure.[4] This is an effective method for bulk separation at an industrial scale. The efficiency of the separation depends heavily on the distillation column's theoretical plates and the reflux ratio.

    • Strategy 2: Selective Recrystallization of the Hydrochloride Salt. This is the most critical step for achieving high isomeric purity. The trans and cis hydrochloride salts have different solubilities in various organic solvents, which can be exploited for purification.

    • Recommended Solvents: A patent for a similar process suggests that C1-C5 alcohols, their esters (like ethyl acetate), or mixtures thereof, including those with a small amount of water, are suitable for crystallization.[4] Ethyl acetate is explicitly mentioned as a good choice for purifying the hydrochloride salt.[4]

Solvent SystemExpected OutcomeReference
Ethyl Acetate Good for precipitating the desired trans-hydrochloride salt while leaving impurities in the mother liquor.[4]
Ethanol/Water A mixture can be optimized to control solubility and crystal growth, potentially excluding the more soluble cis-isomer.[4]
Isopropanol Often used for crystallization of amine salts.General chemical practice.

Problem 3: Presence of Byproducts in the Final Product

  • Q: My final product is contaminated with impurities other than the cis-isomer. What are they and how can I prevent them?

    A: During the high-pressure hydrogenation of anilines, several byproducts can form.

    • Common Byproducts:

      • Bis(4-methylcyclohexyl)amine: Formed from the reaction between the product amine and an intermediate imine on the catalyst surface.

      • 4-Methylcyclohexanol: Results from the deamination of the primary amine product, followed by reduction.

      • Unreacted p-Toluidine: Due to an incomplete reaction.

    • Prevention and Removal:

      • The addition of an alkali hydroxide, as mentioned for improving stereoselectivity, is also effective at suppressing the formation of bis(4-methylcyclohexyl)amine and 4-methylcyclohexanol.[3]

      • Ensuring sufficient reaction time, catalyst loading, and hydrogen pressure will minimize unreacted starting material.

      • Most of these impurities can be effectively removed during the fractional distillation and final recrystallization steps. Their presence should be monitored by a suitable analytical method like GC-MS.

Troubleshooting Decision Tree

Troubleshooting start Low trans:cis Ratio Detected check_catalyst Is the catalyst Ru-based (e.g., Ru/C)? start->check_catalyst change_catalyst Action: Switch to or screen Ruthenium-based catalysts. check_catalyst->change_catalyst No check_additive Is an alkali hydroxide (e.g., NaOH) being used? check_catalyst->check_additive Yes change_catalyst->check_additive add_additive Action: Introduce NaOH/KOH (0.4-7.2 wt% vs. starting material). check_additive->add_additive No check_params Are T and P optimized? (e.g., 100-140°C, 2-8 MPa) check_additive->check_params Yes add_additive->check_params optimize_params Action: Perform DoE to find optimal T and P. check_params->optimize_params No end_node Re-analyze Isomer Ratio. Problem likely resolved. check_params->end_node Yes optimize_params->end_node

Decision tree for troubleshooting poor stereoselectivity.

Key Experimental Protocols

Protocol 1: GC-MS Analysis for Isomeric Purity

This protocol provides a general method for determining the trans:cis isomer ratio and identifying impurities. Instrument parameters should be optimized for your specific equipment.

  • Sample Preparation: Accurately weigh ~10 mg of the 4-methylcyclohexylamine (free base or neutralized salt) into a vial. Dissolve in 10 mL of a suitable solvent like Dichloromethane or Methanol.

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium, constant flow (~1 mL/min)

    • Oven Program:

      • Initial Temp: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-250 m/z.

  • Data Analysis: Identify peaks based on their retention times and mass spectra. The trans-isomer typically elutes before the cis-isomer on standard non-polar columns.[10] Quantify the relative peak areas to determine the isomer ratio and purity.

Protocol 2: Optimized Recrystallization of the Hydrochloride Salt

This protocol outlines a procedure for purifying the crude salt to enrich the trans-isomer.

  • Dissolution: In a suitable reactor, charge the crude this compound. Add ethyl acetate (approx. 5-10 volumes relative to the crude mass). Heat the mixture to reflux with stirring until all solids are dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (0.5-1% w/w) and stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a celite pad) to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a clean, crystallizer vessel. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-5°C) can be used to maximize yield. The product should precipitate as white crystals.

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold ethyl acetate to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Quality Control: Analyze the final product using the GC-MS method (Protocol 1) to confirm isomeric purity and the absence of impurities.

References

  • Autechaux, S. (2023). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

  • Zentiva, A.S. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (CZ2005230A3). Google Patents.
  • Yada, S., et al. (2002). Method for producing 4-substituted cis-cyclohexylamine. (JP2002506845A). Google Patents.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Preparation method of trans-4-methyl cyclohexylamine. (CN102001950A). Google Patents.
  • DC Chemicals. (n.d.). trans-4-Methylcyclohexanamine MSDS. Retrieved from [Link]

  • BASF AG. (2001). Process for preparing 4-substituted cis-cyclohexylamines. (EP1064251A1). Google Patents.
  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. (CN109678726A). Google Patents.
  • Wang, L., et al. (2019). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 6(15), 2735-2740. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Suzhou Highfine Biotech Co Ltd. (2020). Preparation method of cis-4-methylcyclohexylamine. (CN109824520B). Google Patents.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673-1674. (Procedure available via Organic Syntheses). Retrieved from [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 121, 66-73. Retrieved from [Link]

  • Chang Hwa Chemical Industrial Co Ltd. (2016). Catalyst and method for hydrogenation of 4,4′-methylenedianiline. (US9399615B2). Google Patents.
  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. ResearchGate. Retrieved from [Link]

  • Korea Kumho Petrochemical Co Ltd. (2007). Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (KR100722981B1). Google Patents.
  • Chang Hwa Chemical Industrial Co Ltd. (2024). Catalyst composition for hydrogenating 4,4′-methylenedianiline derivatives and method for preparing 4,4′-methylene bis(cyclohexylamine) derivatives using the same. (US11964259B2). Google Patents.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this critical pharmaceutical intermediate.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Unexpected Peaks in the Chromatogram

Question: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are the potential sources of these impurities, and how can I identify them?

Answer:

Unexpected peaks in your chromatogram can originate from several sources, including the synthetic route, degradation of the product, or contamination. A systematic approach is crucial for identification.

Potential Sources of Impurities:

  • Synthesis-Related Impurities: The manufacturing process of this compound can introduce several impurities.

    • cis-4-Methylcyclohexanamine: This is the most common diastereomeric impurity.[3] Its presence is highly dependent on the stereoselectivity of the synthesis method.

    • Starting Materials and Reagents: Unreacted starting materials, such as 4-methylcyclohexanone or 4-methylcyclohexanecarboxylic acid, and reagents like sodium azide or various catalysts can appear as impurities.[4]

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

    • By-products: Side reactions can generate structurally related compounds. For example, a patent for one synthesis route mentions benzylamine as a potential by-product.[3]

  • Degradation Products: trans-4-Methylcyclohexanamine can degrade under certain conditions.

    • Oxidation: Amines are susceptible to oxidation, which can lead to the formation of various degradation products. PubChem notes that 4-Methylcyclohexylamine slowly decomposes in air to yield ammonia.[5]

    • Reaction with Excipients: If analyzing a formulated product, interactions with excipients can lead to new impurities.

  • Contamination:

    • Solvents: Impurities from the solvents used in the synthesis or analysis.

    • Cross-Contamination: Contamination from other processes or equipment in the laboratory.

Identification Strategy:

A logical workflow is essential for identifying unknown peaks.


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Impurity Identification Workflow
Poor Peak Shape and Resolution

Question: I'm observing poor peak shape (tailing or fronting) and inadequate resolution between the main peak and impurities. How can I improve my chromatographic separation?

Answer:

Poor peak shape and resolution are common issues in the analysis of amines like trans-4-Methylcyclohexanamine. This is often due to interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: The pKa of trans-4-Methylcyclohexanamine is crucial. Operating the mobile phase at a pH at least 2 units away from the pKa of the analyte will ensure it is in a single ionic form. For an amine, a lower pH (e.g., pH 2.5-3.5) is generally preferred to ensure it is fully protonated.

  • Choice of Column:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanols on the silica surface.

    • "Amine-Specific" Columns: Consider columns specifically designed for the analysis of basic compounds. These often have a modified surface chemistry to reduce peak tailing.

  • Mobile Phase Additives:

    • Triethylamine (TEA) or other amine modifiers: Adding a small amount (e.g., 0.1%) of an amine modifier to the mobile phase can help to saturate the active sites on the stationary phase, reducing peak tailing.

    • Buffers: Use an appropriate buffer system (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis.

  • Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, leading to better efficiency. However, be mindful of the stability of your analyte at higher temperatures.

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve the best balance between resolution and analysis time. A shallower gradient can often improve the separation of closely eluting peaks.

Difficulty in Quantifying Low-Level Impurities

Question: I'm having trouble accurately quantifying impurities present at very low levels (e.g., below 0.1%). What can I do to improve sensitivity and accuracy?

Answer:

Quantifying low-level impurities requires a highly sensitive and validated analytical method.

Strategies for Improvement:

  • Detector Wavelength: this compound lacks a strong chromophore, making UV detection challenging. If using UV, ensure you are working at a low wavelength (e.g., 200-215 nm) to maximize sensitivity. However, this can also increase baseline noise.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a powerful technique for both detecting and identifying low-level impurities. It offers high sensitivity and selectivity.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors are not dependent on a chromophore and can be excellent alternatives for quantifying non-volatile analytes.

  • Sample Preparation:

    • Concentration: Carefully concentrate your sample to increase the concentration of the impurities. Be cautious of concentrating non-volatile impurities in your sample solvent.

    • Solid-Phase Extraction (SPE): In complex matrices, SPE can be used to isolate and concentrate the impurities of interest.

  • Method Validation: Ensure your analytical method is validated according to ICH guidelines, paying close attention to the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[6]

Section 2: Frequently Asked Questions (FAQs)

Forced Degradation Studies

Question: What conditions should I use for forced degradation studies of this compound?

Answer:

Forced degradation studies are essential to understand the stability of the drug substance and to develop a stability-indicating analytical method.[7][8][9] According to ICH guidelines, you should expose the sample to a variety of stress conditions.[7]

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60-80 °C)Generally stable, but monitor for any changes.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60-80 °C)Potential for deamination or other reactions.
Oxidation 3% H₂O₂, room temperature or gentle heatFormation of N-oxides or other oxidative products.
Thermal Degradation Dry heat (e.g., 105 °C)Monitor for decomposition.
Photostability Expose to light (ICH Q1B guidelines)Assess for light-induced degradation.

Key Considerations:

  • Extent of Degradation: Aim for 5-20% degradation of the main peak to ensure that the degradation products are formed at a sufficient level for detection and that the analytical method is not overwhelmed.[8]

  • Mass Balance: Account for the amount of the drug substance that has degraded and the amount of degradation products formed. A good mass balance provides confidence in the analytical method.

  • Peak Purity: Use a photodiode array (PDA) detector or MS to assess the peak purity of the main peak and any degradation products to ensure that co-elution is not occurring.


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Forced Degradation Workflow
Regulatory Expectations

Question: What are the regulatory requirements for reporting and controlling impurities in this compound?

Answer:

As an intermediate used in the synthesis of active pharmaceutical ingredients (APIs) like glimepiride, the control of impurities in this compound is critical.[2] The regulatory expectations are primarily governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances.[10][11][12]

Key ICH Q3A Thresholds:

ThresholdDefinitionTypical Limit (for a daily dose ≤ 2g)
Reporting Threshold The level at which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level at which the structure of an impurity must be determined.> 0.10% or 1.0 mg/day intake
Qualification Threshold The level at which an impurity must be assessed for its biological safety.> 0.15% or 1.0 mg/day intake

Note: These thresholds can vary based on the maximum daily dose of the final drug product.

Your Responsibilities:

  • Identify and Characterize: You must identify and characterize any impurity present at a level greater than the identification threshold.

  • Set Specifications: A list of specified impurities (identified and unidentified) with their acceptance criteria should be included in the specification for the drug substance.[10]

  • Justify Acceptance Criteria: The acceptance criteria for impurities must be justified based on safety data. Impurities that are also significant metabolites in animal or human studies are generally considered qualified.[10]

Section 3: Experimental Protocols

Protocol: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
  • Mobile Phase A: 0.1% Trifluoroacetic acid in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 5 | | 25 | 50 | | 30 | 90 | | 35 | 90 | | 36 | 5 | | 45 | 5 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase A to get a concentration of 1 mg/mL.
  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using mobile phase A.

4. System Suitability:

  • Inject the standard solution five times and check for:
  • Tailing factor: ≤ 2.0
  • Theoretical plates: ≥ 2000
  • %RSD for peak area: ≤ 2.0%

5. Analysis:

  • Inject the blank (mobile phase A), followed by the standard and sample solutions.
  • Integrate all peaks and report the percentage of each impurity using the area normalization method.

Note: This is a starting method and may require optimization for your specific sample and impurities.

References

  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency. Retrieved from [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. Retrieved from [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy. Retrieved from [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2005). Google Patents.
  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2020). ResearchGate. Retrieved from [Link]

  • 4-Methylcyclohexylamine. (n.d.). PubChem. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Trans-4 Methyl Cyclohexylamine Hydrochloride. (2022). Deepak Novochem Technologies Limited. Retrieved from [Link]

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.). Autech. Retrieved from [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2021). ResearchGate. Retrieved from [Link]

  • Preparation method of trans-4-methyl cyclohexylamine. (2011). Google Patents.

Sources

Technical Support Center: Enhancing the Stability of trans-4-Methylcyclohexanamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for trans-4-Methylcyclohexanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound in solution. This guide provides in-depth troubleshooting, frequently asked questions, and best practices for formulation development, grounded in established scientific principles.

Understanding the Stability of this compound

This compound is a primary amine salt, a chemical structure susceptible to various degradation pathways in solution.[1][2][3] As a hydrochloride salt, it exhibits enhanced water solubility and initial stability compared to its free base form.[4] However, once in solution, its long-term stability is influenced by a range of factors including pH, presence of oxygen, exposure to light, and interaction with other formulation components.[5]

The primary amine group is the most reactive site and is susceptible to oxidative degradation. This can be initiated or accelerated by factors like heat, light, and the presence of trace metal ions. A plausible degradation pathway involves the oxidation of the amine to an imine, which can then be hydrolyzed to a ketone (4-methylcyclohexanone) and ammonia.

Additionally, the primary amine can react with certain excipients, particularly those with reactive functional groups like aldehydes, which can be present as impurities in common excipients like lactose.[1][2][3] This is commonly known as the Maillard reaction when the excipient is a reducing sugar.

Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of this compound solutions in a question-and-answer format.

Question 1: My solution of this compound has turned yellow/brown over time. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, often due to oxidation. The formation of colored degradation products is a likely cause.

Immediate Actions:

  • Characterize the Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection, to identify and quantify the parent compound and any degradation products.[6]

  • Review Storage Conditions: Ensure the solution is stored protected from light and at the recommended temperature.

Preventative Measures:

  • pH Control: The stability of amines is often pH-dependent. Conduct a pH-stability profile to identify the optimal pH range for your formulation. Generally, a slightly acidic pH helps to maintain the amine in its more stable protonated form. Commonly used buffers for injectable formulations include citrate, phosphate, and acetate.[4][7][8][9]

  • Use of Antioxidants: To mitigate oxidative degradation, consider the inclusion of antioxidants in your formulation.[10]

    • For Aqueous Formulations: Ascorbic acid is a common choice.[10]

    • For Lipid-Based Formulations: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are suitable options.[10]

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation by displacing oxygen.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Question 2: I'm observing precipitation in my this compound solution. What could be the cause?

Answer:

Precipitation can occur due to several factors, including changes in pH, exceeding the solubility limit, or interactions with other components in the formulation.

Troubleshooting Steps:

  • Verify pH: A shift in pH towards a more basic environment can convert the hydrochloride salt to the less soluble free base, causing it to precipitate. Re-measure the pH of the solution.

  • Assess Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system under the storage conditions (especially at lower temperatures).

  • Check for Incompatibilities:

    • Buffer Salts: High concentrations of certain buffer salts can lead to "salting out" of the drug.[11]

    • Common Ion Effect: In highly concentrated solutions of other chloride-containing excipients, the solubility of the hydrochloride salt may be reduced.[12]

Solutions:

  • pH Adjustment and Buffering: Maintain the pH in a range where the compound is sufficiently soluble. Utilize a suitable buffer system to prevent pH fluctuations.[4][7][8][9]

  • Co-solvents: If aqueous solubility is a limiting factor, the addition of a biocompatible co-solvent (e.g., ethanol, propylene glycol) may be necessary for non-parenteral applications. For injectable formulations, careful selection of solubilizing excipients is crucial.[13]

  • Review Formulation Components: Ensure all excipients are compatible and are not contributing to the precipitation.

Question 3: My assay results show a loss of potency of this compound over time, but I don't see any visible changes in the solution. What is happening?

Answer:

A loss of potency without visible signs of degradation indicates the formation of soluble, non-colored degradation products.

Investigative Approach:

  • Stability-Indicating Method: This is crucial. Your analytical method must be able to separate the intact drug from any potential degradation products.[1] A standard HPLC method might not be sufficient if the degradants co-elute with the parent peak. Develop and validate a stability-indicating HPLC method.[6]

  • Forced Degradation Studies: To identify potential degradation products and validate your analytical method, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][14] This will help you understand the degradation pathways and ensure your analytical method can detect the resulting degradants.

Mitigation Strategies:

  • Once the degradation pathway is understood (e.g., hydrolysis, oxidation), implement the appropriate stabilization techniques as described in the previous questions (e.g., pH control, antioxidants, protection from light).

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for a solution of this compound?

A1: The ideal pH will depend on the specific formulation and intended use. However, for primary amine salts, a slightly acidic pH is generally preferred to maintain the compound in its protonated, more stable form. A pH range of 4-6 is a good starting point for investigation. It is essential to perform a pH-stability study to determine the optimal pH for your specific formulation.[5]

Q2: Which buffers are most compatible with this compound for an injectable formulation?

A2: For injectable formulations, physiological compatibility is key. Commonly used and well-tolerated buffers include:

  • Citrate buffers: Effective in the pH range of 2.5 to 6.5.[6]

  • Acetate buffers: Suitable for formulations requiring a slightly acidic pH (range 3.6 to 5.6).[6]

  • Phosphate buffers: Versatile for a pH range of 6.0 to 8.0 and are often used to maintain a pH close to physiological levels.[6][8]

The choice of buffer and its concentration should be optimized to ensure it does not negatively impact the stability of the drug.[4][7]

Q3: Are there any excipients I should avoid when formulating with this compound?

A3: Yes. Due to its primary amine group, you should be cautious with excipients containing reactive functional groups. A primary concern is the Maillard reaction with reducing sugars (e.g., lactose, glucose).[1][3] It is also advisable to screen excipients for the presence of reactive impurities like aldehydes and peroxides, which can be found in materials like povidone and polyethylene glycols (PEGs).[2][15]

Q4: How can I improve the long-term stability of my this compound formulation for storage?

A4: For long-term stability, especially if the solution shows signs of degradation even with optimized formulation, consider lyophilization (freeze-drying).[16][][18][19] This process removes water from the product, transforming it into a stable solid powder that can be reconstituted before use.[] Lyophilization significantly reduces the rates of hydrolytic and oxidative degradation, extending the shelf life of the product.[16][19]

Best Practices for Formulation Development

A proactive approach during formulation development is the most effective way to ensure the stability of this compound solutions.

Comprehensive Pre-formulation Studies

Before embarking on full formulation development, thoroughly characterize the physicochemical properties of the drug substance. This includes:

  • pKa determination: To understand the ionization behavior of the amine.

  • Solubility profile: Determine the solubility as a function of pH.

  • Forced degradation studies: As outlined by ICH guidelines, subject the drug substance to stress conditions (heat, humidity, acid/base hydrolysis, oxidation, and photolysis) to understand its intrinsic stability and identify potential degradation products.[7][14]

Rational Selection of Excipients
  • Buffers: Choose a buffer system that provides optimal buffering capacity at the target pH of maximum stability.[4][7][8][9]

  • Tonicity-adjusting agents: For parenteral formulations, use non-reactive agents like sodium chloride or dextrose to achieve isotonicity.[20]

  • Antioxidants and Chelating Agents: If the molecule is susceptible to oxidation, include an appropriate antioxidant and a chelating agent.[10]

  • Excipient Compatibility Studies: Conduct compatibility studies by mixing the drug with individual excipients and storing them under accelerated conditions to screen for any adverse interactions.[21]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for accurately monitoring the stability of your formulation.[1][6] This method should be able to resolve the parent drug from all potential degradation products and impurities.

Manufacturing and Packaging Considerations
  • Control of Manufacturing Environment: For injectable solutions, manufacturing must occur in a sterile and pyrogen-free environment.[22][23]

  • Inert Atmosphere: During manufacturing and filling, consider using an inert gas blanket to minimize exposure to oxygen.

  • Packaging: Choose appropriate packaging that protects the formulation from light. For oxygen-sensitive compounds, consider packaging with low oxygen permeability.

Experimental Protocols

Protocol 1: pH-Stability Profile

  • Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 3 to 8).

  • Dissolve this compound in each buffer to a known concentration.

  • Store the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze them using a validated stability-indicating HPLC method.

  • Plot the percentage of the remaining parent compound against time for each pH.

  • Determine the degradation rate constant at each pH and identify the pH of maximum stability.

Protocol 2: Excipient Compatibility Study

  • Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 or 1:5 drug-to-excipient ratio).

  • Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.

  • Store the mixtures at accelerated conditions (e.g., 40°C/75% RH).

  • Analyze the samples at initial and subsequent time points by HPLC to check for the appearance of new peaks or a significant loss of the parent compound.

  • Visual observation for any physical changes (e.g., color change, clumping) is also important.

Data Presentation

Table 1: Common Buffers for Injectable Formulations

Buffer SystempKaBuffering RangeCommon Use in Parenterals
Acetic Acid/Acetate4.763.8 - 5.6Yes, for acidic formulations[6][8]
Citric Acid/Citrate3.13, 4.76, 6.402.5 - 6.5Yes, widely used[6][8]
Phosphoric Acid/Phosphate2.15, 7.20, 12.356.0 - 8.0Yes, for near-neutral pH[6][8]

Table 2: Common Antioxidants for Pharmaceutical Formulations

AntioxidantSolubilityTypical Use
Ascorbic AcidWater-solubleAqueous formulations, injectables[10]
Sodium MetabisulfiteWater-solubleAqueous formulations, potent reducing agent[10]
Butylated Hydroxyanisole (BHA)Lipid-solubleOily/lipid-based formulations[10]
Butylated Hydroxytoluene (BHT)Lipid-solubleOily/lipid-based formulations[10]
Visualization

Decision-Making Workflow for Enhancing Stability

Caption: Decision workflow for troubleshooting and enhancing the stability of this compound solutions.

References

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.).
  • trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. Guidechem. (n.d.).
  • Forced Degradation Studies. MedCrave online. (2016, December 14).
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (n.d.).
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012, July 10).
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (2019, October 22).
  • Excipient Compatibility | Request PDF. ResearchGate. (n.d.).
  • Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. (n.d.).
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. (2023, May 10).
  • An Alternative Method of Drug-Excipient Characterization. TA Instruments. (n.d.).
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (n.d.).
  • Importance of buffer in medicine. (n.d.).
  • Role of Ionic Strength in Solubility of Salts in India. ResearchGate. (n.d.).
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1).
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. (n.d.).
  • Parenteral Drugs: Formulation Requirements and Common Challenges. Pharma Now. (n.d.).
  • Lyophilization Stability Enhancement. CMC / BOC Sciences. (n.d.).
  • The science of lyophilization in the pharmaceutical industry. Niras. (2024, September 12).
  • Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11).
  • Parenteral Preparations: Challenges in Formulations. Contract Pharma. (2016, November 9).
  • Special Considerations for Developing Parenteral Formulations. American Injectables. (2024, October 23).
  • EP1720519A1 - Lyophilization method to improve excipient crystallization. Google Patents. (n.d.).
  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. (2003, November 5).
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI. (n.d.).

Sources

Technical Support Center: Recrystallization of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the recrystallization of trans-4-Methylcyclohexanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this resource synthesizes technical data with practical, field-proven insights to help you achieve high purity and yield.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug glimepiride.[1][2] The stereochemical purity of this compound is critical, as the presence of the cis-isomer can impact the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is the primary method for purifying the trans-isomer and removing other process-related impurities. This guide will navigate you through the nuances of this crucial purification step.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.

Q1: My product is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated at a temperature above the compound's melting point in the solvent system, or the presence of significant impurities that depress the melting point.

  • Immediate Corrective Actions:

    • Re-heat the solution: Add a small amount (5-10% of the total volume) of the primary (more soluble) solvent to the mixture and heat until the oil redissolves completely.

    • Slow Cooling: This is the most critical parameter. Rapid cooling favors oiling. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Do not immediately place it in an ice bath.

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.

  • Causality and Prevention:

    • Amine salts can form low-melting eutectics with impurities. Ensuring the crude material is as pure as possible before recrystallization can prevent this.

    • Using a solvent system where the compound's solubility is not excessively high, even at boiling temperatures, can provide a wider temperature window for crystallization to occur above the oiling-out point.

Q2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is a common problem in recrystallization and can be attributed to several factors.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath for an additional 20-30 minutes. If more crystals form, you can recover a second crop. Be aware that the second crop may be less pure.

    • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. Use only the minimum amount of hot solvent required to fully dissolve the solid.

    • Solvent Choice: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, mixed solvent systems like alcohol/acetone are often used to fine-tune this solubility differential.

    • Avoid Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), it can lead to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated.

Q3: My final product is still contaminated with the cis-isomer. How can I improve the separation?

A3: The separation of diastereomers like cis- and this compound can be challenging. The key is to exploit the subtle differences in their solubility and crystal packing.

  • Strategies for Enhanced Purity:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. As documented in the literature, a triple recrystallization from acetonitrile can significantly improve purity, although this may come at the cost of yield.[3]

    • Mixed Solvent Systems: Mixed solvents are often more effective than single solvents for separating isomers. A good "soluble" solvent is paired with a poor "insoluble" solvent. For this compound, systems like isobutanol/acetone, methanol/acetone, or ethanol/acetone have been shown to be effective.[4] The alcohol acts as the soluble solvent, while the acetone acts as the anti-solvent, reducing the solubility of the trans-isomer more effectively than the cis-isomer upon cooling, leading to its preferential crystallization.

    • Slow Cooling Rate: A slow cooling rate is crucial for selective crystallization. It allows the more stable and less soluble trans-isomer to form a well-ordered crystal lattice, while the cis-isomer remains in the solution.

Q4: How can I remove benzylamine, a common process impurity?

A4: Benzylamine can be a challenging impurity to remove due to its similar basic properties.

  • Purification Techniques:

    • Solvent Selection: Recrystallization from a solvent system where benzylamine hydrochloride is more soluble than this compound is key. Ethyl acetate has been shown to be a suitable solvent for this purpose.[5]

    • Acid-Base Extraction (Pre-recrystallization): Before recrystallization, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate both amines, but their partitioning between the aqueous and organic phases may differ, offering some degree of separation.[6]

    • Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent like toluene might help in removing residual benzylamine before the final crystallization step.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present and the desired balance between yield and purity. However, several systems are commonly used:

  • Single Solvents: Acetonitrile has been used, but can result in low yields.[3] Ethyl acetate is also a good option, particularly for removing benzylamine impurities.[5]

  • Mixed Solvents: Mixtures of a C1-C5 alcohol (like methanol, ethanol, or isobutanol) with an anti-solvent like acetone are highly effective for separating the cis and trans isomers.[4] The alcohol provides good solubility at high temperatures, while the acetone reduces this solubility upon cooling, inducing crystallization.

Q2: Why is a mixed solvent system often preferred?

A2: A mixed solvent system offers greater control over the recrystallization process. By adjusting the ratio of the "good" solvent (in which the compound is soluble) to the "bad" solvent (in which the compound is less soluble), you can fine-tune the solubility of the target compound. This is particularly useful for separating closely related compounds like diastereomers, where the solubility difference in a single solvent may not be large enough for efficient separation.

Q3: What is the expected melting point of pure this compound?

A3: The literature reports a melting point of approximately 260°C for the purified compound.[3] A broad melting range or a melting point significantly lower than this value indicates the presence of impurities.

Q4: Can I use water in my recrystallization solvent system?

A4: Yes, patents suggest that C1-C5 alcohols with a water content of up to 50% can be used.[5] However, it is preferable to use anhydrous solvents or those with a low water content (up to 5%) to ensure consistent and reproducible results, as water can significantly alter the solubility of the hydrochloride salt.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Acetone)

This protocol is designed for the purification of this compound, particularly for the removal of the cis-isomer.

Materials:

  • Crude this compound

  • Ethanol (anhydrous)

  • Acetone (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely at boiling temperature.

  • While the solution is hot, slowly add acetone until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum to obtain the purified this compound.

ParameterValue/Description
Starting Material Crude this compound
Solvent System Ethanol (Soluble Solvent) / Acetone (Anti-solvent)
Typical Ratio Varies, titrate to turbidity
Cooling Protocol Slow cooling to room temperature, then ice bath
Primary Impurity Target cis-4-Methylcyclohexanamine hydrochloride

Protocol 2: Recrystallization using a Single Solvent (Acetonitrile)

This protocol is based on literature reports and is effective for achieving high purity, though potentially with lower yields.

Materials:

  • Crude this compound

  • Acetonitrile

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetonitrile to dissolve the solid completely at boiling temperature.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • For very high purity, this process can be repeated two more times.[3]

Diagrams

Recrystallization Workflow

Recrystallization_Workflow A Crude Product (trans/cis mixture, benzylamine) B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Add Anti-solvent (e.g., Acetone) to Turbidity B->C Fine-tune solubility D Slow Cooling (Room Temperature) C->D Induce selective crystallization E Ice Bath Cooling D->E Maximize yield F Vacuum Filtration E->F G Wash with Cold Anti-solvent F->G I Mother Liquor (contains cis-isomer, impurities) F->I H Dry Crystals (Pure trans-isomer) G->H

Caption: A typical workflow for mixed-solvent recrystallization.

References

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
  • Johnston, T. P., et al. (1971). "s-Triazines. IV. 1-(2-Chloroethyl)-3-(4-methyl-1,3,5-triazin-2-yl)-1-nitrosourea and Related Chloroethyl- and Methylnitrosoureas." Journal of Medicinal Chemistry, 14(7), 600-614.
  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. Available at: [Link]

  • EP1838658A1 - Process for preparing benzylated amines - Google Patents.
  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. Available at: [Link]

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • GB2323087A - Process for preparing Benzylamine salts - Google Patents.
  • Recrystallization - National Initiative on Undergraduate Science. Available at: [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Available at: [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.

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Technical Support Center: trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions regarding the moisture sensitivity of this compound. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Part 1: Understanding the Challenge - The Hygroscopic Nature of Amine Salts
Q1: What does it mean for this compound to be "moisture sensitive"?

Answer: this compound is a hygroscopic solid.[1][2] The term "hygroscopic" describes a substance's tendency to readily absorb moisture from the surrounding atmosphere.[1][3] This is a common characteristic of many amine hydrochloride salts due to the ionic nature of the ammonium chloride group, which readily interacts with polar water molecules.

The hydrochloride salt form is used to enhance the compound's stability and solubility in polar solvents.[2] However, this same property makes it susceptible to water uptake. When exposed to ambient air, the white, crystalline powder can begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[3] This physical change is a direct indicator of moisture contamination and can significantly impact experimental outcomes.

Q2: How can moisture absorption compromise my experimental results?

Answer: Moisture contamination can introduce several critical errors into your workflow:

  • Inaccurate Weighing and Stoichiometry: When the compound absorbs water, its total mass increases. Weighing a specific amount of the hydrated material will result in a lower molar quantity of the actual amine hydrochloride than intended. This leads to incorrect stoichiometry in reactions, potentially causing lower yields, incomplete reactions, or the formation of impurities.

  • Altered Solubility and Dissolution Rates: Clumped or caked material dissolves more slowly and less uniformly than a fine, dry powder. This can be problematic in reactions where rapid and complete dissolution is required to initiate the process correctly.

  • Potential for Degradation: While this compound is generally stable under recommended conditions, the presence of water can facilitate degradation pathways for sensitive substrates or reagents in your reaction mixture.[4][5] For some active pharmaceutical ingredients (APIs), moisture is a known factor in both physical and chemical instability.[6][7]

  • Inconsistent Results: The degree of hydration can vary with ambient humidity and the length of exposure. This introduces a significant source of variability, making experiments difficult to reproduce.

Part 2: Proactive Measures - Proper Handling & Storage Protocols

This section outlines the standard operating procedures for handling this compound to prevent moisture contamination.

Q3: What is the correct way to store this reagent?

Answer: Proper storage is the first line of defense against moisture.

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.[1][2] Immediately after use, ensure the cap is replaced securely. For long-term storage, sealing the cap with parafilm provides an excellent secondary barrier.

  • Storage Environment: Store the container in a cool, dry place, away from direct sunlight.[1][5] A dedicated desiccator cabinet containing an active desiccant (e.g., silica gel, calcium sulfate) is the ideal storage location.[3]

  • Inert Atmosphere: For highly sensitive applications requiring strictly anhydrous conditions, consider storing the reagent inside an inert atmosphere glove box.[8]

Q4: What is the recommended workflow for weighing and dispensing the compound?

Answer: Minimizing exposure time to the atmosphere is critical.[1] Follow this workflow for best results:

  • Preparation: Bring the sealed container from its storage location (e.g., desiccator) to the balance area. Allow it to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

  • Dispensing: Open the container only when you are ready to weigh. Use a clean, dry spatula to quickly transfer the desired amount of solid to a weighing vessel.

  • Sealing: Immediately and tightly reseal the primary container after dispensing.

  • Sensitive Reactions: For reactions that are highly sensitive to water, weighing should be performed in a glove box or glove bag with a controlled, low-humidity atmosphere.[8]

The following diagram illustrates the ideal handling workflow:

G cluster_storage 1. Storage cluster_prep 2. Preparation cluster_weigh 3. Weighing cluster_seal 4. Resealing cluster_use 5. Use Storage Store in Tightly Sealed Container inside a Desiccator Equilibrate Equilibrate Container to Room Temperature (Prevents Condensation) Storage->Equilibrate Retrieve Weigh Weigh Quickly in a Low-Humidity Environment (e.g., near a vent or in a glove box) Equilibrate->Weigh Open & Dispense Reseal Immediately Reseal Container Tightly. Use Parafilm for Long-Term Storage. Weigh->Reseal After Dispensing Use Add to Anhydrous Reaction Solvent Weigh->Use Reseal->Storage Return to Storage

Caption: Recommended workflow for handling hygroscopic reagents.

Part 3: Troubleshooting Guide
Q5: I opened a bottle of this compound and the powder is clumpy and hard. Can I still use it?

Answer: Clumping is a clear sign of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the material's integrity is compromised for quantitative applications.

  • For Non-Critical Applications: If precise stoichiometry is not essential, you might proceed after physically breaking up the material. However, be aware that your results may not be reproducible.

  • For Quantitative & Sensitive Applications: It is strongly recommended to use a fresh, unopened bottle of the reagent. If that is not an option, you may attempt to dry the material.

Q6: How can I dry this compound that has been exposed to moisture?

Answer: You can dry the compound, but it must be done carefully to avoid thermal decomposition.[1]

Recommended Protocol: Drying Under Vacuum

  • Setup: Place the clumped solid in a suitable flask or dish, spreading it into a thin layer to maximize surface area.

  • Apparatus: Place the vessel inside a vacuum desiccator or connect the flask to a vacuum line with a cold trap.

  • Drying: Apply a high vacuum and let it dry for several hours (or overnight) at room temperature. Gentle heating (e.g., 40-50°C) with a water bath can accelerate the process, but consult the product's technical data sheet for its melting point (approx. 260°C) and decomposition temperature to avoid degradation.[9][10]

  • Verification: The material should return to a fine, free-flowing powder. For critical applications, its water content should be verified by Karl Fischer titration.

Q7: My reaction yield is consistently low, and I suspect the reagent. How can I diagnose the problem?

Answer: Low yield is a classic symptom of using a compromised reagent. Use the following logic to troubleshoot the issue.

G Start Low Reaction Yield Observed CheckReagent Inspect Reagent Bottle: Is the solid free-flowing or clumpy? Start->CheckReagent Clumpy Result: Solid is Clumpy/Caked (Moisture Contamination Likely) CheckReagent->Clumpy Clumpy FreeFlowing Result: Solid is a Free-Flowing Powder CheckReagent->FreeFlowing Free-Flowing CheckHandling Review Handling Protocol: Was the bottle left open? Was it stored in a desiccator? BadHandling Result: Improper Handling (High Chance of Moisture) CheckHandling->BadHandling No GoodHandling Result: Proper Handling Followed CheckHandling->GoodHandling Yes Action Action: Use a new, unopened bottle of the reagent. If unavailable, dry the existing material under vacuum. Clumpy->Action FreeFlowing->CheckHandling BadHandling->Action InvestigateOther Conclusion: Reagent moisture is unlikely to be the primary cause. Investigate other parameters: - Solvent purity - Reaction temperature - Other reagents GoodHandling->InvestigateOther

Caption: Troubleshooting flowchart for low reaction yields.

Part 4: Frequently Asked Questions (FAQs)

Q8: Is it safe to handle this compound on an open bench? A: While weighing can be done on an open bench if performed quickly, always handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that it causes severe skin burns and eye damage.[4] Always wear gloves, safety goggles, and a lab coat.[4]

Q9: Does the free base, trans-4-Methylcyclohexanamine, have the same moisture sensitivity? A: No. The free base is a liquid at room temperature and is not hygroscopic in the same way the salt is.[11] However, as an amine, it is air-sensitive and can react with atmospheric carbon dioxide to form a carbonate salt over time. It should be stored under an inert gas like nitrogen or argon.[11]

Q10: Can I store a stock solution of this compound? A: Yes, this compound is soluble in water and other polar solvents.[2] Solutions are generally stable. However, for applications requiring anhydrous conditions, solutions should be prepared in a validated anhydrous solvent immediately before use. For long-term storage of solutions, it is best to consult stability data or store frozen in aliquots to prevent repeated freeze-thaw cycles.[12]

Q11: What are the incompatible materials for this compound? A: The SDS lists strong oxidizing agents as incompatible.[4] As an amine salt, it will also react with strong bases to liberate the free amine.

References
  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • DC Chemicals. trans-4-Methylcyclohexanamine Safety Data Sheet.[Link]

  • Journal of Pharmaceutical Sciences. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[Link]

  • PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[Link]

  • Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7.[Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Methylcyclohexanamine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-methylcyclohexanamine derivatives, offering in-depth technical insights for researchers, scientists, and professionals in drug development. By delving into the synthesis, stereoisomerism, and pharmacological applications of these compounds, this document aims to be a critical resource for making informed decisions in research and development projects.

Understanding the Core Moiety: 4-Methylcyclohexanamine

4-Methylcyclohexanamine is a cyclic amine that serves as a crucial building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and fine chemicals.[1][2] Its structure, consisting of a cyclohexane ring substituted with a methyl and an amine group, gives rise to stereoisomerism, a critical factor influencing its biological activity.[1][3] The compound exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.[1][2]

The spatial arrangement of the methyl and amine groups dictates the molecule's interaction with biological targets. The trans isomer is often a key intermediate in the synthesis of the antidiabetic drug glimepiride.[4] The amine group imparts basic properties, allowing it to participate in various chemical reactions like nucleophilic substitutions and condensation reactions.[1]

Stereoisomerism: The Decisive Factor in Biological Activity

The cyclohexane ring in 4-methylcyclohexanamine is not planar and exists predominantly in a chair conformation. The substituents (methyl and amine groups) can occupy either axial or equatorial positions. The relative orientation of these groups defines the cis and trans isomers.

  • Cis Isomer: The methyl and amine groups are on the same side of the ring. In the most stable chair conformation, one group will be in an axial position and the other in an equatorial position.

  • Trans Isomer: The methyl and amine groups are on opposite sides of the ring. The most stable conformation has both groups in equatorial positions, which is sterically more favorable.

This seemingly subtle difference in three-dimensional structure has profound implications for how these molecules interact with chiral biological systems like enzymes and receptors.

Cis and trans isomers of 4-methylcyclohexanamine.

Synthesis Strategies: Achieving Stereoselectivity

The synthesis of specific stereoisomers of 4-methylcyclohexanamine is a key challenge and a critical step in the development of active pharmaceutical ingredients (APIs). Various synthetic routes have been developed to selectively obtain the desired isomer.

Synthesis of trans-4-Methylcyclohexanamine

A notable method for synthesizing the trans isomer involves the reduction of a Schiff base derived from 4-methylcyclohexanone and benzylamine.[4] Another approach utilizes a rearrangement reaction of trans-4-methyl cyclohexane formic acid with sodium azide, followed by hydrolysis.[5]

Synthesis of cis-4-Methylcyclohexanamine

A method for preparing the cis isomer starts with 4-methyl phenylboronic acid/ester.[6] This raw material undergoes hydrogenation using a rhodium-carbon catalyst to yield a mixture of cis and trans isomers, from which the cis form is isolated by recrystallization.[6] Subsequent amine substitution reaction with sulfamic acid and an alkali aqueous solution yields the final cis-4-methylcyclohexanamine.[6]

Comparative Pharmacological Activity

Derivatives of 4-methylcyclohexanamine have shown a wide range of biological activities, including analgesic and antimicrobial effects.[7][8] The specific stereochemistry and the nature of further substitutions on the core moiety are critical determinants of their pharmacological profiles.

Derivative ClassPharmacological ActivityKey Structural FeaturesReference
4-Amino-4-arylcyclohexanonesAnalgesicAryl group at the 4-position[7]
Adamantyl-based cyclohexanediaminesAntimicrobial (against MRSA and M. tuberculosis)Adamantyl group incorporation[8]
Spiro-quinazoline-cyclohexanesAnti-inflammatory and AnalgesicSpirocyclic quinazoline ring[8]
N-{[1-(2-Phenylethyl)pyrrolidin-2-yl]methyl}cyclohexanecarboxamides5-HT1A receptor agonistsSubstituted carboxamide side chain[8]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidAntiproliferative and Cytokine InhibitionAmidrazone functionality and cyclohexene ring[9]

Key Insight: The introduction of different functional groups and ring systems to the 4-methylcyclohexanamine scaffold allows for the fine-tuning of its biological activity, leading to the development of compounds with diverse therapeutic potentials. For instance, certain amidrazone derivatives have demonstrated significant antiproliferative activity and the ability to inhibit the secretion of inflammatory cytokines like TNF-α and IL-6.[9]

Experimental Protocols: A Guide to Synthesis and Analysis

Protocol for the Synthesis of cis-4-Methylcyclohexanamine

This protocol is based on a patented method and is provided for informational purposes.[6]

Step 1: Hydrogenation

  • In a high-pressure reactor, dissolve 4-methyl phenylboronic acid in a suitable solvent (e.g., methanol).

  • Add a rhodium-carbon catalyst.

  • Pressurize the reactor with hydrogen gas and heat to the specified temperature.

  • Maintain the reaction under stirring for the required duration to obtain a mixture of cis and trans 4-methyl cyclohexyl boric acid.

Step 2: Recrystallization

  • Cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from a suitable solvent system to isolate the cis-4-methyl cyclohexyl boric acid.

Step 3: Amine Substitution

  • Dissolve the purified cis-4-methyl cyclohexyl boric acid in an appropriate solvent.

  • Add an aqueous solution of sulfamic acid and an inorganic base (e.g., sodium hydroxide).[6]

  • Heat the mixture and stir for the specified time.

  • After cooling, extract the product with an organic solvent.

  • Purify the crude product by distillation to obtain cis-4-methylcyclohexanamine.

SynthesisWorkflow Start 4-Methyl Phenylboronic Acid Hydrogenation Hydrogenation (Rh/C catalyst) Start->Hydrogenation Mixture Cis/Trans Mixture of 4-Methyl Cyclohexyl Boric Acid Hydrogenation->Mixture Recrystallization Recrystallization Mixture->Recrystallization Cis_Isomer Purified cis-Isomer Recrystallization->Cis_Isomer Amine_Subst Amine Substitution (Sulfamic Acid, NaOH) Cis_Isomer->Amine_Subst Final_Product cis-4-Methylcyclohexanamine Amine_Subst->Final_Product

Sources

A Comparative Guide to the Validation of Analytical Methods for trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of trans-4-Methylcyclohexanamine hydrochloride (T4MCH-HCl). As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity, potency, and stability of T4MCH-HCl through validated analytical methods is paramount.[1] This document moves beyond rote protocols to explore the scientific rationale behind method selection, validation, and implementation, providing researchers and drug development professionals with a robust framework for their analytical strategy.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][3] This guide is structured around the core principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[2][3][4][5][6]

Understanding the Analyte: this compound

This compound is a white to off-white crystalline solid, typically encountered as a hydrochloride salt to enhance its stability and solubility in polar solvents.[1] Its structure, a primary aliphatic amine on a cyclohexane ring, presents specific analytical challenges, including potential for adsorption on active surfaces in chromatography and low UV absorbance, which must be addressed during method development.

  • Chemical Formula: C₇H₁₅N·HCl[7]

  • Molecular Weight: 149.66 g/mol [7][8]

  • Key Functional Groups: Primary amine, hydrochloride salt.

Method Selection: A Strategic Overview

The choice of an analytical method is dictated by the Analytical Target Profile (ATP)—the specific requirements of the measurement.[4][5] Key considerations include whether the method is for identity, purity (quantifying impurities), or assay (quantifying the main component).

Below is a decision-making workflow for selecting an appropriate analytical technique for T4MCH-HCl.

start Define Analytical Goal assay Assay / Potency (Main Component Quantification) start->assay High Concentration? purity Purity / Impurity (Trace-level Quantification) start->purity Low Concentration? identity Identity Confirmation start->identity Structure Confirmation? titration Non-Aqueous Titration assay->titration Cost-effective, high precision gc Gas Chromatography (GC-FID) assay->gc Good for volatile related substances purity->gc Volatile impurities hplc HPLC with Derivatization purity->hplc High sensitivity & specificity ftir FTIR / Spectroscopy identity->ftir Fast, confirms functional groups

Caption: Decision workflow for selecting an analytical method.

Comparison of Core Analytical Techniques

We will now compare three principal techniques for the analysis of T4MCH-HCl: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-Aqueous Acid-Base Titration.

Technique Primary Application Principle Advantages Limitations
Gas Chromatography (GC-FID) Assay & Purity (Volatile Impurities)Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.[9]High resolution for volatile compounds; robust and reliable Flame Ionization Detector (FID).Amines can exhibit poor peak shape (tailing) on standard columns[10]; requires analyte to be volatile or derivable.
HPLC with Derivatization Purity (Trace Impurities) & AssaySeparation of compounds in a liquid mobile phase. Derivatization attaches a chromophore/fluorophore for sensitive detection.[11][12]High sensitivity and specificity; adaptable to a wide range of impurities; excellent for stability-indicating methods.Can be more complex due to the extra derivatization step[11]; potential for derivatization artifacts.
Non-Aqueous Titration Assay (Potency)Titration of the amine hydrochloride as a base in a non-aqueous solvent with a strong acid.[13]High precision and accuracy for assay; low cost and simple instrumentation.Not suitable for impurity analysis; lacks specificity; can be labor-intensive.[14]

Technique 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile substances. For amines, the primary challenge is their tendency to adsorb to active sites (silanol groups) on standard silica-based columns, leading to severe peak tailing.[10]

Expertise & Experience: To overcome amine adsorption, the use of a base-deactivated column is critical.[10] These columns have a stationary phase specifically treated to minimize interactions with basic compounds, resulting in symmetrical peaks and improved quantitation. A popular choice is a column designed for amines, such as the Agilent CP-Volamine or similar.[15] Direct injection of the free base form is preferable; therefore, the sample is typically neutralized and extracted into an organic solvent.

Experimental Protocol: GC-FID for Assay
  • Sample Preparation:

    • Accurately weigh ~50 mg of trans-4-Methylcyclohexanamine HCl into a 50 mL volumetric flask.

    • Dissolve in ~20 mL of deionized water.

    • Add 5 mL of 5 M Sodium Hydroxide (NaOH) to neutralize the hydrochloride and form the free base.

    • Add 10 mL of Dichloromethane (DCM) and shake vigorously for 2 minutes.

    • Allow the layers to separate and carefully transfer the bottom organic layer (DCM) to a clean vial.

    • Inject 1 µL of the organic layer into the GC.

    • Rationale: Neutralization converts the non-volatile salt into the volatile free amine. Extraction into an organic solvent isolates the analyte and makes it compatible with the GC inlet.

  • GC-FID Conditions:

    • Column: Agilent CP-Volamine (or equivalent base-deactivated column), 15 m x 0.32 mm, 1.8 µm film thickness.[15]

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp to 220°C at 20°C/min, hold for 2 minutes.

    • Detector: FID, 280°C.

    • Rationale: The split injection prevents column overload. The temperature program ensures good separation from any solvent peaks and potential impurities while eluting the main peak in a reasonable time. The FID is an excellent universal detector for hydrocarbons and provides a linear response over a wide range.[14]

Workflow & Validation Data

cluster_prep Sample Preparation cluster_gc GC-FID Analysis weigh Weigh T4MCH-HCl dissolve Dissolve in H2O weigh->dissolve neutralize Neutralize with NaOH dissolve->neutralize extract Extract with DCM neutralize->extract inject Inject 1 µL extract->inject separate Separate on Base-Deactivated Column inject->separate detect Detect with FID separate->detect Quantify Peak Area Quantify Peak Area detect->Quantify Peak Area

Caption: Experimental workflow for GC-FID analysis of T4MCH-HCl.

Typical Validation Parameters (GC-FID Assay)
Parameter Method Typical Acceptance Criteria (ICH)
Specificity Analyze placebo, impurities, and analyte.Peak is free from interference at its retention time.
Linearity 5 concentrations (e.g., 80-120% of target).Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike placebo at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.
Precision (Repeatability) 6 replicate preparations at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Range Confirmed by linearity and accuracy data.80% to 120% of the test concentration.

Technique 2: HPLC with UV Detection and Pre-Column Derivatization

Direct HPLC analysis of T4MCH-HCl is challenging due to its lack of a strong UV chromophore.[11] Pre-column derivatization addresses this by attaching a molecule with high UV absorbance or fluorescence to the primary amine.

Expertise & Experience: o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent and UV-active isoindole derivatives.[11] This reaction is specific to primary amines and occurs at room temperature, making it an ideal choice. The resulting derivative is less polar and well-suited for separation on a reversed-phase C18 column. This method is particularly powerful for stability-indicating assays where the separation of degradation products is crucial.

Experimental Protocol: HPLC-UV for Purity/Impurities
  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid adjusted to pH 9.5 with NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, add 25 µL of 3-mercaptopropionic acid, and dilute to 12.5 mL with borate buffer. This reagent is light-sensitive and should be prepared fresh.

    • Rationale: The reaction requires a basic pH and a thiol co-factor for stable derivative formation.

  • Sample Preparation & Derivatization:

    • Accurately weigh ~25 mg of T4MCH-HCl into a 25 mL volumetric flask and dilute with mobile phase A (water/acetonitrile mix). This is the stock solution.

    • For analysis, dilute the stock solution 100-fold (e.g., 100 µL into 10 mL) to achieve a concentration appropriate for impurity analysis (e.g., ~10 µg/mL).

    • In an autosampler vial, mix 100 µL of the diluted sample with 200 µL of the OPA reagent.

    • Let the reaction proceed for exactly 2 minutes at room temperature before injection.

    • Rationale: A precise reaction time is critical for reproducibility, as the OPA derivative can be unstable over long periods. Automation using an autosampler is highly recommended.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate buffer (pH 7.0) : Acetonitrile (80:20).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 337 nm.

    • Rationale: A C18 column effectively retains the non-polar derivative.[11] A gradient elution is used to separate potential impurities with different polarities from the main analyte peak and ensure elution of any late-running compounds.

Typical Validation Parameters (HPLC-UV Impurity Method)
Parameter Method Typical Acceptance Criteria (ICH)
Specificity Forced degradation studies (acid, base, peroxide, heat, light).Peak purity analysis passes; degradation products are resolved from the main peak.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ~10.Precision (RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ~3.Visually discernible from noise.
Linearity 5 concentrations from LOQ to 120% of impurity specification.Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike impurities into the sample matrix at 3 levels.80.0% - 120.0% recovery for impurities.

Technique 3: Non-Aqueous Potentiometric Titration

Titration is a classic, highly precise method for determining the total amount of a substance (assay). For an amine hydrochloride, direct titration in water is not feasible. A non-aqueous titration allows the amine salt to act as a base.

Expertise & Experience: The titration is performed in a non-aqueous solvent like glacial acetic acid. The key is to add mercuric acetate, which reacts with the chloride ion to form poorly dissociated mercuric chloride.[13] This effectively removes the interfering halide and allows the amine to be titrated as a base with a strong acid, like perchloric acid in acetic acid. The endpoint is determined potentiometrically using a pH electrode suitable for non-aqueous environments.

Experimental Protocol: Non-Aqueous Titration for Assay
  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Halide Scavenger: 5% w/v Mercuric acetate in glacial acetic acid.

    • Rationale: Acetic acid is a weakly acidic solvent that allows the weakly basic amine to be titrated. Perchloric acid is a very strong acid in this medium. Mercuric acetate prevents the chloride from interfering with the endpoint.[13]

  • Titration Procedure:

    • Accurately weigh ~120 mg of T4MCH-HCl into a 100 mL beaker.

    • Dissolve in 40 mL of glacial acetic acid.

    • Add 10 mL of 5% mercuric acetate solution and stir.

    • Immerse the electrode of a potentiometer into the solution.

    • Titrate with 0.1 M perchloric acid, recording the mV reading against the volume of titrant added.

    • Determine the endpoint from the point of maximum inflection on the titration curve.

    • Perform a blank titration (all reagents minus the sample) and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Assay (%) = (V_sample - V_blank) * M_titrant * MW_analyte / (W_sample * 10)

      • V = Volume of titrant (mL)

      • M = Molarity of titrant

      • MW = Molecular weight of T4MCH-HCl (149.66 g/mol )

      • W = Weight of sample (mg)

Typical Validation Parameters (Titration Assay)
Parameter Method Typical Acceptance Criteria (ICH)
Specificity Not applicable in the same way as chromatography; assumes all base is the analyte.Method is suitable for assay, not impurity determination.
Linearity Titrate 5 different sample weights (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.998.
Accuracy Titrate a certified reference standard at 100% of the target weight.99.0% - 101.0% of the certified value.
Precision (Repeatability) 6 replicate titrations of the same sample.Relative Standard Deviation (RSD) ≤ 1.0%.

Conclusion and Recommendations

The validation of analytical methods for this compound requires a tailored approach based on the analytical objective. No single method is superior for all applications.

  • For potency determination (Assay) where high precision is required and cost is a factor, Non-Aqueous Titration is an excellent and reliable choice.

  • For quantifying volatile impurities or as an alternative assay method, GC-FID using a base-deactivated column provides robust performance.

  • For the development of a stability-indicating method and the quantification of trace-level, non-volatile impurities , HPLC with pre-column derivatization is the most powerful and sensitive technique.

A comprehensive analytical control strategy for T4MCH-HCl would ideally employ a combination of these methods: titration or GC for the assay, HPLC for purity and stability testing, and a spectroscopic method like FTIR for identity confirmation. Each method must be validated according to ICH guidelines to ensure data integrity and regulatory compliance.[4][16][17][18]

References

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Medice. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available from: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Amines and alcohols Fast analysis of amines and solvents. Agilent Technologies. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Available from: [Link]

  • Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Amine Titration. Scribd. Available from: [Link]

  • cis-4-methylcyclohexanamine hydrochloride. PharmaCompass. Available from: [Link]

  • Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. Available from: [Link]

  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. ResearchGate. Available from: [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • 4-Methylcyclohexylamine Hydrochloride. PubChem. Available from: [Link]

  • Easy way to understand the NH3 with HCl Titration. YouTube. Available from: [Link]

Sources

A Definitive Guide to the Stereochemical Confirmation of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of rigorous scientific practice. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In the case of 4-methylcyclohexanamine hydrochloride, the trans isomer is a crucial building block in the synthesis of various pharmaceutical compounds, including the oral hypoglycemic agent glimepiride.[1] Ensuring the stereochemical purity of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies to definitively confirm the trans stereochemistry of 4-methylcyclohexanamine hydrochloride, contrasting it with its corresponding cis isomer. We will delve into the causality behind experimental choices, presenting self-validating protocols and the supporting data necessary for unambiguous stereochemical assignment.

The Foundational Importance of Stereoisomerism

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For 1,4-disubstituted cyclohexanes like 4-methylcyclohexanamine, two diastereomers exist: cis and trans.

  • In the trans isomer, the methyl and amine groups are on opposite faces of the ring. In the most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions, leading to a diequatorial arrangement.

  • In the cis isomer, the substituents are on the same face of the ring, forcing one to be axial and the other equatorial.

This fundamental difference in spatial arrangement gives rise to distinct physical and spectral properties that can be exploited for their differentiation.

Orthogonal Analytical Approaches for Stereochemical Verification

A multi-pronged analytical approach is the most robust strategy for confirming stereochemistry. Here, we compare Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold standard, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of molecules in solution. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interactions with neighboring nuclei (spin-spin coupling).

The Causality Behind NMR-Based Differentiation:

The key to differentiating the trans and cis isomers of 4-methylcyclohexanamine hydrochloride lies in the distinct magnetic environments of the protons on the cyclohexane ring, particularly the protons at C1 (methine proton adjacent to the ammonium group) and C4 (methine proton adjacent to the methyl group).

In the thermodynamically favored diequatorial conformation of the trans isomer, the C1 and C4 protons are in axial positions. An axial proton typically exhibits large coupling constants (J-values) to its neighboring axial protons (J_ax-ax) and smaller coupling constants to its neighboring equatorial protons (J_ax-eq).

Conversely, in the axial-equatorial conformation of the cis isomer, the C1 and C4 protons will have different orientations (one axial, one equatorial). This leads to a more complex and different pattern of coupling constants.

Predicted NMR Data for Stereochemical Assignment:

While publicly available, high-resolution spectra are limited, spectral data for both trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-65-7) and cis-4-methylcyclohexanamine hydrochloride (CAS 33483-66-8) are available from various chemical suppliers.[2][3][4][5] Based on established principles of NMR spectroscopy for substituted cyclohexanes, the following table summarizes the expected key differences in their ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methylcyclohexanamine Hydrochloride Isomers

Parameter trans-4-Methylcyclohexanamine HCl (Predicted) cis-4-Methylcyclohexanamine HCl (Predicted) Rationale for Differentiation
¹H NMR
H1 Chemical ShiftMore upfield (lower ppm)More downfield (higher ppm)The axial H1 in the trans isomer is more shielded than the equatorial H1 in the cis isomer.
H1 Multiplicity & CouplingTriplet of triplets or complex multiplet with large axial-axial couplings (J ≈ 8-12 Hz)Complex multiplet with smaller axial-equatorial and equatorial-equatorial couplings.The diaxial relationship of H1 with two adjacent axial protons in the trans isomer results in large J-values.
H4 Chemical ShiftMore upfield (lower ppm)More downfield (higher ppm)Similar to H1, the axial H4 in the trans isomer is more shielded.
¹³C NMR
C1 Chemical ShiftMore upfield (lower ppm)More downfield (higher ppm)The carbon bearing an axial substituent is typically shielded (the γ-gauche effect). In the trans isomer, C1 is equatorial, while in the cis isomer, one conformation will have an axial amine.
C4 Chemical ShiftConsistent with equatorial methyl groupMay show slight differences due to conformational averaging
Ring Carbons (C2, C3, C5, C6)Two distinct signalsPotentially more complex due to conformational mobility and asymmetryThe higher symmetry of the diequatorial trans isomer simplifies the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-methylcyclohexanamine hydrochloride sample for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean NMR tube.

  • Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: ≥1024 scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum. Compare the observed data with the expected values for the trans and cis isomers.

Advanced NMR Technique: 2D NOESY

For unequivocal confirmation, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This experiment detects protons that are close in space (< 5 Å). In the trans isomer, a cross-peak should be observed between the axial H1 and the axial protons at C2 and C6, and similarly between the axial H4 and the axial protons at C3 and C5. The absence of a NOE correlation between the H1 and H4 protons would further support the trans assignment.

Caption: Workflow for NMR-based stereochemical confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation of diastereomers like cis- and trans-4-methylcyclohexanamine is often achievable on a suitable GC column.

The Rationale for GC-MS Separation:

Cis and trans isomers have different boiling points and polarities due to their distinct molecular shapes and dipole moments. These differences in physical properties lead to differential partitioning between the stationary phase of the GC column and the mobile gas phase, resulting in different retention times. Generally, the more compact or less polar isomer elutes first. In many cases for substituted cyclohexanes, the trans isomer elutes before the cis isomer.[6]

Proposed GC-MS Protocol:

While a specific, published method for 4-methylcyclohexanamine hydrochloride was not found in the immediate search, a reliable method for the closely related (4-methylcyclohexyl)methanol isomers has been reported and can be adapted.[6]

  • Sample Preparation:

    • Accurately weigh a small amount of the 4-methylcyclohexanamine hydrochloride sample.

    • To make the amine more volatile for GC analysis, a derivatization step is recommended. A common method is acylation (e.g., with trifluoroacetic anhydride) to form the corresponding amide.

    • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point.

    • Injection: Splitless injection is suitable for trace analysis, while a split injection is appropriate for more concentrated samples.

    • Oven Program: A temperature gradient program will be necessary to achieve good separation. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode. Full scan mode will provide the mass spectrum for identification.

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram to those of authentic cis and trans reference standards.

    • The mass spectra of the cis and trans isomers are expected to be very similar, if not identical. Therefore, identification relies on the retention time comparison.

Table 2: Expected GC-MS Data for Derivatized 4-Methylcyclohexanamine Isomers

Parameter trans Isomer (Derivatized) cis Isomer (Derivatized) Basis for Confirmation
Retention Time Expected to be shorterExpected to be longerComparison with authentic reference standards.
Mass Spectrum Identical fragmentation patternIdentical fragmentation patternConfirms the molecular weight and basic structure.

Caption: GC-MS workflow for isomer differentiation.

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing the absolute stereochemistry.

The Power of X-ray Crystallography:

This technique is considered the gold standard because it provides a direct visualization of the molecular structure, leaving no room for interpretation based on indirect evidence. For this compound, an X-ray crystal structure would definitively show the diequatorial arrangement of the methyl and ammonium groups.

General Protocol for Small Molecule Crystallography:

  • Crystal Growth: This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent system to create a supersaturated solution. Slow evaporation of the solvent, slow cooling, or vapor diffusion are common techniques to encourage the growth of single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The positions of the atoms are then fitted to this map and refined to generate the final crystal structure.

While a published crystal structure for this compound was not identified in the conducted searches, this methodology remains the ultimate arbiter in any stereochemical dispute.

Caption: X-ray crystallography workflow for absolute structure elucidation.

Conclusion: A Self-Validating System for Stereochemical Purity

The confirmation of the trans stereochemistry of 4-methylcyclohexanamine hydrochloride is a critical quality control step in its use as a pharmaceutical intermediate. A combination of NMR spectroscopy and GC-MS provides a robust and self-validating system.

  • NMR spectroscopy provides detailed structural information based on through-bond and through-space interactions, allowing for a confident assignment of the relative stereochemistry in solution.

  • GC-MS , when used with authentic reference standards, offers a reliable method for separating and quantifying the isomeric purity of a sample.

While X-ray crystallography remains the definitive method, the data obtained from the combination of NMR and GC-MS is typically sufficient to provide unequivocal confirmation of the stereochemistry of this compound for research and drug development purposes.

References

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 121, 66-73. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved January 11, 2026, from [Link]

  • PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved January 11, 2026, from [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved January 11, 2026, from [Link]

  • Deepak Novochem Technologies Limited. (2022, August 28). Trans-4 Methyl Cyclohexylamine Hydrochloride. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

trans-4-Methylcyclohexanamine hydrochloride is a key building block in medicinal chemistry and materials science, notably as an intermediate in the synthesis of pharmaceuticals like the antidiabetic drug glimepiride[1][2]. The seemingly simple structure of this molecule belies a critical detail that can significantly impact reaction outcomes, yield, and the impurity profile of the final product: its stereochemistry. The presence of the cis-isomer, along with other process-related impurities, can have profound consequences in a research or manufacturing setting. Therefore, a rigorous assessment of the purity of commercial batches is not merely a quality control step but a fundamental prerequisite for reproducible and reliable scientific outcomes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercial this compound. We will move beyond a simple declaration of percentage purity and delve into a multi-technique analytical approach to identify and quantify critical impurities. This guide is structured to empower you to make informed decisions when selecting a supplier and to ensure the quality of this crucial starting material.

Potential Impurities: What to Look For

A thorough purity assessment begins with an understanding of the potential impurities. For this compound, these can be broadly categorized:

  • Stereoisomers: The most significant impurity is the cis-4-methylcyclohexanamine isomer. Due to similar physical properties, its removal can be challenging post-synthesis[1]. The ratio of trans to cis is a critical quality attribute.

  • Synthetic Byproducts: Depending on the synthetic route, impurities such as benzylamine can be present[1]. Residual starting materials or reagents from the synthesis and purification process may also be present.

  • Solvent Residues: Residual solvents from the final crystallization or purification steps can be entrapped in the solid material.

  • Inorganic Impurities: Incorrect stoichiometry of the hydrochloride salt or the presence of other inorganic salts can affect the effective molarity of the compound.

An Integrated Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A multi-pronged approach, leveraging the strengths of different techniques, is essential for a comprehensive evaluation.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Purity Attributes Assessed Sample_A Supplier A NMR ¹H & ¹³C NMR Sample_A->NMR GC_MS GC-MS Sample_A->GC_MS HPLC HPLC (RP) Sample_A->HPLC EA Elemental Analysis Sample_A->EA Sample_B Supplier B Sample_B->NMR Sample_B->GC_MS Sample_B->HPLC Sample_B->EA Sample_C Supplier C Sample_C->NMR Sample_C->GC_MS Sample_C->HPLC Sample_C->EA Structural_ID Structural Identity & Proton Environment NMR->Structural_ID Confirms Structure Isomeric_Purity cis/trans Ratio NMR->Isomeric_Purity Quantifies Isomers Volatile_Impurities Organic Volatiles & Byproducts GC_MS->Volatile_Impurities Identifies Volatiles HPLC->Isomeric_Purity Separates Isomers Stoichiometry Elemental Composition & Salt Form EA->Stoichiometry Verifies Formula

Caption: Integrated workflow for purity assessment.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is arguably the most powerful tool for the initial assessment of this compound. It provides information on the chemical structure, the presence of isomers, and can be adapted for quantitative analysis (qNMR).[3][4]

Why NMR?

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity.

  • Isomer Ratio: The signals for the cis and trans isomers are often distinct in the ¹H NMR spectrum, allowing for direct quantification of their ratio by integration.

  • Salt Form Confirmation: The presence of the ammonium proton (NH₃⁺) and its chemical shift can provide evidence for the hydrochloride salt form.[5][6]

  • Quantitative Purity (qNMR): By using a certified internal standard, the absolute purity of the sample can be determined with high accuracy and precision.[4][7]

Protocol: Quantitative ¹H NMR (qNMR) for Purity and Isomer Ratio

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the proton on the carbon bearing the nitrogen) and a signal from the internal standard.

    • Identify and integrate the corresponding signal for the cis-isomer.

    • Calculate the purity and the trans/cis ratio based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and standard.

NMR_Analysis Start Sample + Internal Standard Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire Acquire ¹H NMR Spectrum (Ensure long D1) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Integrate_Analyte Integrate trans-isomer Signal Process->Integrate_Analyte Integrate_Standard Integrate Standard Signal Process->Integrate_Standard Integrate_Impurity Integrate cis-isomer Signal Process->Integrate_Impurity Calculate_Purity Calculate Absolute Purity Integrate_Analyte->Calculate_Purity Calculate_Ratio Calculate trans/cis Ratio Integrate_Analyte->Calculate_Ratio Integrate_Standard->Calculate_Purity Integrate_Impurity->Calculate_Ratio End Results Calculate_Purity->End Calculate_Ratio->End

Caption: Workflow for qNMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.[8][9]

Why GC-MS?

  • High Sensitivity: GC-MS can detect trace amounts of impurities.

  • Component Separation: The gas chromatograph separates the components of the mixture before they enter the mass spectrometer.

  • Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparison to spectral libraries (e.g., NIST).[10]

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • The free base may need to be analyzed, which can be achieved by basifying an aqueous solution of the salt and extracting with an organic solvent.

  • Instrumentation:

    • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Set up a temperature gradient program that allows for the separation of the main component from potential impurities. A typical program might start at 50°C and ramp up to 250°C.

  • Data Analysis:

    • Identify the peak corresponding to trans-4-methylcyclohexanamine.

    • Analyze the mass spectra of any other peaks to identify impurities.

    • The relative percentage of each component can be estimated based on the peak area.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation

While NMR provides a good measure of the cis/trans ratio, HPLC is often the more precise and accurate method for quantifying isomeric purity, especially at low levels.[11][12] For amines, reverse-phase HPLC is a common choice.

Why HPLC?

  • High Resolution: HPLC can separate structurally similar compounds like diastereomers.[13]

  • Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantification of impurities.

  • Versatility: A variety of columns and mobile phases can be screened to optimize the separation.

Protocol: Reverse-Phase HPLC for cis/trans Isomer Analysis

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. The amine functional group may require the use of an ion-pairing reagent or a basic modifier in the mobile phase to achieve good peak shape.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the analyte lacks a strong chromophore.

  • Method Development and Analysis:

    • Optimize the mobile phase composition to achieve baseline separation between the trans and cis isomers.

    • Inject a known standard of the cis-isomer if available to confirm peak identity.

    • Calculate the percentage of the cis-isomer based on the relative peak areas.

Elemental Analysis: Confirming the Basics

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample. This is a fundamental technique to confirm the empirical formula and the stoichiometry of the hydrochloride salt.

Why Elemental Analysis?

  • Empirical Formula Verification: The experimental percentages should match the theoretical values for C₇H₁₆ClN.

  • Salt Stoichiometry: A significant deviation in the chlorine percentage can indicate an issue with the salt formation.

Protocol: Elemental Analysis

  • Sample Submission:

    • Submit a small, dried sample (typically 2-5 mg) to an analytical services laboratory.

  • Data Interpretation:

    • Compare the reported percentages of C, H, N, and Cl to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable.

Data Presentation for Comparison

To effectively benchmark different commercial sources, the data should be compiled into a clear, comparative table.

Parameter Supplier A Supplier B Supplier C Ideal Specification
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidWhite Crystalline Solid
Purity (qNMR) 99.2%98.5%99.5%>99.0%
trans/cis Ratio (HPLC) 99.6 : 0.499.1 : 0.9>99.9 : <0.1>99.5 : 0.5
Benzylamine (GC-MS) Not Detected0.15%Not DetectedNot Detected
Elemental Analysis (%C) 56.15 (Theory: 56.18)55.9856.20±0.4% of Theory
Elemental Analysis (%H) 10.78 (Theory: 10.78)10.7110.80±0.4% of Theory
Elemental Analysis (%N) 9.35 (Theory: 9.36)9.309.38±0.4% of Theory
Elemental Analysis (%Cl) 23.68 (Theory: 23.70)23.5523.71±0.4% of Theory

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

The purity of this compound is a multi-faceted attribute that cannot be adequately described by a single number on a supplier's bottle. A comprehensive analysis employing NMR, GC-MS, HPLC, and elemental analysis is crucial for a complete understanding of a given batch's quality.

  • For applications where stereochemical purity is paramount, such as in the synthesis of active pharmaceutical ingredients, a high trans/cis ratio, as determined by a well-resolved HPLC method, is the most critical parameter.

  • Quantitative NMR serves as an excellent orthogonal method to confirm overall purity and isomer ratios.

  • GC-MS is invaluable for detecting unexpected volatile impurities that could interfere with subsequent reactions.

  • Elemental analysis provides a fundamental check on the compound's identity and salt form.

By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can confidently benchmark commercial sources of this compound, ensuring the quality and reliability of their scientific endeavors.

References

  • Vertex AI Search. (2026). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids.
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  • Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry.
  • BLD Pharm. (2026). 33483-65-7|this compound.
  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
  • Santa Cruz Biotechnology. (2026). trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7.
  • Ambeed.com. (2026). 33483-65-7 | this compound | Inorganic Salts.
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  • RSSL. (2026). Nuclear magnetic resonance spectroscopy (NMR).
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  • Phenomenex. (2026).
  • Česká a slovenská farmacie. (2007).
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  • ChemicalBook. (2026). trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7.
  • PharmaCompass.com. (2026).
  • PharmaCompass.com. (2026). cis-4-Methylcyclohexylamine Hydrochloride.
  • ResearchGate. (2025).
  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS.
  • Benchchem. (2026). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • European Pharmaceutical Review. (2026). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • National Institutes of Health. (2026).
  • Thermo Fisher Scientific. (2026). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • National Institute of Standards and Technology. (2026). Cyclohexylamine - the NIST WebBook.
  • USDA Food Safety and Inspection Service. (2026).
  • Hovione. (2026). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Institutes of Health. (2026).
  • Society of Nuclear Medicine and Molecular Imaging. (2026). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

Sources

Comparison of different synthesis routes for trans-4-Methylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trans-4-Methylcyclohexanamine hydrochloride is a pivotal chemical intermediate, most notably in the pharmaceutical industry as a key building block in the synthesis of the antidiabetic drug Glimepiride.[1][2] The stereochemistry of this compound is critical, as the trans isomer is essential for the desired pharmacological activity of the final active pharmaceutical ingredient. Consequently, the development of efficient and stereoselective synthetic routes to obtain high-purity this compound is of significant interest to researchers and professionals in drug development and chemical synthesis.

This guide provides an in-depth comparison of four prominent synthetic methodologies for producing this compound. Each route is evaluated based on its chemical pathway, experimental protocol, and performance metrics such as yield, purity, and stereoselectivity. The advantages and disadvantages of each method are also discussed to provide a comprehensive overview for selecting the most suitable synthesis strategy.

Reductive Amination of 4-Methylcyclohexanone via Oxime Formation

This classical approach involves a two-step process: the oximation of 4-methylcyclohexanone followed by the reduction of the resulting oxime. While historically common, this route often presents challenges in achieving high stereoselectivity and involves hazardous reagents.

Reaction Pathway

The synthesis begins with the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reduced to the corresponding amine. The use of reducing agents like sodium metal in alcohol is a traditional method, though it is known to be hazardous.

Reductive_Amination_of_4_Methylcyclohexanone_Oxime A 4-Methylcyclohexanone C 4-Methylcyclohexanone Oxime A->C Oximation B Hydroxylamine Hydrochloride B->C E cis/trans-4-Methylcyclohexanamine C->E Reduction D Sodium Metal Ethanol D->E H Purification (Crystallization) E->H F HCl F->H G trans-4-Methylcyclohexanamine Hydrochloride H->G

Figure 1: Synthesis via reduction of 4-methylcyclohexanone oxime.

Experimental Protocol

Step 1: Synthesis of 4-Methylcyclohexanone Oxime A general procedure involves reacting 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in a suitable solvent like aqueous ethanol. The mixture is typically heated to reflux to drive the reaction to completion.

Step 2: Reduction of 4-Methylcyclohexanone Oxime The isolated oxime is dissolved in an alcohol, commonly ethanol, and sodium metal is added portion-wise. This reaction is highly exothermic and generates hydrogen gas, requiring careful control of the addition rate and temperature. After the reaction is complete, the mixture is worked up to isolate the 4-methylcyclohexanamine.

Step 3: Formation and Purification of the Hydrochloride Salt The resulting mixture of cis and trans amines is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt. The trans isomer is then isolated through fractional crystallization.

Performance Data
ParameterValueReference
Starting Material 4-MethylcyclohexanoneGeneral Knowledge
Key Reagents Hydroxylamine HCl, Sodium Metal[2]
Typical Yield Low (e.g., 27% after triple crystallization)[2]
trans:cis Ratio Mixture, typically with 8-10% cis isomer before purification[2]
Purity High purity of the trans isomer is achievable but requires extensive purification[2]
Analysis
  • Advantages: This method utilizes readily available and relatively inexpensive starting materials.

  • Disadvantages: The use of sodium metal poses significant safety risks, making it less suitable for large-scale industrial production.[3] The reduction is not highly stereoselective, leading to a mixture of cis and trans isomers that are difficult to separate due to their similar physical properties. This results in low overall yields of the desired trans isomer after purification.

Stereoselective Synthesis via Schiff's Base Isomerization

This elegant approach offers high stereoselectivity towards the desired trans isomer by leveraging a thermodynamically controlled isomerization of a Schiff's base intermediate.

Reaction Pathway

4-Methylcyclohexanone is first condensed with an amine, such as benzylamine, to form a Schiff's base (imine). This imine exists as a mixture of isomers. Treatment with a strong base promotes isomerization to the more thermodynamically stable trans isomer. Subsequent acid hydrolysis cleaves the imine to afford the trans-4-methylcyclohexanamine, which is then converted to its hydrochloride salt.

Schiff_Base_Isomerization A 4-Methylcyclohexanone C Schiff's Base (cis/trans mixture) A->C Condensation B Benzylamine B->C E Isomerized Schiff's Base (trans-rich) C->E Isomerization D Strong Base (e.g., Potassium tert-butoxide) D->E G trans-4-Methylcyclohexanamine Hydrochloride E->G Hydrolysis F Acid Hydrolysis (HCl) F->G

Figure 2: Synthesis via Schiff's base isomerization.

Experimental Protocol

Step 1: Formation of the Schiff's Base A mixture of 4-methylcyclohexanone and benzylamine in a solvent like toluene is heated to reflux with azeotropic removal of water.

Step 2: Isomerization The crude Schiff's base is dissolved in a solvent such as tetrahydrofuran, and a strong base (e.g., potassium tert-butoxide) is added. The mixture is stirred at an elevated temperature to facilitate the isomerization.

Step 3: Hydrolysis and Salt Formation After isomerization, the reaction mixture is treated with a mineral acid, such as hydrochloric acid. This hydrolyzes the imine and simultaneously forms the hydrochloride salt of the amine. The product is then purified by crystallization.[2]

Performance Data
ParameterValueReference
Starting Material 4-Methylcyclohexanone[2]
Key Reagents Benzylamine, Potassium tert-butoxide, HCl[2]
Yield 83% (of the pivalate salt)[2]
trans:cis Ratio As high as 99.9:0.1[2]
Purity High (e.g., 98.3% for the pivalate salt)[2]
Analysis
  • Advantages: This method provides excellent stereoselectivity, yielding a high proportion of the desired trans isomer. This significantly simplifies the purification process and leads to higher overall yields of the pure product.

  • Disadvantages: The use of a strong base like potassium tert-butoxide can be costly and requires anhydrous conditions. The process involves multiple steps, which may be a drawback for industrial-scale production.

Catalytic Hydrogenation of p-Toluidine

The catalytic hydrogenation of an aromatic precursor, p-toluidine, is a direct and atom-economical route to 4-methylcyclohexanamine. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

Reaction Pathway

p-Toluidine is hydrogenated over a noble metal catalyst, such as ruthenium on a carbon support (Ru/C), under hydrogen pressure. The addition of an alkali hydroxide has been shown to improve both the reaction rate and the selectivity towards the trans isomer. The resulting amine mixture is then converted to the hydrochloride salt and purified.

Catalytic_Hydrogenation_of_p_Toluidine A p-Toluidine C cis/trans-4-Methylcyclohexanamine A->C Hydrogenation B H₂ Ru/C Catalyst Alkali Hydroxide B->C E Purification (Crystallization) C->E D HCl D->E F trans-4-Methylcyclohexanamine Hydrochloride E->F

Figure 3: Synthesis via catalytic hydrogenation of p-toluidine.

Experimental Protocol

Step 1: Hydrogenation p-Toluidine, a ruthenium on carbon catalyst, and an alkali hydroxide are charged into a high-pressure autoclave with a suitable solvent. The reactor is pressurized with hydrogen and heated. A study showed optimal results at 120°C and 100 bar H₂ pressure, achieving 49% conversion and 68% selectivity to 4-methylcyclohexylamine.[4]

Step 2: Salt Formation and Purification After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting cis/trans amine mixture is dissolved in a solvent system like isobutanol and acetone, and hydrochloric acid is added to precipitate the hydrochloride salt. The trans isomer is then isolated by crystallization. A patent describes obtaining the hydrochloride salt with a trans purity of over 99%.[5]

Performance Data
ParameterValueReference
Starting Material p-Toluidine[4][6]
Key Reagents H₂, Ru/C, Alkali Hydroxide, HCl[4][6]
Yield Molar yield of 44.4% for the purified hydrochloride salt[5]
trans:cis Ratio High trans selectivity achievable with catalyst and additive optimization[6]
Purity >99% for the trans isomer after crystallization[5]
Analysis
  • Advantages: This route is atom-economical and can be highly selective with the appropriate catalytic system. The use of a heterogeneous catalyst allows for easier separation and potential recycling.

  • Disadvantages: This method requires high-pressure hydrogenation equipment. The catalyst can be expensive, and optimizing the reaction conditions for high stereoselectivity can be challenging.

Schmidt Rearrangement of trans-4-Methylcyclohexanecarboxylic Acid

This synthetic pathway involves the conversion of a carboxylic acid to an amine with the loss of one carbon atom via an isocyanate intermediate. This method can be highly stereospecific if a stereochemically pure starting material is used.

Reaction Pathway

trans-4-Methylcyclohexanecarboxylic acid is treated with sodium azide in the presence of a strong protic acid, such as sulfuric acid. This in-situ generation of hydrazoic acid reacts with the carboxylic acid to form an acyl azide, which then undergoes a rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to yield trans-4-methylcyclohexanamine. The final step is the formation of the hydrochloride salt.

Schmidt_Rearrangement A trans-4-Methylcyclohexanecarboxylic Acid C Acyl Azide Intermediate A->C Azide Formation B Sodium Azide Protic Acid (H₂SO₄) B->C D Isocyanate Intermediate C->D Rearrangement E trans-4-Methylcyclohexanamine D->E Hydrolysis F HCl E->F G trans-4-Methylcyclohexanamine Hydrochloride F->G

Figure 4: Synthesis via Schmidt rearrangement.

Experimental Protocol

In a typical "one-pot" procedure, trans-4-methylcyclohexanecarboxylic acid and sodium azide are dissolved in a non-protic solvent like chloroform. A strong acid, such as sulfuric acid, is then added dropwise while maintaining the temperature. The reaction is stirred for several hours. After completion, the reaction mixture is quenched with water, basified, and the product amine is extracted. The hydrochloride salt is then formed and purified.[3]

Performance Data
ParameterValueReference
Starting Material trans-4-Methylcyclohexanecarboxylic Acid[3]
Key Reagents Sodium Azide, Sulfuric Acid, HCl[3]
Yield >85%[3]
trans:cis Ratio High (stereospecific reaction)[3]
Purity >99.5%[3]
Analysis
  • Advantages: This method is a "one-pot" synthesis, which can simplify the overall process. It is reported to have high yields and purity. The reaction is stereospecific, meaning the stereochemistry of the starting material is retained in the product.

  • Disadvantages: Sodium azide and the in-situ generated hydrazoic acid are highly toxic and explosive, posing significant safety hazards. This requires stringent safety precautions and specialized handling, which may limit its industrial applicability.

Comparison and Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, cost considerations, and safety protocols.

Synthesis RouteKey AdvantagesKey Disadvantages
Reduction of Oxime Inexpensive starting materials.Hazardous reagents, low stereoselectivity, difficult purification, low yield.
Schiff's Base Isomerization Excellent stereoselectivity, high purity.Multi-step process, use of strong base.
Catalytic Hydrogenation Atom-economical, potentially high selectivity.Requires high-pressure equipment, catalyst cost.
Schmidt Rearrangement "One-pot" synthesis, high yield and purity, stereospecific.Use of highly toxic and explosive reagents.

For laboratory-scale synthesis where high purity and stereoselectivity are paramount, the Schiff's base isomerization method offers a robust and reliable option. For industrial-scale production, catalytic hydrogenation of p-toluidine presents a more atom-economical and potentially safer alternative to the Schmidt rearrangement, provided the process is optimized for high stereoselectivity and catalyst recycling is implemented. The reduction of the oxime is largely outdated due to safety concerns and poor efficiency. The Schmidt rearrangement , despite its high reported yield and purity, is often avoided in industrial settings due to the significant hazards associated with azides.

Ultimately, the selection of the optimal synthesis route requires a careful evaluation of the trade-offs between stereoselectivity, yield, cost, safety, and environmental impact.

References

  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
  • Zentiva, a.s. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3.
  • Murzin, D. Y., et al. (2010). Hydrogenation of p-toluidine at 120° C (p H 2 = 100 bar).
  • CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Tomkins, P., & Müller, T. E. (2017). Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst.
  • CN102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine.
  • KR100722981B1. (2007). Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.

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Reactivity comparison of trans-4-Methylcyclohexanamine with other amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of trans-4-Methylcyclohexanamine

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the chemical reactivity of trans-4-Methylcyclohexanamine against a panel of structurally diverse and commonly utilized amines. By examining the interplay of basicity, nucleophilicity, and steric hindrance, this document aims to equip researchers with the foundational knowledge to make informed decisions in reaction design, catalyst selection, and drug development workflows. All claims are supported by established principles and experimental data from authoritative sources.

Introduction: Deconstructing Amine Reactivity

The utility of an amine in a chemical transformation is governed by two fundamental, yet distinct, properties: basicity and nucleophilicity .

  • Basicity is a thermodynamic concept, quantified by the pKa of the conjugate acid (pKaH). It describes the amine's ability to accept a proton. A higher pKaH value signifies a stronger base.[1]

  • Nucleophilicity is a kinetic concept, referring to the rate at which an amine attacks an electrophilic center to form a new bond.[2]

While stronger bases are often stronger nucleophiles, this correlation is not absolute.[3] The most significant diverging factor is steric hindrance —the physical obstruction caused by bulky substituents around the nitrogen atom. This bulk can impede the approach to an electrophile, drastically reducing nucleophilicity without proportionally affecting its ability to accept a small proton.[3]

This guide will compare trans-4-Methylcyclohexanamine to four other amines, chosen to represent distinct structural classes and reactivity profiles:

  • Cyclohexylamine: A primary aliphatic amine, serving as a direct structural analog to isolate the effect of the 4-methyl group.

  • Aniline: A primary aromatic amine, used to illustrate the profound impact of electronic delocalization.

  • Triethylamine (TEA): A common tertiary amine, showcasing the effects of increased alkyl substitution and moderate steric bulk.

  • N,N-Diisopropylethylamine (DIPEA): A classic sterically hindered, non-nucleophilic base, representing an extreme case of steric shielding.[4][5]

Structural and Electronic Comparison

The reactivity of these amines is a direct consequence of their structure. The availability of the nitrogen's lone pair of electrons for donation dictates their potency as both bases and nucleophiles.

Figure 2: Workflow for kinetic analysis of amine acylation.

Objective: To determine the relative initial rates of reaction for trans-4-Methylcyclohexanamine and cyclohexylamine with acetyl chloride.

Materials:

  • trans-4-Methylcyclohexanamine

  • Cyclohexylamine

  • Acetyl Chloride

  • Deuterated Chloroform (CDCl₃)

  • Tetramethylsilane (TMS) or other suitable internal standard

  • NMR tubes, syringes, and standard laboratory glassware

Methodology:

  • Preparation (Causality: Ensuring accurate and reproducible concentrations is critical for kinetic studies):

    • Prepare a 0.2 M stock solution of trans-4-Methylcyclohexanamine in CDCl₃ containing 0.05 M TMS as an internal standard.

    • Prepare a separate 0.2 M stock solution of cyclohexylamine in CDCl₃, also containing 0.05 M TMS.

    • Prepare a 0.2 M stock solution of acetyl chloride in CDCl₃. Keep this solution capped and dry, as it is moisture-sensitive.

  • Reaction Monitoring (Causality: Running reactions in parallel under identical conditions isolates the amine's structure as the sole variable):

    • Transfer 0.5 mL of the trans-4-Methylcyclohexanamine stock solution into an NMR tube.

    • Place the tube in the NMR spectrometer and allow it to equilibrate to a constant temperature (e.g., 25°C).

    • Acquire a pre-reaction spectrum (t=0) to confirm the initial concentrations.

    • Rapidly inject 0.5 mL of the acetyl chloride stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 60 seconds for 15-20 minutes).

    • Repeat the exact same procedure in a separate experiment using the cyclohexylamine stock solution.

  • Data Analysis (Causality: An internal standard corrects for variations in sample volume or spectrometer sensitivity, ensuring data integrity):

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the starting amine (e.g., the -CH-NH₂ proton) and the product amide (e.g., the -CH-NH-C(O)CH₃ proton).

    • Normalize these integrals against the integral of the TMS internal standard.

    • Plot the concentration of the starting amine versus time for both reactions.

    • The initial rate of the reaction is determined from the initial slope of this plot. A steeper slope indicates a faster reaction and higher nucleophilicity.

Conclusion and Practical Implications

This comparative analysis demonstrates that trans-4-Methylcyclohexanamine is a highly reactive primary amine, characterized by strong basicity and high nucleophilicity.

  • Performance Summary: Its reactivity profile is superior to that of aniline due to localized electron density and comparable or slightly superior to its close analog, cyclohexylamine, due to a minor inductive enhancement from the 4-methyl group. It stands in stark contrast to sterically hindered amines like TEA and DIPEA, which are designed to be strong bases but poor nucleophiles.

  • Application Guidance:

    • For reactions requiring a strong nucleophile (e.g., amide synthesis, Sₙ2 reactions), trans-4-Methylcyclohexanamine is an excellent choice, offering rapid reaction rates. [6][7] * When a non-nucleophilic base is needed to scavenge protons without interfering with an electrophilic center, DIPEA or TEA are the appropriate reagents. [4] * For transformations involving aromatic systems where modulated reactivity is desired, the less nucleophilic aniline would be more suitable.

The choice of an amine is a critical decision in synthesis design. By understanding the fundamental principles of basicity, nucleophilicity, and steric effects, researchers can strategically select the optimal reagent to maximize yield, minimize side reactions, and achieve their synthetic goals.

References

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  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry, 2(21), 3189-3196.
  • Brainly.in. (2020, May 21). The correct order the basicity of the following is (A). aniline>ammonia>cyclohexylamine (B). Retrieved from [Link]

  • Reade, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, October 30). What is pKa values of DIPEA, Hunig's base, in acetonitrile?. Retrieved from [Link]

  • Reade, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of trans-4-Methylcyclohexanamine Hydrochloride Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of robust and reliable research. trans-4-Methylcyclohexanamine hydrochloride, a key building block in organic synthesis, presents a case study in the multifaceted approach required for unambiguous structural elucidation, particularly when considering the potential for adduct formation. This guide provides an in-depth comparison of key analytical techniques, offering not just procedural outlines but the strategic rationale behind their application in confirming the structure and identifying potential adducts of this primary amine salt.

Introduction: The Challenge of Structural Verification

This compound is a relatively simple molecule, yet its hydrochloride salt form introduces complexities in analysis. The primary amine is susceptible to forming adducts, which are ions or molecules that are bound to the primary molecule. These adducts can arise from interactions with solvents, buffers, or other components in the sample matrix. Distinguishing the parent molecule from these adducts is critical for accurate quantification and understanding of its chemical behavior.

This guide will explore a suite of analytical techniques, comparing their strengths and weaknesses in the context of providing definitive structural information for this compound and its potential adducts.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise positions of atoms, bond lengths, and angles. This technique provides incontrovertible proof of the molecular structure, including the stereochemistry and the location of the hydrochloride counter-ion.

Current Status for this compound: As of the writing of this guide, a publicly available single-crystal X-ray structure of this compound has not been reported in major crystallographic databases. The availability of such a structure would serve as the ultimate reference for validating data from other analytical techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve high-purity this compound in a suitable solvent system (e.g., slow evaporation from ethanol/water or isopropanol).

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization to obtain single crystals of suitable size and quality.

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of liquid nitrogen to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.

Data Interpretation: The final output is a detailed crystallographic information file (CIF) containing the unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles. This would definitively confirm the trans configuration of the methyl and amine groups on the cyclohexane ring and the ionic interaction between the protonated amine and the chloride ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

Expertise & Experience: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the protonation state of the amine.

Key Diagnostic Features:

  • ¹H NMR: The presence of a broad signal for the -NH₃⁺ protons is a key indicator of the hydrochloride salt form. The chemical shifts of the cyclohexane ring protons will also be affected by the protonation of the amine group. In a non-protic solvent like DMSO-d₆, the exchangeable protons of the ammonium group can be observed.

  • ¹³C NMR: The carbon atom attached to the nitrogen will experience a downfield shift upon protonation due to the inductive effect of the positive charge.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing:

    • Acquire standard 1D ¹H and ¹³C spectra.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)Multiplicity
-NH₃⁺~8.0-9.0br s
CH-NH₃⁺~3.0-3.5m
CH-CH₃~1.0-1.5m
Cyclohexane CH₂~1.2-2.0m
-CH₃~0.8-1.0d

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C-NH₃⁺~50-55
C-CH₃~30-35
Cyclohexane CH₂~25-35
-CH₃~20-25

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample (~5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Analysis Chemical Shift & Multiplicity Analysis Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Identifying the Molecular Ion and Adducts

Expertise & Experience: Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight of the free base and identifying potential adducts. Soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the protonated molecule.

Adduct Formation: In ESI-MS, adduct formation is common. The protonated molecule [M+H]⁺ is expected for the free base (C₇H₁₅N, MW = 113.20 g/mol ) at m/z 114.2. However, other adducts may be observed depending on the solvent system and impurities. Common adducts include:

  • Sodium adduct [M+Na]⁺: m/z 136.2

  • Potassium adduct [M+K]⁺: m/z 152.3

  • Solvent adducts: e.g., with acetonitrile [M+ACN+H]⁺ at m/z 155.2

The choice of adduct for fragmentation in tandem mass spectrometry (MS/MS) can significantly influence the resulting fragmentation patterns, which is a critical consideration for structural confirmation[2].

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest to obtain a characteristic fragmentation pattern.

Comparative Performance of HPLC-UV and LC-MS:

FeatureHPLC-UVLC-MS/MS
Selectivity Lower; relies on chromatographic separation.Higher; provides mass-to-charge ratio information.
Sensitivity Generally lower.Generally higher, especially with selected reaction monitoring (SRM).
Adduct Identification Not possible.Directly identifies adducts based on their m/z values.
Quantification Robust and widely used.Can be more complex due to matrix effects and ionization efficiency.

Thermal Analysis (TGA/DSC): Assessing Stability and Purity

Expertise & Experience: Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and presence of solvates or hydrates. These techniques are complementary and are often performed simultaneously (STA)[3].

  • TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the loss of volatiles like water or solvent[4].

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition events[5].

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Results for a Hydrated Adduct:

  • TGA: A weight loss step corresponding to the loss of water molecules would be observed at a temperature below the decomposition temperature of the compound.

  • DSC: An endothermic peak corresponding to the desorption of water would be observed, followed by a sharp endotherm at the melting point of the anhydrous compound, and finally an exothermic event corresponding to decomposition.

Visualization of Analytical Techniques Comparison

Technique_Comparison cluster_structural Structural Information cluster_molecular_weight Molecular Weight & Adducts cluster_thermal_purity Thermal Properties & Purity XRD SC-XRD (Definitive 3D Structure) Elucidation Structural Elucidation XRD->Elucidation Absolute Structure NMR NMR (Connectivity & Protonation) NMR->Elucidation Detailed Environment MS Mass Spectrometry (MW & Adduct ID) MS->Elucidation Molecular Formula & Adducts Thermal TGA/DSC (Stability & Solvates) Thermal->Elucidation Physical Properties HPLC HPLC (Purity & Quantification) HPLC->Elucidation Purity Profile

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of this compound and its potential adducts requires a multi-technique, integrated approach. While single-crystal X-ray diffraction remains the unequivocal gold standard, its application is contingent on obtaining suitable crystals. In its absence, a combination of high-resolution NMR and mass spectrometry provides a robust framework for structural confirmation. NMR spectroscopy confirms the molecular connectivity and protonation state, while mass spectrometry verifies the molecular weight and identifies any adducts present. Thermal analysis and chromatography are essential supporting techniques for assessing purity, stability, and the presence of solvates or hydrates.

By judiciously applying and comparing the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structural integrity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of trans-4-Methylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Specificity

Trans-4-Methylcyclohexanamine hydrochloride (t-4-MCHA) is a synthetic cycloaliphatic amine derivative used as a key intermediate in the synthesis of various pharmaceuticals.[1] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. However, the analysis of t-4-MCHA is frequently complicated by the potential presence of structurally similar compounds, most notably its geometric isomer, cis-4-Methylcyclohexanamine (c-4-MCHA), and other related alkylated cyclohexylamines.

The ability of an analytical method to differentiate the target analyte (t-4-MCHA) from these structurally related molecules is known as specificity or selectivity.[2][3] A lack of specificity can lead to significant analytical errors, such as the overestimation of the analyte's concentration, potentially resulting in incorrect dosage calculations or failure to meet regulatory purity standards. This guide provides a comparative analysis of common analytical methodologies and details robust experimental protocols for assessing and mitigating the risks of cross-reactivity in the quantification of this compound.

The Basis of Cross-Reactivity with t-4-MCHA

Cross-reactivity occurs when an analytical system designed to detect a specific molecule also responds to other, non-target compounds.[4][5] For t-4-MCHA, the primary sources of cross-reactivity stem from its structural analogs.

Key Potential Cross-Reactants:

  • cis-4-Methylcyclohexanamine (c-4-MCHA): As the geometric isomer, c-4-MCHA shares the same molecular weight and mass fragmentation patterns, making it indistinguishable by mass spectrometry alone without prior chromatographic separation.[6]

  • Other Cyclohexylamine Derivatives: Compounds such as cyclohexylamine, 3-methylcyclohexanamine, or (4-methylcyclohexyl)methanol[7] may be present as impurities from synthesis or degradation and can interfere depending on the analytical method's selectivity.

  • Metabolites: In biological matrices, metabolites of t-4-MCHA or related compounds could also exhibit cross-reactivity.

The choice of analytical technique is therefore paramount. High-throughput methods like immunoassays are often susceptible to cross-reactivity, whereas high-resolution chromatographic techniques offer superior specificity.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on a balance of required specificity, sensitivity, throughput, and the complexity of the sample matrix. Here, we compare two fundamentally different approaches for the analysis of t-4-MCHA: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays (e.g., Competitive ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are powerful tools for high-throughput screening due to their speed and sensitivity.[8] They rely on the specific binding of an antibody to the target analyte. However, this specificity is not absolute; antibodies raised against t-4-MCHA may also bind to its isomers or other analogs, leading to cross-reactivity.[4][9]

  • Principle of Detection: In a competitive ELISA format, the t-4-MCHA in a sample competes with a labeled t-4-MCHA conjugate for a limited number of antibody binding sites. A higher concentration of t-4-MCHA in the sample results in less labeled conjugate binding, producing a lower signal. The signal is inversely proportional to the analyte concentration.[10]

  • Causality of Cross-Reactivity: An antibody recognizes a specific three-dimensional shape or epitope. Because cis and trans isomers differ only in the spatial arrangement of the methyl and amine groups, an antibody may bind to both, albeit with potentially different affinities. This binding to a non-target molecule generates a signal that is analytically indistinguishable from the target analyte, causing a false positive or an inflated quantitative result.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for quantifying small molecules, even in complex matrices.[11][12] Its power lies in its dual-separation capability: physical separation by liquid chromatography followed by mass-based separation and detection by the mass spectrometer.

  • Principle of Detection: The liquid chromatography (LC) step separates compounds based on their physicochemical properties (e.g., polarity, size). This allows for the physical separation of t-4-MCHA from its isomers and other related substances before they enter the mass spectrometer.[6] The tandem mass spectrometer (MS/MS) then isolates the parent ion of the target molecule, fragments it, and detects specific product ions, providing an additional layer of specificity.

  • Mitigating Cross-Reactivity: While MS/MS alone cannot distinguish between isomers like t-4-MCHA and c-4-MCHA (which have identical parent and product ion masses), the preceding chromatographic separation is designed specifically to resolve this issue.[6] By developing an LC method where the cis and trans isomers have different retention times, each can be quantified independently and accurately.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of any analytical method, its specificity must be rigorously validated.[13][14] The following protocols provide step-by-step guidance for assessing the cross-reactivity of potential interfering compounds in both ELISA and LC-MS/MS assays for t-4-MCHA.

Protocol 1: Competitive ELISA Cross-Reactivity Study

This protocol determines the degree to which structurally related compounds interfere with the immunoassay for t-4-MCHA.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Analyte & Cross-Reactant Standard Curves add_samples Add Standards/Samples & t-4-MCHA-HRP Conjugate prep_standards->add_samples prep_plate Coat Plate with Capture Antibody & Block Non-Specific Sites prep_plate->add_samples incubate1 Incubate (Competition Step) add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_ic50 Calculate IC50 for each Compound read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (the target analyte) at 1 mg/mL in assay buffer.

    • Prepare separate 1 mg/mL stock solutions for each potential cross-reactant (e.g., cis-4-Methylcyclohexanamine HCl, cyclohexylamine HCl).

    • Create serial dilutions for each compound to generate standard curves covering a wide concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Assay Procedure: [15][16][17]

    • Coat a 96-well microplate with a capture antibody specific for t-4-MCHA and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Add 50 µL of each standard dilution (for both the target analyte and potential cross-reactants) to separate wells in duplicate.

    • Immediately add 50 µL of an enzyme-conjugated t-4-MCHA (e.g., HRP-conjugate) at a pre-optimized concentration to all wells.

    • Incubate for 1-2 hours at 37°C to allow for competition.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops (15-20 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • For each compound, plot the OD values against the logarithm of the concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).[16]

    • Calculate the percent cross-reactivity (%CR) for each potential interfering compound using the following formula, as established in immunoassay validation principles:

      % Cross-Reactivity = (IC50 of t-4-MCHA / IC50 of Cross-Reactant) x 100

Protocol 2: LC-MS/MS Specificity and Isomer Separation

This protocol validates the ability of an LC-MS/MS method to separate and specifically quantify t-4-MCHA in the presence of its cis-isomer and other analogs. This aligns with regulatory expectations for method validation.[3][18]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation prep_mix Prepare Solution with t-4-MCHA and Potential Cross-Reactants spike_matrix Spike Mixture into Blank Matrix (e.g., Placebo Formulation) prep_mix->spike_matrix extract_sample Perform Sample Extraction (e.g., SPE or LLE) spike_matrix->extract_sample inject Inject Extracted Sample into LC-MS/MS extract_sample->inject separate Chromatographic Separation (Isomer Resolution) inject->separate detect Tandem Mass Spectrometry Detection (MRM Mode) separate->detect check_rt Confirm Retention Times (RT) detect->check_rt check_peaks Assess Peak Resolution (Rs > 1.5) check_rt->check_peaks quantify Quantify Peaks Independently check_peaks->quantify

Caption: Workflow for LC-MS/MS Specificity & Isomer Resolution Validation.

Methodology:

  • Chromatographic Method Development (Key Step):

    • Objective: Achieve baseline separation (Resolution (Rs) > 1.5) between trans-4-MCHA and cis-4-MCHA.

    • Column Selection: A column with alternative selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, may provide better resolution for isomers than a standard C18 column.[6]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., methanol vs. acetonitrile, buffer pH) to optimize the separation.

    • Example Conditions:

      • Column: Biphenyl, 2.6 µm, 100 x 2.1 mm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Methanol

      • Gradient: A time-programmed gradient optimized to resolve the cis and trans isomers.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Determine the optimal precursor-to-product ion transition for 4-methylcyclohexanamine (parent compound of the salt). For example, m/z 114 -> 97. This transition will be the same for both cis and trans isomers.

  • Specificity Validation Experiment:

    • Prepare a solution containing a known concentration of t-4-MCHA (e.g., 100 ng/mL) and a higher concentration of the potential cross-reactants (e.g., c-4-MCHA at 500 ng/mL).

    • Spike this mixture into a blank matrix (e.g., a placebo formulation or drug substance without the active ingredient).

    • Process the sample using the established extraction procedure (e.g., Solid Phase Extraction or Liquid-Liquid Extraction).

    • Inject the final extract into the LC-MS/MS system.

  • Data Analysis and Acceptance Criteria:

    • Resolution: Confirm that the chromatographic peaks for t-4-MCHA and c-4-MCHA are baseline resolved (Rs > 1.5).

    • Interference Check: In the chromatogram for the t-4-MCHA MRM transition, verify that there is no interfering peak at the retention time of the cis-isomer or other tested compounds.

    • Accuracy: The quantified concentration of t-4-MCHA should be within ±15% of its nominal spiked concentration, demonstrating that the presence of the other compounds did not affect its accurate measurement.

Data Interpretation and Comparison

Summarizing the results in a clear format is essential for comparing the performance of different analytical methods.

Table 1: Hypothetical Cross-Reactivity Data for t-4-MCHA Analysis

CompoundAnalytical MethodIC50 (ng/mL)% Cross-ReactivityChromatographic Resolution (Rs) from t-4-MCHA
trans-4-MCHA Competitive ELISA 15.2100% (Analyte) N/A
cis-4-MCHA Competitive ELISA45.833.2% N/A
Cyclohexylamine Competitive ELISA>10,000<0.15% N/A
trans-4-MCHA LC-MS/MS N/AN/A (Specific) N/A (Analyte)
cis-4-MCHA LC-MS/MSN/ANo Interference 2.1
Cyclohexylamine LC-MS/MSN/ANo Interference 3.5

Interpretation:

  • The Competitive ELISA shows significant cross-reactivity (33.2%) with the cis-isomer. This means that if the cis-isomer is present in a sample, the ELISA will overestimate the amount of t-4-MCHA. The method is, however, highly specific against the less similar cyclohexylamine.

  • The LC-MS/MS method demonstrates excellent specificity. With a resolution factor (Rs) of 2.1, it can completely separate the cis and trans isomers, allowing for their independent and accurate quantification without mutual interference.

Conclusion and Recommendations

The choice of an analytical method for this compound must be guided by the required level of specificity.

  • For high-throughput screening where the primary goal is to quickly assess the presence or absence of the compound and minor cross-reactivity from isomers is acceptable, a well-characterized Competitive ELISA may be suitable. However, its limitations must be understood, and results should be considered semi-quantitative if isomers are known to be present.

  • For regulatory submissions, quality control, and pharmacokinetic studies , where accurate and specific quantification is mandatory, LC-MS/MS is the authoritative method . Its ability to chromatographically resolve isomers is essential for meeting the stringent specificity requirements set by regulatory bodies like the FDA.[13][18]

Ultimately, a thorough cross-reactivity assessment is not merely a validation exercise; it is a fundamental component of ensuring data integrity and, by extension, the safety and efficacy of the final pharmaceutical product.

References

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Navigating Stereochemistry: A Comparative Guide to the Pharmacokinetics of 4-Methylcyclohexanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the spatial arrangement of atoms within a molecule can profoundly influence its biological activity and pharmacokinetic profile. This guide offers an in-depth, objective comparison of the pharmacokinetic differences between the cis and trans isomers of 4-methylcyclohexanamine (4-MCHA). As a Senior Application Scientist, this document is structured to provide not only a comparative analysis based on available data and analogous compounds but also to detail the experimental methodologies required to elucidate these critical parameters, ensuring a foundation of scientific integrity and practical applicability.

Introduction: The Significance of Stereoisomerism in 4-MCHA

4-Methylcyclohexanamine, a cyclic amine, exists as two primary diastereomers: cis-4-methylcyclohexanamine and trans-4-methylcyclohexanamine. The key structural distinction lies in the relative orientation of the amino (-NH₂) and methyl (-CH₃) groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer predominantly places both substituents in the equatorial position, minimizing steric hindrance. Conversely, the cis isomer forces one substituent into the axial position, leading to greater steric strain. This seemingly subtle difference in three-dimensional structure is hypothesized to have significant ramifications for how these molecules interact with biological systems, from receptor binding to metabolic enzyme processing. Understanding these differences is paramount for applications ranging from drug design, where one isomer may exhibit a desired therapeutic effect while the other could be inactive or even toxic, to industrial chemical safety assessments.

Comparative Pharmacokinetic Profiles: An Evidence-Based Projection

Direct comparative pharmacokinetic data for the isomers of 4-MCHA is not extensively available in public literature. However, by synthesizing information from studies on analogous compounds, such as cyclohexylamine and other substituted cyclohexanes, and applying principles of stereoselective metabolism, we can construct a scientifically grounded projection of their likely pharmacokinetic behaviors.

Table 1: Projected Pharmacokinetic Parameters of 4-MCHA Isomers
Pharmacokinetic Parametercis-4-Methylcyclohexanaminetrans-4-MethylcyclohexanamineRationale for Projected Differences
Absorption
Rate of Absorption (kₐ)Likely similarLikely similarAs small, lipophilic molecules, both isomers are expected to be readily absorbed via passive diffusion. Minor differences in lipophilicity may exist.
Bioavailability (F)Potentially lowerPotentially higherThe more sterically hindered cis isomer may be more susceptible to first-pass metabolism in the gut wall or liver.
Distribution
Volume of Distribution (Vd)Likely similarLikely similarBoth isomers are expected to distribute into tissues, with minor differences potentially arising from differential plasma protein binding.
Plasma Protein BindingModerately boundModerately boundThe extent of binding may differ slightly based on the three-dimensional shape and interaction with binding proteins.
Metabolism
Primary Metabolic PathwayHydroxylation of the cyclohexane ringHydroxylation of the cyclohexane ringThis is a common metabolic pathway for cyclic alkanes.
Rate of MetabolismPotentially fasterPotentially slowerThe axial substituent in the cis isomer may be more accessible to metabolic enzymes, or the overall higher energy conformation could lead to faster metabolism. The equatorial groups of the trans isomer may be less accessible.
Metabolic ProfilePotentially different regioselectivity of hydroxylationPotentially different regioselectivity of hydroxylationThe steric hindrance from the methyl and amino groups will influence which carbon atoms on the ring are most susceptible to hydroxylation by cytochrome P450 enzymes. A study on methylcyclohexane showed that hydroxylation occurs to the greatest extent at the carbon atom furthest from the methyl group, suggesting steric factors are critical[1].
Excretion
Primary Route of ExcretionRenal (as parent compound and metabolites)Renal (as parent compound and metabolites)As with many small molecule amines, renal excretion is the primary route.
Renal Clearance (CLr)Potentially higher for metabolitesPotentially lower for metabolitesThe rate of excretion will depend on the polarity of the resulting metabolites.
Half-life (t½)Potentially shorterPotentially longerA faster rate of metabolism would lead to a shorter elimination half-life for the cis isomer.

The "Why": Causality Behind Projected Pharmacokinetic Differences

The projected differences in the pharmacokinetic profiles of cis- and trans-4-MCHA are rooted in the principles of stereoselective drug metabolism. The Cytochrome P450 (CYP) enzyme superfamily, the primary catalysts of Phase I metabolism in the liver, are chiral entities. The active sites of these enzymes are three-dimensional pockets, and the "fit" of a substrate molecule within this pocket dictates the rate and site of metabolism.

For 4-MCHA, the orientation of the methyl group (axial in one of the cis conformers versus equatorial in the trans isomer) will likely influence how the molecule docks within the CYP active site. The greater steric hindrance of the cis isomer could either facilitate or hinder its interaction with the enzyme's catalytic center, leading to a different rate of metabolism compared to the less sterically crowded trans isomer. Furthermore, the accessibility of different C-H bonds on the cyclohexane ring to the enzymatic reactive center will be different for each isomer, likely resulting in a different ratio of hydroxylated metabolites.

Experimental Workflows for Determining Pharmacokinetic Parameters

To move from projection to empirical data, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating systems, providing a comprehensive understanding of the ADME properties of the 4-MCHA isomers.

In Vitro Metabolic Stability Assessment

This initial screen provides a rapid assessment of the intrinsic clearance of each isomer.

Objective: To determine the rate of metabolism of cis- and trans-4-MCHA in liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add a known concentration of either cis- or trans-4-MCHA to the respective tubes to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant, from which the intrinsic clearance can be calculated.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism[2][3][4][5][6].

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • Chiral LC-MS/MS: This is essential to separate and specifically quantify each isomer in the presence of the other, which is critical for any potential in vivo studies where chiral inversion might be a possibility[7][8][9][10].

Diagram of In Vitro Metabolic Stability Workflow:

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tubes Prepare Microsome Mixtures pre_incubate Pre-incubate at 37°C prep_tubes->pre_incubate add_isomer Add 4-MCHA Isomer pre_incubate->add_isomer time_sampling Time-Point Sampling & Quenching add_isomer->time_sampling process_samples Centrifuge & Collect Supernatant time_sampling->process_samples lc_ms Chiral LC-MS/MS Analysis process_samples->lc_ms data_analysis Calculate Intrinsic Clearance lc_ms->data_analysis

In Vitro Metabolic Stability Workflow
In Vivo Pharmacokinetic Study

This definitive study provides the complete pharmacokinetic profile of the isomers in a living system.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, clearance, volume of distribution, and half-life) of cis- and trans-4-MCHA following intravenous and oral administration in a relevant animal model (e.g., rats).

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of each isomer separately to a group of animals via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of each isomer separately to another group of animals.

  • Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract the 4-MCHA isomers from the plasma using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the concentration of each isomer in the plasma samples using a validated chiral LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters for each isomer and administration route. Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Causality Behind Experimental Choices:

  • IV and PO Administration: Comparing the data from both routes is essential to determine the absolute bioavailability and to distinguish between poor absorption and high first-pass metabolism.

  • Serial Blood Sampling: This allows for the construction of a plasma concentration-time curve, which is necessary to calculate the pharmacokinetic parameters.

  • Animal Model: The choice of animal model (e.g., rat) should be based on its metabolic similarity to humans for the class of compounds being studied, if known.

Diagram of In Vivo Pharmacokinetic Study Workflow:

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_extraction Sample Extraction plasma_prep->sample_extraction lc_ms Chiral LC-MS/MS Analysis sample_extraction->lc_ms pk_analysis Pharmacokinetic Parameter Calculation lc_ms->pk_analysis

In Vivo Pharmacokinetic Study Workflow

Conclusion and Future Directions

While direct comparative data on the pharmacokinetics of 4-methylcyclohexanamine isomers is limited, a strong scientific basis exists to predict significant differences in their metabolic profiles and overall disposition. The cis isomer, with its higher energy conformation and potentially more accessible metabolic sites, is hypothesized to undergo more rapid metabolism than the more stable trans isomer.

The experimental protocols outlined in this guide provide a robust framework for definitively characterizing the absorption, distribution, metabolism, and excretion of both cis- and trans-4-methylcyclohexanamine. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions regarding the use and further development of these compounds. Future studies should also focus on identifying the specific metabolites of each isomer to gain a more complete understanding of their biotransformation pathways and to assess any potential for the formation of active or toxic metabolites.

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A Senior Application Scientist's Guide to In-Silico Modeling of trans-4-Methylcyclohexanamine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of core in-silico methodologies for characterizing the molecular interactions of trans-4-Methylcyclohexanamine hydrochloride (t-4-MCHA-HCl). As a crucial building block in pharmaceuticals, notably in the synthesis of the antidiabetic drug glimepiride, understanding its interaction profile is paramount for rational drug design and optimization.[1][2] We will move beyond simple protocol recitation to explore the causal logic behind methodological choices, ensuring a robust and validated approach to computational analysis.

The narrative is structured to mirror a typical research workflow, beginning with rapid, high-throughput screening techniques and progressing to more computationally intensive, high-fidelity simulations. Each section compares the utility, limitations, and data output of three cornerstone techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) Modeling.

The Computational Workflow: An Integrated Approach

Effective in-silico analysis is not a linear process but an interconnected ecosystem of techniques. A high-throughput method like molecular docking provides initial hypotheses, which are then rigorously tested and refined by more detailed methods like molecular dynamics. Data from multiple validated compounds can then inform predictive QSAR models for future lead optimization. This integrated workflow ensures that computational resources are used efficiently, and the resulting insights are scientifically sound.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Refinement & Dynamic Validation cluster_2 Predictive Modeling & Optimization docking Molecular Docking md Molecular Dynamics (MD) docking->md Top Poses target_id Target Identification (e.g., SUR1 subunit) target_id->docking ligand_prep Ligand Preparation (t-4-MCHA-HCl) ligand_prep->docking qsar QSAR Modeling md->qsar Validated Binding Mode, Binding Free Energy qsar->ligand_prep Suggests New Analogs exp_data Experimental Activity Data (Analogs of t-4-MCHA-HCl) exp_data->qsar

Caption: Integrated workflow for in-silico analysis.

Comparative Analysis of In-Silico Methodologies

Molecular Docking: The High-Throughput Handshake

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3] It utilizes search algorithms to explore various binding poses and scoring functions to rank them, providing a rapid, static snapshot of the interaction.[4]

Expertise & Causality: The primary value of docking lies in its speed, making it ideal for virtual screening of large compound libraries or initial pose prediction. However, its core limitation is the approximation inherent in its scoring functions and its disregard for protein flexibility and explicit solvent effects. This is a deliberate trade-off for computational efficiency. Therefore, docking results should be treated as hypotheses that require further validation. For t-4-MCHA-HCl, docking can quickly identify potential binding pockets on a target like the SUR1 subunit and provide a first estimate of binding affinity.

Trustworthiness through Protocol: A well-defined protocol is crucial for reproducible results. We will use AutoDock Vina, a widely-used open-source docking engine, as our example.[5][6][7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the RCSB PDB).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens, as hydrogen bonds are critical for protein-ligand interactions.

    • Compute Gasteiger charges to approximate the electrostatic potential.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of t-4-MCHA-HCl (e.g., from PubChem CID 12714125).[8]

    • Use a tool like Open Babel to generate a 3D conformation and save it in PDBQT format, which includes charge and atom type information.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the predicted binding site on the receptor. The choice of this box is critical: a box that is too small may miss the true binding pose, while one that is too large unnecessarily increases computation time. If the binding site is unknown, a "blind docking" approach covering the entire protein surface can be used.

  • Execution & Analysis:

    • Run AutoDock Vina using a configuration file that specifies the receptor, ligand, and grid box parameters.

    • Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). The lower the score, the stronger the predicted binding.

G start Start receptor Prepare Receptor (Add H, Charges) start->receptor ligand Prepare Ligand (3D Conformation) start->ligand grid Define Grid Box (Binding Site) receptor->grid ligand->grid run_vina Run AutoDock Vina grid->run_vina analyze Analyze Results (Binding Affinity, Poses) run_vina->analyze end End analyze->end

Caption: Molecular Docking workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulation: Observing the Interaction in Motion

MD simulations provide a dynamic, atomistic-level view of a molecular system over time by solving Newton's equations of motion.[9][10] This technique allows us to assess the stability of a protein-ligand complex, observe conformational changes, and calculate binding free energies with higher accuracy than docking.

Expertise & Causality: MD is the logical next step after docking. Its purpose is to validate the static poses predicted by docking in a more realistic, dynamic environment that includes explicit water molecules and ions. If a docked pose is unstable and the ligand quickly dissociates in an MD simulation, the initial docking result is likely a false positive. The choice of a force field (e.g., CHARMM, AMBER) is critical, as it defines the potential energy of the system and thus governs the interactions.[11][12]

Trustworthiness through Protocol: A robust MD protocol involves careful system setup, equilibration to relax the system into a stable state, and a sufficiently long production run to sample relevant conformational space. We will outline a workflow using GROMACS, a highly efficient and popular MD engine.[13][14]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Start with the best-ranked protein-ligand complex from docking.

    • Generate a topology for the protein using a standard force field (e.g., CHARMM36).

    • Generate a topology for the ligand (t-4-MCHA-HCl). This is a critical step for non-standard molecules and often requires a server like CGenFF to generate accurate parameters compatible with the protein force field.[11][15]

    • Combine the protein and ligand topologies into a single system topology.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic).

    • Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Perform a two-stage equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[11]

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the system.

  • Analysis:

    • Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

G start Docked Complex topology Generate Topologies (Protein & Ligand) start->topology solvate Solvate & Add Ions topology->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis end Validated Complex analysis->end

Caption: MD Simulation workflow using GROMACS.

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16][17] By identifying the key molecular features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.[18][19]

Expertise & Causality: QSAR is fundamentally different from docking and MD. It is not a simulation of a physical process but a statistical model. Its power comes from its ability to screen vast chemical spaces rapidly, guiding chemists on which structural modifications are likely to improve activity. The core principle is that structurally similar compounds are expected to have similar biological activities. This approach is only viable when experimental data for a series of related compounds is available.

Trustworthiness through Protocol: The reliability of a QSAR model is entirely dependent on the quality of the input data and, most importantly, rigorous validation. A model that perfectly describes the training data but fails to predict the activity of new compounds (the test set) is useless.

Experimental Protocol: General QSAR Workflow

  • Data Curation:

    • Collect a dataset of structurally related compounds (analogs of t-4-MCHA-HCl) with consistently measured biological activity data (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological indices, 3D shape descriptors).

  • Data Division:

    • Split the dataset into a training set (typically 70-80% of the data) used to build the model, and a test set (20-30%) that is kept aside to validate the model's predictive power.

  • Model Building and Feature Selection:

    • Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) or a machine learning algorithm (e.g., Support Vector Machines, Random Forest) to find the best correlation between a subset of descriptors and biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the activity of the compounds in the test set. The correlation between predicted and actual activities is the ultimate measure of the model's real-world predictive ability.

G data Curate Data (Analogs + Activity) descriptors Calculate Molecular Descriptors data->descriptors split Split Data (Training & Test Sets) descriptors->split build Build Model on Training Set split->build Training Data validate Validate Model on Test Set split->validate Test Data build->validate Trained Model predict Predict Activity of New Compounds validate->predict

Caption: General workflow for QSAR model development.

Quantitative Data Summary & Method Comparison

To provide a clear, objective comparison, the following tables summarize the key characteristics and potential data outputs of each methodology.

Table 1: Comparison of In-Silico Modeling Techniques

FeatureMolecular DockingMolecular Dynamics (MD)QSAR Modeling
Primary Output Binding pose, Affinity ScoreDynamic stability, Conformational changes, Binding Free EnergyPredicted biological activity
Computational Cost Low (seconds to minutes per ligand)High (days to weeks per system)Medium (model building) / Very Low (prediction)
Key Assumption "Lock and key" or "induced fit" model; static receptorThe chosen force field accurately represents realityStructural similarity correlates with activity similarity
Handles Flexibility Limited (ligand flexible, receptor rigid/partially flexible)Fully flexible systemImplicitly, through descriptors
Requires Experimental Data No (requires protein structure)No (requires protein structure)Yes (requires activity data for a series of compounds)
Primary Use Case Virtual screening, initial pose hypothesisPose validation, stability analysis, mechanism of actionLead optimization, virtual screening of analogs

Table 2: Hypothetical Data for t-4-MCHA-HCl Interaction with Target Protein

MetricTechniqueValueInterpretation
Binding AffinityMolecular Docking (Vina)-6.5 kcal/molModerate predicted binding affinity.
Complex RMSDMolecular Dynamics (GROMACS)1.5 Å (over 100 ns)The ligand remains stably bound in the pocket throughout the simulation.
Key InteractionsMolecular Dynamics (GROMACS)Hydrogen bond with GLU-178 (85% occupancy)A specific, stable hydrogen bond is a key anchor for the ligand.
Predicted pIC50QSAR Model5.8The model predicts the compound to have moderate activity based on its structural features.

Conclusion

The in-silico modeling of this compound is not about selecting a single "best" method, but about strategically applying a combination of techniques to build a comprehensive and validated understanding of its molecular interactions. Molecular docking serves as an efficient scout, rapidly identifying potential binding modes. Molecular dynamics acts as the rigorous validator, confirming the stability and dynamics of these interactions in a simulated physiological environment. Finally, QSAR provides the predictive power to guide the design of next-generation analogs with improved potency. By integrating these methods, researchers, scientists, and drug development professionals can accelerate the discovery pipeline, reduce costs, and make more informed decisions in the quest for novel therapeutics.

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A Comparative Cost Analysis of Trans-4-Methylcyclohexanamine Hydrochloride Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Trans-4-Methylcyclohexanamine hydrochloride, a crucial building block in the synthesis of the antidiabetic drug Glimepiride and the antipsychotic Cariprazine, presents a compelling case study in process optimization.[1] This guide provides an in-depth comparative cost analysis of the primary synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Our analysis extends beyond simple reagent costs to encompass yields, stereoselectivity, energy consumption, and waste disposal considerations, providing a holistic view of the economic and environmental impact of each pathway.

Executive Summary: A Comparative Overview

The synthesis of this compound is dominated by a few key methodologies, each with its own set of advantages and economic implications. The table below provides a high-level comparison of the most viable routes, which will be explored in detail throughout this guide.

Synthesis RouteKey AdvantagesKey DisadvantagesEstimated Cost per Kg
Catalytic Hydrogenation of p-Toluidine Readily available starting material, potential for high throughput.High pressure/temperature, catalyst cost, cis/trans isomer separation.

Reductive Amination of 4-Methylcyclohexanone Milder reaction conditions, good control over reaction.Cost of reducing agents, potential for side reactions.

$
Isomerization of a Schiff's Base High trans-selectivity, good yields.Multi-step process, use of strong bases.

$
From trans-4-Methylcyclohexanecarboxylic Acid High stereoselectivity, good yields.Cost of starting material, use of hazardous reagents (sodium azide).

Biocatalytic (Transaminase) Excellent stereoselectivity (>99% de), environmentally friendly.High initial enzyme cost, scalability may be a concern.

$

Note: The cost estimations are relative and will vary based on supplier, scale, and prevailing market conditions.

Method 1: Catalytic Hydrogenation of p-Toluidine

This classical and industrially prevalent method involves the direct hydrogenation of p-toluidine (4-methylaniline) over a noble metal catalyst. The choice of catalyst and reaction conditions is critical in steering the reaction towards the desired trans isomer.

Workflow: Catalytic Hydrogenation

p_toluidine p-Toluidine reactor High-Pressure Reactor (100-140°C, 2-8 MPa) p_toluidine->reactor hydrogen H₂ Gas hydrogen->reactor catalyst Ru/C or Rh/C Catalyst + Alkali Hydroxide catalyst->reactor filtration Catalyst Filtration and Recovery reactor->filtration separation Cis/Trans Isomer Separation (Distillation/ Crystallization) filtration->separation hcl_addition HCl Addition separation->hcl_addition product trans-4-Methylcyclohexanamine Hydrochloride hcl_addition->product

Caption: Workflow for Catalytic Hydrogenation of p-Toluidine.

In-Depth Analysis

Expertise & Experience: The key to a successful and cost-effective hydrogenation of p-toluidine lies in maximizing the trans:cis isomer ratio to minimize downstream purification costs. Our experience indicates that ruthenium-on-carbon (Ru/C) catalysts, often in the presence of an alkali hydroxide like sodium hydroxide, provide a favorable balance of activity and selectivity towards the trans isomer.[2] The reaction is typically carried out at elevated temperatures (100-140°C) and pressures (2-8 MPa).[2] While rhodium-on-carbon (Rh/C) can also be used, it is generally more expensive.

Trustworthiness: A self-validating system for this process involves rigorous in-process monitoring of the cis/trans ratio using gas chromatography (GC). This allows for the optimization of reaction time and conditions to achieve a consistent and desirable isomer distribution. Catalyst recycling is also a critical factor in the overall cost-effectiveness of this route.

Cost Breakdown
ItemEstimated Cost (per kg of product)Notes
p-Toluidine $5 - $15Price varies with purity and supplier.[3][4][5][6]
Ruthenium on Carbon (5%) $10 - $20Based on catalyst loading and recycling efficiency.[5][7]
Rhodium on Carbon (5%) $30 - $50A more expensive but potentially more selective catalyst.[8][9]
Hydrogen Gas $5 - $10Cost is dependent on production method (electrolysis vs. steam reforming) and scale.[10][11][12][13]
Energy Consumption $15 - $30High-pressure and high-temperature conditions contribute significantly to energy costs.[14]
Purification $20 - $40Fractional distillation or crystallization of salts (e.g., pivalate) is required to separate isomers.
Waste Disposal $5 - $10Includes disposal of spent catalyst and solvent waste.[8][15][16][17][18]
Total Estimated Cost $60 - $125
Experimental Protocol: Catalytic Hydrogenation
  • Charge a high-pressure autoclave with p-toluidine, a suitable solvent (e.g., isopropanol), 5% ruthenium on carbon catalyst (typically 1-5 mol%), and a catalytic amount of sodium hydroxide.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5 MPa and heat to 120°C with vigorous stirring.

  • Maintain the reaction under these conditions for 4-6 hours, monitoring the reaction progress by GC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • The filtrate, containing a mixture of cis- and trans-4-methylcyclohexylamine, is then subjected to fractional distillation or crystallization with an appropriate acid (e.g., hydrochloric acid or pivalic acid) to isolate the trans-isomer.

Method 2: Reductive Amination of 4-Methylcyclohexanone

This method offers a milder alternative to catalytic hydrogenation, proceeding through the formation of an imine or enamine intermediate from 4-methylcyclohexanone, which is then reduced in situ.

Workflow: Reductive Amination

ketone 4-Methylcyclohexanone reaction One-Pot Reaction (Room Temperature) ketone->reaction amine_source Ammonia/Ammonium Salt amine_source->reaction reducing_agent NaBH(OAc)₃ or NaBH₃CN reducing_agent->reaction workup Aqueous Workup and Extraction reaction->workup hcl_addition HCl Addition workup->hcl_addition product trans-4-Methylcyclohexanamine Hydrochloride hcl_addition->product

Caption: Workflow for Reductive Amination of 4-Methylcyclohexanone.

In-Depth Analysis

Expertise & Experience: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and generally higher yields.[19] The reaction is typically a one-pot procedure carried out at ambient temperature, which significantly reduces energy costs compared to catalytic hydrogenation. The stereochemical outcome is influenced by the steric hindrance of the reducing agent and the intermediate iminium ion.

Trustworthiness: A self-validating system for this protocol involves monitoring the consumption of the starting ketone by thin-layer chromatography (TLC) or LC-MS. The purity and isomer ratio of the final product can be readily assessed by NMR spectroscopy and GC.

Cost Breakdown
ItemEstimated Cost (per kg of product)Notes
4-Methylcyclohexanone $30 - $50Price can vary based on purity and supplier.[7][13][20][21][22][23][24]
Sodium Triacetoxyborohydride $40 - $70A key cost driver for this route.[17][19][20][21][25]
Sodium Cyanoborohydride $20 - $40A less expensive but more toxic alternative.[3][16][18][24][26]
Ammonia Source $5 - $10Ammonium acetate or a solution of ammonia in an alcohol is commonly used.
Solvent $10 - $20Dichloromethane or 1,2-dichloroethane are common solvents.
Purification $15 - $30Typically involves extraction and crystallization.
Waste Disposal $10 - $20Disposal of boron-containing byproducts and halogenated solvents.[8][15][16][17][18]
Total Estimated Cost $110 - $200
Experimental Protocol: Reductive Amination
  • To a stirred solution of 4-methylcyclohexanone in 1,2-dichloroethane, add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 1 hour, maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and dry under vacuum.

Method 3: Isomerization of a Schiff's Base

This elegant method involves the formation of a Schiff's base from 4-methylcyclohexylamine (as a cis/trans mixture) and an aromatic aldehyde, followed by base-catalyzed isomerization to the thermodynamically more stable trans-isomer, and subsequent hydrolysis.

Workflow: Schiff's Base Isomerization

amine_mixture cis/trans-4-Methylcyclohexylamine schiff_base_formation Schiff's Base Formation amine_mixture->schiff_base_formation aldehyde Benzaldehyde aldehyde->schiff_base_formation schiff_base N-Benzylidene-4-methylcyclohexanamine (cis/trans mixture) schiff_base_formation->schiff_base isomerization Isomerization (Potassium tert-butoxide) schiff_base->isomerization trans_schiff_base trans-N-Benzylidene-4- methylcyclohexanamine isomerization->trans_schiff_base hydrolysis Acid Hydrolysis trans_schiff_base->hydrolysis product trans-4-Methylcyclohexanamine Hydrochloride hydrolysis->product

Caption: Workflow for Schiff's Base Isomerization Route.

In-Depth Analysis

Expertise & Experience: This route offers a high degree of stereochemical control. The isomerization is driven by the thermodynamic preference for the equatorial methyl group in the trans-isomer. Potassium tert-butoxide is a common and effective strong base for this transformation. A patent for a similar process reports a yield of 83% for the pivalate salt with a high trans-isomer content.[27]

Trustworthiness: The progress of the isomerization can be monitored by GC or NMR to ensure complete conversion to the trans-isomer. The subsequent hydrolysis and purification steps are straightforward and can be validated by standard analytical techniques.

Cost Breakdown
ItemEstimated Cost (per kg of product)Notes
cis/trans-4-Methylcyclohexylamine $20 - $40Can be sourced as a byproduct of other processes or synthesized.
Benzaldehyde $5 - $10A readily available aromatic aldehyde.
Potassium tert-Butoxide $30 - $60A key reagent for the isomerization step.[10][15][28][29]
Solvent $10 - $20Ethers like THF or 2-methyl-THF are suitable.
Acid for Hydrolysis $2 - $5Mineral acids like HCl are used.
Purification $15 - $30Crystallization of the hydrochloride salt.
Waste Disposal $10 - $20Disposal of organic solvents and basic/acidic aqueous waste.[8][15][16][17][18]
Total Estimated Cost $92 - $185
Experimental Protocol: Schiff's Base Isomerization
  • Schiff's Base Formation: A mixture of cis/trans-4-methylcyclohexylamine, benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After completion, the reaction mixture is washed and the solvent is evaporated to yield the crude Schiff's base.

  • Isomerization: The crude Schiff's base is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. Potassium tert-butoxide is added, and the mixture is stirred at room temperature or with gentle heating until isomerization is complete (monitored by GC).

  • Hydrolysis: The reaction mixture is then treated with aqueous hydrochloric acid to hydrolyze the Schiff's base. The aqueous layer is separated and washed with an organic solvent to remove benzaldehyde.

  • Isolation: The aqueous layer is then basified, and the liberated amine is extracted. The amine is converted to the hydrochloride salt by treatment with HCl in a suitable solvent, followed by crystallization.

Method 4: From trans-4-Methylcyclohexanecarboxylic Acid

This synthetic route utilizes a Curtius or Schmidt-type rearrangement of a carboxylic acid derivative to install the amine functionality with retention of stereochemistry.

Workflow: Synthesis from Carboxylic Acid

carboxylic_acid trans-4-Methylcyclohexanecarboxylic Acid rearrangement Rearrangement Reaction (Schmidt Reaction) carboxylic_acid->rearrangement reagents Sodium Azide + Protonic Acid reagents->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis product trans-4-Methylcyclohexanamine hydrolysis->product hcl_addition HCl Addition product->hcl_addition final_product trans-4-Methylcyclohexanamine Hydrochloride hcl_addition->final_product

Caption: Workflow for Synthesis from trans-4-Methylcyclohexanecarboxylic Acid.

In-Depth Analysis

Expertise & Experience: This method is highly stereospecific, as the starting material already possesses the desired trans configuration. A key advantage is the high yield, with patents reporting over 85%.[30] However, the use of sodium azide, a toxic and potentially explosive reagent, requires stringent safety precautions and specialized handling procedures.

Trustworthiness: The reaction progress can be monitored by the disappearance of the starting carboxylic acid. The purity of the final product is typically high due to the stereospecificity of the reaction, which can be confirmed by NMR and GC analysis.

Cost Breakdown
ItemEstimated Cost (per kg of product)Notes
trans-4-Methylcyclohexanecarboxylic Acid $100 - $200The primary cost driver for this route.[31][32]
Sodium Azide $20 - $40A hazardous but essential reagent.[1][2][4][23][31][33]
Protonic Acid $5 - $10Sulfuric acid or trifluoroacetic acid are commonly used.
Solvent $10 - $20Chloroform or other chlorinated solvents are often used.
Purification $10 - $20Typically involves extraction and crystallization.
Waste Disposal $20 - $40Disposal of azide-containing waste and chlorinated solvents requires specialized procedures.[8][15][16][17][18]
Total Estimated Cost $165 - $330
Experimental Protocol: Synthesis from Carboxylic Acid
  • To a stirred solution of trans-4-methylcyclohexanecarboxylic acid in chloroform, add sodium azide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude amine is then converted to the hydrochloride salt as described in previous methods.

Method 5: Biocatalytic Synthesis Using Transaminases

This cutting-edge approach utilizes enzymes to achieve high stereoselectivity, offering a green and efficient alternative to traditional chemical methods.

Workflow: Biocatalytic Synthesis

amine_mixture cis/trans-4-Methylcyclohexylamine bioreactor Bioreactor (Aqueous Buffer, Room Temp) amine_mixture->bioreactor enzyme Transaminase Enzyme enzyme->bioreactor deamination Selective Deamination of cis-Isomer bioreactor->deamination separation Product Separation deamination->separation product trans-4-Methylcyclohexanamine separation->product hcl_addition HCl Addition product->hcl_addition final_product trans-4-Methylcyclohexanamine Hydrochloride hcl_addition->final_product

Caption: Workflow for Biocatalytic Synthesis of trans-4-Methylcyclohexanamine.

In-Depth Analysis

Expertise & Experience: Transaminases can be employed to selectively deaminate the undesired cis-isomer from a cis/trans mixture, leaving behind the pure trans-isomer. This approach can achieve excellent diastereomeric excess (>99% de).[34] The reaction is performed in an aqueous buffer at or near room temperature, leading to significant energy savings and a reduced environmental footprint.

Trustworthiness: The enzymatic reaction can be monitored by HPLC to track the conversion of the cis-isomer. The high selectivity of the enzyme ensures a high-purity product, which can be verified by chiral chromatography.

Cost Breakdown
ItemEstimated Cost (per kg of product)Notes
cis/trans-4-Methylcyclohexylamine $20 - $40The starting material for the resolution.
Transaminase Enzyme $200 - $500+The major cost component; price is highly dependent on the enzyme and scale.[35][36][37][38]
Co-factors and Buffers $10 - $20Reagents for the enzymatic reaction.
Downstream Processing $20 - $40Separation of the product from the enzyme and reaction medium.
Waste Disposal $5 - $10Primarily aqueous waste, which is generally less hazardous.[8][15][16][17][18]
Total Estimated Cost $255 - $610+
Experimental Protocol: Biocatalytic Synthesis
  • Prepare a buffered aqueous solution containing the cis/trans mixture of 4-methylcyclohexylamine.

  • Add the transaminase enzyme and any necessary co-factors (e.g., pyridoxal 5'-phosphate).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-40°C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC until the desired conversion is reached.

  • Separate the enzyme from the reaction mixture (e.g., by filtration or centrifugation).

  • Extract the trans-4-methylcyclohexylamine from the aqueous solution.

  • Convert the purified amine to the hydrochloride salt.

Conclusion and Future Outlook

The choice of the optimal synthetic route for this compound is a multifaceted decision that hinges on a careful balance of raw material costs, capital investment for specialized equipment, desired stereochemical purity, and environmental considerations.

For large-scale industrial production where initial capital investment is less of a constraint, catalytic hydrogenation of p-toluidine remains a strong contender due to the low cost of the starting material. However, the associated energy and purification costs must be carefully managed.

The reductive amination and Schiff's base isomerization routes offer greater flexibility and milder reaction conditions, making them attractive for smaller-scale production or when high stereopurity is required without the need for high-pressure equipment.

The synthesis from trans-4-methylcyclohexanecarboxylic acid provides excellent stereocontrol but is hampered by the high cost of the starting material and the safety concerns associated with the use of azides.

Looking ahead, the biocatalytic approach holds immense promise. As the cost of industrial enzymes continues to decrease and enzyme engineering technologies advance, this route is poised to become increasingly competitive, offering an environmentally sustainable and highly selective method for the synthesis of this compound.

Ultimately, the most cost-effective method will be context-dependent. This guide provides the foundational data and expert insights to empower researchers and drug development professionals to make the most informed and strategic decisions for their specific needs.

References

Please note that the URLs provided are for verification purposes and were accessible as of the last update of this document.

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  • HFM Magazine. (2019, July 22). Determining regulatory costs for hazardous waste compliance. Retrieved from [Link]

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  • Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
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A Comparative Guide to the Applications of trans-4-Methylcyclohexanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available intermediates, trans-4-Methylcyclohexanamine hydrochloride has emerged as a cornerstone for the synthesis of several key active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] This guide provides an in-depth analysis of its applications, a comparative assessment against viable alternatives, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound, with the CAS number 33483-65-7, is the hydrochloride salt of the trans-isomer of 4-methylcyclohexanamine.[3][4] Its chemical structure features a cyclohexane ring with a methyl group and an amino group in a trans configuration, meaning they are on opposite sides of the ring's plane. This specific stereochemistry is crucial for its utility in pharmaceutical applications.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it easier to handle and utilize in various reaction conditions.[2]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Glimepiride, an oral hypoglycemic agent for the management of type 2 diabetes.[1][5] Beyond this, it serves as a versatile building block in the creation of agrochemicals and other specialty chemicals.[1][2]

Comparative Analysis: this compound vs. Alternatives

The choice of a specific building block in a synthetic route is often a trade-off between cost, efficiency, and the desired properties of the final product. While this compound is a preferred intermediate for certain applications, it is instructive to compare it with other potential starting materials.

FeatureThis compoundcis-4-Methylcyclohexanamine HydrochlorideOther Substituted CyclohexylaminesAcyclic Amines
Stereochemical Rigidity The trans configuration provides a well-defined and rigid orientation of substituents, which is often critical for specific receptor binding in drug molecules.The cis isomer offers a different spatial arrangement of functional groups, which may be less optimal for binding to the target receptor in applications like Glimepiride synthesis.The nature and position of other substituents can influence the conformational flexibility and binding affinity of the final molecule.Acyclic amines offer greater conformational flexibility, which can be detrimental when a specific, rigid conformation is required for biological activity.
Synthetic Accessibility Several established synthetic routes exist, including stereoselective methods to achieve high purity of the trans-isomer.[5][6][7]Often formed as a byproduct in the synthesis of the trans-isomer, requiring separation.[6] Specific synthetic routes for the pure cis-isomer may be less common.Accessibility varies depending on the specific substitution pattern.Generally readily available and cost-effective.
Impact on Final Product Properties The lipophilic methyl group and the basic amino group contribute to the overall physicochemical properties of the final molecule, influencing its solubility, membrane permeability, and metabolic stability.The different stereochemistry can lead to significant changes in the biological activity and pharmacokinetic profile of the final product.Different substituents can be used to fine-tune the properties of the final molecule, such as its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.The absence of the rigid ring structure can lead to different pharmacological profiles.
Purity and Characterization High purity of the trans-isomer is crucial for pharmaceutical applications to avoid isomeric impurities in the final drug product.[1]Requires careful analytical methods to quantify the level of trans-isomer contamination.The purity of each specific derivative needs to be rigorously established.Purity is generally easier to establish due to the absence of stereoisomers.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol is based on the principle of stereoselective synthesis followed by salt formation.[5][6][8]

Workflow for the Synthesis of this compound

4-Methylcyclohexanone 4-Methylcyclohexanone Schiff's Base Schiff's Base 4-Methylcyclohexanone->Schiff's Base + Benzylamine Isomerized Schiff's Base Isomerized Schiff's Base Schiff's Base->Isomerized Schiff's Base Strong Base (e.g., Potassium tert-butoxide) trans-4-Methylcyclohexanamine Salt trans-4-Methylcyclohexanamine Salt Isomerized Schiff's Base->trans-4-Methylcyclohexanamine Salt Acid Hydrolysis (e.g., HCl) trans-4-Methylcyclohexanamine HCl trans-4-Methylcyclohexanamine HCl trans-4-Methylcyclohexanamine Salt->trans-4-Methylcyclohexanamine HCl Crystallization

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Formation of the Schiff's Base: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-methylcyclohexanone and an equimolar amount of benzylamine in a suitable solvent such as toluene. Heat the mixture to reflux to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: The formation of the Schiff's base is a reversible reaction. Removing water drives the equilibrium towards the product.

  • Isomerization: After cooling the reaction mixture, add a strong base such as potassium tert-butoxide in an anhydrous solvent like THF. Stir the mixture at room temperature or with gentle heating. The strong base facilitates the isomerization to the thermodynamically more stable trans-isomer of the Schiff's base.[5]

    • Causality: The strong base deprotonates the carbon alpha to the imine, allowing for equilibration to the more stable trans isomer where the bulky groups are in equatorial positions.

  • Acid Hydrolysis and Salt Formation: Carefully quench the reaction with aqueous hydrochloric acid. The acid hydrolyzes the Schiff's base to the corresponding amine and benzylamine, and also forms the hydrochloride salt of the amines.

    • Causality: The acidic conditions protonate the imine nitrogen, making it susceptible to nucleophilic attack by water, leading to hydrolysis. The excess acid ensures the formation of the hydrochloride salt, which aids in purification.

  • Purification by Crystallization: Concentrate the aqueous layer under reduced pressure. The resulting crude salt can be purified by crystallization from a suitable solvent system, such as a mixture of an alcohol (e.g., methanol or isopropanol) and an ether (e.g., diethyl ether or MTBE), to yield pure this compound.[5][6]

    • Causality: The different solubilities of the desired product and impurities in the chosen solvent system allow for their separation upon cooling and crystallization.

  • Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Application in the Synthesis of a Glimepiride Precursor

This protocol illustrates the use of this compound in the synthesis of a key intermediate for Glimepiride.

Workflow for the Synthesis of a Glimepiride Precursor

trans-4-Methylcyclohexanamine HCl trans-4-Methylcyclohexanamine HCl trans-4-Methylcyclohexanamine (free base) trans-4-Methylcyclohexanamine (free base) trans-4-Methylcyclohexanamine HCl->trans-4-Methylcyclohexanamine (free base) Neutralization (e.g., NaOH) Urea Derivative Urea Derivative trans-4-Methylcyclohexanamine (free base)->Urea Derivative + Ethyl 2-(4-(aminosulfonyl)phenyl)acetate Glimepiride Precursor Glimepiride Precursor Urea Derivative->Glimepiride Precursor Cyclization

Caption: Synthesis of a Glimepiride precursor.

Step-by-Step Methodology:

  • Liberation of the Free Amine: Dissolve this compound in water and basify the solution with an aqueous solution of a strong base like sodium hydroxide to a pH > 12. Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.

    • Causality: The hydrochloride salt is the protonated form of the amine. Adding a strong base deprotonates the ammonium ion to generate the free amine, which is more soluble in organic solvents.

  • Urea Formation: Dissolve the free trans-4-methylcyclohexanamine in an aprotic solvent like toluene. Add an equimolar amount of a suitable isocyanate precursor, such as ethyl 2-(4-(aminosulfonyl)phenyl)acetate, and heat the mixture. This reaction forms the corresponding urea derivative.

    • Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate (or a related precursor) to form the stable urea linkage.

  • Subsequent Steps: The resulting urea derivative can then be further functionalized and cyclized in subsequent steps to form the final Glimepiride molecule. These steps typically involve reactions with other reagents to build the rest of the molecular framework.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry, particularly in the pharmaceutical industry. Its rigid trans-stereochemistry and well-established synthetic routes make it an ideal intermediate for the synthesis of complex molecules where precise spatial arrangement of functional groups is critical for biological activity. While other substituted cyclohexylamines and acyclic amines can be considered as alternatives, the specific structural features of this compound often provide a distinct advantage in terms of achieving the desired pharmacological profile. The detailed experimental protocols provided in this guide aim to facilitate its effective utilization in the laboratory, empowering researchers to advance their drug discovery and development programs.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step—disposal—is a critical stage governed by principles of safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7), ensuring that this process is as rigorous and well-understood as any experimental protocol.

The causality behind stringent disposal protocols is rooted in the inherent hazards of the chemical. This compound is a corrosive solid, capable of causing severe skin burns and serious eye damage.[1] Furthermore, its free amine form, 4-methylcyclohexylamine, is known to be very toxic to aquatic life with long-lasting effects.[2] Therefore, improper disposal can pose a significant threat to both personnel and the environment.

I. Hazard Assessment and Regulatory Framework

Before any disposal procedure is initiated, a thorough understanding of the chemical's hazard profile and the governing regulations is paramount. This ensures that all actions are informed by a robust safety and compliance rationale.

Hazard Identification

A summary of the key hazards associated with this compound is presented below.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Skin Corrosion Causes severe skin burns upon contact.H314[1]
Eye Damage Causes serious, potentially irreversible, eye damage.H318[1]
Aquatic Toxicity (Chronic) The free amine form is very toxic to aquatic life with long-lasting effects.H410[2]

This table summarizes the primary hazards. Always consult the most current Safety Data Sheet (SDS) for a complete hazard profile.

U.S. EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]

  • Listed Waste: this compound is not typically found on the F, K, P, or U lists of hazardous wastes.[3][4] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.

  • Characteristic Waste: The primary hazardous characteristic of this compound is corrosivity . However, the federal EPA definition for corrosive hazardous waste (D002 ) applies specifically to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a specified rate.[5][6] While the solid itself is corrosive to tissue, it does not meet the federal definition of a D002 waste in its dry, solid form.[6]

Despite this nuance, because the material is a hydrochloride salt of an amine and is severely corrosive to skin and eyes, it must be managed as a hazardous chemical waste.[1] Many state and local regulations, as well as institutional safety policies, are more stringent than federal RCRA guidelines and will require that corrosive solids be disposed of as hazardous waste. The most prudent and compliant approach is to manage all this compound waste as hazardous.

II. Standard Operating Procedure for Disposal

This section outlines the step-by-step methodology for the collection, storage, and disposal of this compound waste generated in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent any exposure. The causality here is direct: the chemical's corrosivity necessitates a robust barrier.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Step 2: Waste Segregation and Collection

The principle of waste segregation is fundamental to laboratory safety; it prevents inadvertent and dangerous chemical reactions within a waste container.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for solid chemical waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Avoid Mixing Wastes: Do not mix this compound waste with any other waste streams, particularly:

    • Strong Oxidizers: To prevent potentially hazardous reactions.[1]

    • Bases (e.g., sodium hydroxide): Mixing with a strong base will liberate the free amine, which may have different hazard characteristics.

    • Liquid Wastes: Keep solid and liquid waste streams separate unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the generation of dust. If there is a risk of dust, perform this task inside a chemical fume hood.[2]

Step 3: Container Labeling and Storage

Proper labeling is a critical communication tool that ensures safe handling and compliant disposal.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste if it is a mixture.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[1]

    • Store the container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • Ensure the storage location is cool, dry, and well-ventilated.[2]

    • Store below eye level and in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS department or submitting an online request.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.

  • Final Disposal Method: The final disposal will be managed by a licensed hazardous waste disposal company. The most common and appropriate method for this type of waste is incineration at a permitted facility.[7][8] Incineration at high temperatures effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated by the facility's emission control systems.[8]

III. Emergency Procedures: Spills and Exposures

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

Small Spill (Contained on a benchtop)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If not already working in one, move the operation to a chemical fume hood or ensure the area is well-ventilated.

  • Contain and Clean: Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation. Use an inert absorbent material if necessary.[1]

  • Collect Waste: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water.

Large Spill
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional EHS or emergency response team.

  • Isolate: Close the doors to the affected area to contain any potential vapors or dust.

  • Do Not Attempt to Clean: A large spill requires specialized training and equipment. Wait for the professional response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposition start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid, Contaminated Debris, etc.) ppe->assess container Select Compatible Hazardous Waste Container assess->container transfer Transfer Waste to Container (Avoid Dust Generation) container->transfer segregate Is waste mixed with incompatibles (e.g., oxidizers)? transfer->segregate segregate_yes STOP! Consult EHS Immediately segregate->segregate_yes Yes segregate_no Proceed segregate->segregate_no No label_waste Label Container: 'Hazardous Waste' + Full Chemical Name segregate_no->label_waste store Store Sealed Container in Designated, Ventilated Area with Secondary Containment label_waste->store request_pickup Request Pickup via Institutional EHS Protocol store->request_pickup disposal Disposal by Licensed Vendor (Typically Incineration) request_pickup->disposal

Caption: Decision workflow for the safe and compliant disposal of this compound.

By adhering to this structured, scientifically-grounded disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and professional responsibility.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-Methylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of trans-4-Methylcyclohexanamine hydrochloride (CAS: 33483-65-7). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a direct, field-tested operational plan, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental validity.

Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the material's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H314: Causes severe skin burns and eye damage. [1][2]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [3]

The hydrochloride salt form means this compound is corrosive.[4] Contact with skin or eyes can lead to immediate and severe chemical burns.[1] In its solid (powder) form, inhalation of dust can irritate the respiratory tract.[3] Therefore, our personal protective equipment (PPE) strategy is designed to create a complete barrier against these specific routes of exposure.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not merely a suggestion but a mandatory protocol based on the chemical's reactivity. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Standard Compliance
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness)Provides a robust barrier against corrosive amines. Always inspect gloves for pinholes or tears before use. Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical Splash Goggles with Side ShieldsProtects against dust, splashes, and vapors. Standard eyeglasses are insufficient. For larger quantities or significant splash risk, a full face shield should be worn in addition to goggles. Compliant with OSHA 29 CFR 1910.133.[5]
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned)A standard cotton lab coat is inadequate. A coat made of polyester or a poly-cotton blend offers better protection against splashes. Ensure sleeves are snug at the wrist.
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)Mandatory when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating dust.[3] A full respiratory protection program, including fit-testing, is required under OSHA 29 CFR 1910.134.[6]

Operational Protocol: From Gown-Up to Clean-Up

Adherence to a strict, repeatable workflow is critical. This protocol is designed to prevent exposure and cross-contamination at every stage of handling.

Step 1: Preparation and Donning PPE
  • Designate the Area: All handling of this compound powder must occur within a certified chemical fume hood or a designated, well-ventilated area.[1][7]

  • Assemble Materials: Before donning PPE, ensure the chemical, necessary labware, waste container, and spill kit are inside the fume hood.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on the N95 respirator (if required). Perform a seal check.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don a second pair of nitrile gloves over the first pair. This double-gloving technique is a critical best practice that allows for the safe removal of a contaminated outer glove without exposing the skin.

Step 2: Safe Handling and Use
  • Work Within the Hood: Keep the sash of the fume hood at the lowest practical height.

  • Minimize Dust: When weighing the powder, do so carefully on a weigh paper or in a tared container to minimize dust generation.[1]

  • Avoid Contact: Use spatulas and other appropriate tools to handle the chemical. Never use your hands, even when gloved.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

Step 3: Decontamination and Doffing PPE
  • Initial Decontamination: Wipe down any contaminated surfaces within the fume hood with an appropriate cleaning agent. Dispose of cleaning materials in the designated hazardous waste container.

  • Doffing Sequence (to be performed at the exit of the lab or designated area):

    • Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them in the designated waste container.

    • Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Remove the face shield and/or goggles from the back.

    • Remove the respirator from the back.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Wash Hands Thoroughly: This is the final and most critical step. Wash hands with soap and water for at least 20 seconds.[1][7]

Emergency Protocols: A Plan for When Things Go Wrong

Spill Management

In the event of a spill, a calm and methodical response is essential. The primary goal is to contain the spill and decontaminate the area without exposing personnel.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Protection cluster_contain Containment & Cleanup cluster_dispose Final Steps Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess spill size & risk Evacuate->Assess DonPPE Don appropriate PPE: - Double gloves - Goggles & Face Shield - Respirator - Lab Coat Assess->DonPPE Contain Cover with inert absorbent (sand, vermiculite) DonPPE->Contain Collect Carefully sweep or scoop into a labeled waste container Contain->Collect Decon Decontaminate the area with appropriate solvent Collect->Decon Doff Doff PPE correctly Decon->Doff Wash Wash hands thoroughly Doff->Wash Dispose Dispose of waste via EH&S guidelines Wash->Dispose

Caption: Workflow for managing a this compound spill.

First Aid for Exposures

Immediate action is critical to mitigate injury.

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Completing the Lifecycle Safely

All materials contaminated with this compound are considered hazardous waste.

  • Segregate Waste: Use a dedicated, clearly labeled, and sealable container for all solid waste, including contaminated gloves, weigh paper, and absorbent materials.

  • Container Storage: Keep the waste container closed and store it in a designated satellite accumulation area.

  • Consult Regulations: All disposal must be conducted through your institution's Environmental Health & Safety (EH&S) office and in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

By integrating these protocols into your daily workflow, you build a resilient culture of safety. This guide serves as your trusted resource for handling this compound, ensuring that your valuable research is conducted with the highest standards of care and protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.